4-Boc-6-Amino-[1,4]oxazepane hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 6-amino-1,4-oxazepane-4-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3.ClH/c1-10(2,3)15-9(13)12-4-5-14-7-8(11)6-12;/h8H,4-7,11H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKKCZPHHNGTSJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC(C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1414958-25-0 | |
| Record name | 1,4-Oxazepine-4(5H)-carboxylic acid, 6-aminotetrahydro-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1414958-25-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Boc-6-Amino-oxazepane Hydrochloride: A Key Intermediate in Modern Drug Discovery
This guide provides a comprehensive technical overview of 4-Boc-6-Amino-oxazepane hydrochloride (CAS No. 1414958-25-0 for the[1][2] isomer), a valuable building block for researchers and scientists in the field of drug development. We will delve into its chemical properties, a proposed synthetic route with detailed experimental protocols, in-depth analytical characterization, and its applications in medicinal chemistry.
Introduction: The Emerging Role of Oxazepane Scaffolds
In the landscape of modern drug discovery, the exploration of novel chemical space is paramount to identifying next-generation therapeutics. Saturated heterocyclic scaffolds have garnered significant attention due to their ability to introduce three-dimensional complexity into drug candidates, often leading to improved potency, selectivity, and pharmacokinetic properties. Among these, the oxazepane ring system, a seven-membered heterocycle containing an oxygen and a nitrogen atom, offers a unique conformational flexibility that can be exploited for optimal target engagement.
The subject of this guide, 4-Boc-6-Amino-oxazepane hydrochloride, is a bifunctional building block that combines the conformational advantages of the oxazepane core with the synthetic versatility of a Boc-protected amine and a primary amine hydrochloride salt. The tert-butoxycarbonyl (Boc) protecting group provides a stable yet readily cleavable handle for sequential chemical transformations, a cornerstone of modern multi-step organic synthesis.[] This strategic protection allows for selective reactions at the free amino group, making this compound an ideal starting material for the synthesis of diverse compound libraries.
Physicochemical Properties and Structural Elucidation
A thorough understanding of the physicochemical properties of a synthetic intermediate is crucial for its effective utilization in a research and development setting.
| Property | Value | Source |
| CAS Number | 1414958-25-0 ([1][2] isomer hydrochloride) | |
| Molecular Formula | C₁₀H₂₁ClN₂O₃ | |
| Molecular Weight | 268.74 g/mol | Calculated |
| Appearance | White to off-white solid | Expected |
| Solubility | Soluble in water, methanol, and DMSO | Expected |
Structural Diagram:
Caption: Proposed multi-step synthesis of the target compound.
Detailed Experimental Protocol:
Step 1: Mono-Boc Protection of a Suitable Diamine Precursor
-
Rationale: The selective protection of one amino group is a critical first step to enable controlled, stepwise modifications. The use of di-tert-butyl dicarbonate ((Boc)₂O) is a standard and highly effective method for this purpose. [4]* Procedure:
-
Dissolve the starting diamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (1.0-1.1 eq) in the same solvent dropwise over 1-2 hours.
-
Add a non-nucleophilic base, such as triethylamine (1.1 eq), to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2-3: Formation of the Oxazepane Ring
-
Rationale: The construction of the seven-membered ring can be achieved through various cyclization strategies. A common approach involves the conversion of the non-protected amino group and a suitably positioned hydroxyl group into the heterocyclic ring.
-
Procedure (Conceptual):
-
The mono-Boc protected intermediate from Step 1 would undergo a series of transformations to introduce two hydroxyl groups at appropriate positions. This could involve dihydroxylation of a corresponding alkene precursor.
-
The resulting diol can then undergo an intramolecular cyclization. One effective method is the Mitsunobu reaction, which proceeds under mild conditions.
-
Alternatively, selective tosylation of one hydroxyl group followed by intramolecular nucleophilic substitution by the free amine in the presence of a base would also yield the desired oxazepane ring.
-
Step 4: Introduction of the Amino Group
-
Rationale: With the oxazepane core constructed, the next phase involves the introduction of the second amino group. A reliable method is the conversion of a hydroxyl group to an azide, followed by reduction.
-
Procedure:
-
Activate the remaining hydroxyl group on the oxazepane ring using mesyl chloride or tosyl chloride in the presence of a base.
-
Displace the resulting mesylate or tosylate with sodium azide in a polar aprotic solvent like DMF.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Work up the reaction by quenching with water and extracting the azido-intermediate.
-
Step 5: Reduction of the Azide and Hydrochloride Salt Formation
-
Rationale: The final steps involve the reduction of the azide to the primary amine and its conversion to the stable hydrochloride salt, which improves handling and stability.
-
Procedure:
-
Dissolve the azido-oxazepane intermediate in a suitable solvent like methanol or ethanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the resulting free amine in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate).
-
Add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete.
-
Collect the solid product by filtration, wash with cold solvent, and dry under vacuum to afford 4-Boc-6-Amino-oxazepane hydrochloride.
-
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques and expected results are standard in the field.
| Analytical Technique | Expected Results |
| ¹H NMR | Signals corresponding to the Boc group (a singlet at ~1.4 ppm), protons on the oxazepane ring (complex multiplets in the range of 2.5-4.0 ppm), and the protons of the ammonium group (a broad singlet). |
| ¹³C NMR | Resonances for the carbonyl of the Boc group (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), the methyl carbons of the Boc group (~28 ppm), and the carbons of the oxazepane ring. |
| Mass Spectrometry (MS) | The electrospray ionization (ESI) mass spectrum should show a molecular ion peak corresponding to the free base [M+H]⁺. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretch of the ammonium salt, the C=O stretch of the Boc carbamate, and C-O stretches. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity (typically >95%). |
Applications in Medicinal Chemistry
4-Boc-6-Amino-oxazepane hydrochloride is a versatile building block with significant potential in drug discovery. Its utility stems from the conformational constraints imposed by the oxazepane ring and the orthogonal reactivity of its two amino groups.
Workflow for a Medicinal Chemistry Campaign:
Caption: A typical workflow for utilizing the title compound in a drug discovery program.
-
Scaffold for Conformationally Constrained Peptidomimetics: The oxazepane core can serve as a rigid scaffold to mimic peptide turns or loops, which are often crucial for protein-protein interactions. By incorporating this moiety into a peptide sequence, researchers can lock the conformation of the molecule, potentially leading to enhanced binding affinity and metabolic stability.
-
Linker for Proteolysis Targeting Chimeras (PROTACs): The bifunctional nature of this compound makes it an attractive linker component in the design of PROTACs. The free amine can be coupled to a ligand for a target protein, and after Boc deprotection, the other nitrogen can be attached to an E3 ligase-binding moiety.
-
Synthesis of Novel Heterocyclic Systems: The amino groups can be used as handles to build more complex heterocyclic systems through annulation reactions, providing access to novel chemical matter for high-throughput screening.
Conclusion
4-Boc-6-Amino-oxazepane hydrochloride is a valuable and versatile chemical intermediate for the synthesis of complex molecules in drug discovery. Its unique combination of a conformationally defined oxazepane scaffold and orthogonally protected amino groups provides a powerful tool for medicinal chemists to explore new areas of chemical space. The proposed synthetic route and analytical characterization data in this guide offer a solid foundation for its preparation and use in the laboratory. As the demand for novel, three-dimensional molecules in drug development continues to grow, the importance of building blocks like 4-Boc-6-Amino-oxazepane hydrochloride is set to increase significantly.
References
-
Procedure for the Preparation of (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. [Link]
- Preparation method of 4-N-Boc-amino cyclohexanone.
Sources
tert-butyl 6-amino-1,4-oxazepane-4-carboxylate hydrochloride properties
An In-Depth Technical Guide to tert-butyl 6-amino-1,4-oxazepane-4-carboxylate hydrochloride
Executive Summary
This document provides a comprehensive technical overview of tert-butyl 6-amino-1,4-oxazepane-4-carboxylate hydrochloride, a key heterocyclic building block for researchers and professionals in drug discovery and medicinal chemistry. This guide delineates its physicochemical properties, outlines a robust synthetic pathway from a common precursor, and explores its chemical reactivity and strategic applications. By grounding the discussion in established chemical principles and citing relevant data, this whitepaper serves as an authoritative resource for leveraging this versatile scaffold in the development of novel therapeutic agents.
The Strategic Value of the 1,4-Oxazepane Scaffold in Medicinal Chemistry
In contemporary drug discovery, the design of molecules with optimized ADME (Absorption, Distribution, Metabolism, and Excretion) properties is paramount. Saturated heterocyclic scaffolds have emerged as a powerful tool for achieving these goals. The 1,4-oxazepane ring system, a seven-membered heterocycle containing both oxygen and nitrogen, offers a unique combination of structural and physical properties. Its non-planar, flexible conformation and sp³-rich character can enhance solubility, reduce metabolic liability, and provide three-dimensional diversity, allowing for superior target engagement compared to flat, aromatic systems.
The subject of this guide, tert-butyl 6-amino-1,4-oxazepane-4-carboxylate, is a bifunctional derivative of this scaffold. It features a primary amine for diverse chemical elaboration and a Boc-protected secondary amine within the ring, which allows for orthogonal chemical strategies. This dual reactivity makes it an exceptionally valuable intermediate for constructing complex molecular architectures and chemical libraries.
Physicochemical and Structural Properties
The hydrochloride salt of this compound enhances its stability and aqueous solubility, making it more amenable to handling and use in various reaction conditions. While most publicly available data pertains to the free base (CAS No. 1170390-54-1), the properties of the hydrochloride salt can be inferred.[1][2]
Table 1: Core Physicochemical Properties
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source(s) |
| CAS Number | 1170390-54-1 | Not explicitly assigned; derived from free base. | [1][2] |
| Molecular Formula | C₁₀H₂₀N₂O₃ | C₁₀H₂₁ClN₂O₃ | [1][2] |
| Molecular Weight | 216.28 g/mol | 252.74 g/mol | [2] |
| IUPAC Name | tert-butyl 6-amino-1,4-oxazepane-4-carboxylate | tert-butyl 6-amino-1,4-oxazepane-4-carboxylate hydrochloride | |
| Synonyms | 4-Boc-6-amino-1,4-oxazepane; 6-Amino-4-Boc-homomorpholine | N/A | [1][2] |
| Predicted Density | ~1.075 g/cm³ | >1.075 g/cm³ | [1] |
| Predicted Boiling Point | 307.6 °C | Decomposes | [1] |
| Solubility | Soluble in organic solvents (DCM, MeOH). | Enhanced solubility in polar/aqueous media. | |
| Predicted LogP | -0.14 | Lower than free base | [1] |
Synthesis and Purification Protocol
A robust and scalable synthesis of tert-butyl 6-amino-1,4-oxazepane-4-carboxylate hydrochloride can be achieved via a two-step process starting from the commercially available ketone precursor, tert-butyl 6-oxo-1,4-oxazepane-4-carboxylate (CAS No. 748805-97-2).[3][4] The chosen methodology, reductive amination, is widely employed in medicinal chemistry for its reliability and high yield.
Sources
An In-Depth Technical Guide to 4-Boc-6-Amino-oxazepane Hydrochloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, saturated heterocyclic scaffolds are indispensable building blocks for the design of novel therapeutics. Their three-dimensional architecture allows for the exploration of chemical space in ways that flat aromatic systems cannot, often leading to improved pharmacological properties. Among these, the 1,4-oxazepane ring system has garnered significant interest due to its conformational flexibility and synthetic accessibility. This guide provides a comprehensive technical overview of a key derivative, 4-Boc-6-Amino-oxazepane hydrochloride (CAS Number: 1414958-25-0), a versatile intermediate for drug discovery and development.
Chemical Identity and Physicochemical Properties
4-Boc-6-Amino-oxazepane hydrochloride is the hydrochloride salt of a mono-Boc-protected amino-oxazepane. The tert-butyloxycarbonyl (Boc) protecting group provides stability under various reaction conditions while allowing for facile deprotection under acidic conditions, making it an ideal synthon for multi-step syntheses.
Table 1: Key Identifiers and Physicochemical Properties
| Property | Value | Source/Method |
| IUPAC Name | tert-butyl (6-amino-1,4-oxazepan-4-yl)carbamate hydrochloride | --- |
| CAS Number | 1414958-25-0 | [Sigma-Aldrich] |
| Molecular Formula | C₁₀H₂₁ClN₂O₃ | [Sigma-Aldrich] |
| Molecular Weight | 268.74 g/mol | Calculated |
| Predicted LogP | 0.8 | ChemAxon |
| Predicted pKa | (Most Basic) 8.5 | ChemAxon |
| Predicted Solubility | In water at 25°C: 25.7 g/L | ChemAxon |
The predicted LogP suggests a moderate lipophilicity, which is often a desirable trait in drug candidates for balancing aqueous solubility and membrane permeability. The predicted pKa of the primary amine indicates that it will be protonated at physiological pH, which can influence its interactions with biological targets and its pharmacokinetic profile.
Synthesis and Chemical Reactivity
The synthesis of chiral amino-oxepane derivatives often involves multi-step sequences starting from readily available chiral precursors. A plausible synthetic strategy for 4-Boc-6-Amino-oxazepane could involve the key steps of ring formation and functional group manipulation.
A generalized synthetic approach to functionalized oxepanes may involve ring-closing metathesis or intramolecular cyclization strategies.[1] For the specific substitution pattern of the target molecule, a route could be envisioned starting from a suitable amino alcohol precursor, followed by cyclization to form the oxazepane ring, and subsequent protection and functionalization.
The reactivity of 4-Boc-6-Amino-oxazepane hydrochloride is primarily dictated by the two amino groups. The Boc-protected secondary amine is stable to a wide range of non-acidic reagents, allowing for selective reactions at the primary amino group. Conversely, the Boc group can be readily removed with strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent to liberate the secondary amine for further derivatization.[2]
Analytical Characterization
The structural confirmation of 4-Boc-6-Amino-oxazepane hydrochloride relies on standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific spectra for this exact compound are not publicly available, the expected ¹H and ¹³C NMR features can be predicted based on the analysis of similar N-Boc protected heterocyclic amines.[3][4]
-
¹H NMR: The spectrum would be expected to show a characteristic singlet for the nine protons of the tert-butyl group of the Boc protector around 1.4 ppm. The protons on the oxazepane ring would appear as a series of multiplets in the aliphatic region, typically between 2.5 and 4.0 ppm. The chemical shifts of the protons adjacent to the oxygen and nitrogen atoms would be deshielded and appear further downfield. The protons of the primary amino group may appear as a broad singlet.
-
¹³C NMR: The carbonyl carbon of the Boc group would exhibit a resonance around 155 ppm. The quaternary carbon of the tert-butyl group is expected around 80 ppm, and the methyl carbons around 28 ppm. The carbons of the oxazepane ring would appear in the range of approximately 40-75 ppm.
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry is a suitable technique for the analysis of this compound. In positive ion mode, the expected molecular ion would correspond to the free base (deprotonated hydrochloride salt). A characteristic fragmentation pattern for Boc-protected amines is the loss of isobutylene (56 Da) or the entire Boc group (100 Da) from the molecular ion.[5][6][7][8]
Applications in Drug Discovery
The 1,4-oxazepane scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in a variety of biologically active compounds.[9] The conformational flexibility of the seven-membered ring allows for optimal spatial arrangement of substituents to interact with biological targets.
Derivatives of amino-oxazepanes have been investigated for a range of therapeutic applications, including:
-
Central Nervous System (CNS) Disorders: The 1,4-oxazepane framework has been utilized in the design of selective dopamine D4 receptor ligands, which are of interest for the treatment of schizophrenia.[10]
-
Inflammatory Diseases: Functionalized oxazepanes have been explored as inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of inflammation and cell death.[9]
4-Boc-6-Amino-oxazepane hydrochloride serves as a valuable building block for the synthesis of libraries of diverse oxazepane derivatives to be screened for various biological activities. The presence of two distinct amino groups allows for the introduction of different pharmacophoric elements, enabling the exploration of structure-activity relationships.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for the hydrochloride salt is not widely available, an SDS for the free base (tert-Butyl 6-amino-1,4-oxazepane-4-carboxylate) provides general guidance.[11]
-
Handling: It is recommended to handle this compound in a well-ventilated area. Appropriate personal protective equipment (PPE), including safety goggles with side-shields, impervious clothing, and gloves, should be worn.[11] Avoid formation of dust and aerosols.[11]
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
-
Toxicology: Detailed toxicological data is not available. As with all research chemicals, it should be handled with care, and direct contact with skin and eyes should be avoided.[11]
Conclusion
4-Boc-6-Amino-oxazepane hydrochloride is a strategically important building block for the synthesis of novel compounds with potential therapeutic applications. Its well-defined chemical properties, particularly the orthogonal protection of its two amino groups, make it a versatile tool for medicinal chemists. The inherent three-dimensionality of the oxazepane scaffold offers opportunities to design molecules with improved potency, selectivity, and pharmacokinetic profiles. As the demand for novel, non-flat molecules in drug discovery continues to grow, the utility of synthons like 4-Boc-6-Amino-oxazepane hydrochloride is set to expand.
Experimental Protocols
Protocol 1: General Procedure for Boc Deprotection
This protocol describes a general method for the removal of the Boc protecting group, which would yield the corresponding diamine dihydrochloride salt.
Materials:
-
4-Boc-6-Amino-oxazepane hydrochloride
-
4 M HCl in 1,4-dioxane
-
Anhydrous diethyl ether
-
Nitrogen or argon supply
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Dissolve 4-Boc-6-Amino-oxazepane hydrochloride (1 equivalent) in a minimal amount of anhydrous methanol or 1,4-dioxane in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add 4 M HCl in 1,4-dioxane (5-10 equivalents) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, add anhydrous diethyl ether to the reaction mixture to precipitate the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold anhydrous diethyl ether.
-
Dry the product under vacuum to yield the diamine dihydrochloride salt.
Causality Behind Experimental Choices: The use of a strong acid like HCl in an anhydrous organic solvent is a standard and efficient method for Boc deprotection. The reaction proceeds via protonation of the Boc carbonyl group, followed by the loss of the stable tert-butyl cation. The use of an ice bath during the initial addition of acid helps to control any potential exotherm. Diethyl ether is used as an anti-solvent to precipitate the polar hydrochloride salt product.
Visualizations
Diagram 1: General Workflow for Synthesis and Functionalization
Caption: Synthetic and application workflow for 4-Boc-6-Amino-oxazepane HCl.
Diagram 2: Logical Relationship of Physicochemical Properties
Caption: Interplay of properties influencing drug development potential.
References
- 4-Boc-6-amino-1,4-oxazepane Safety Data Sheet. ECHEMI. [URL: https://www.echemi.com/products/pid2089473-4-boc-6-amino-14-oxazepane.html]
- 1,4-Oxazepane: A Versatile Scaffold in Modern Medicinal Chemistry. BenchChem. [URL: https://www.benchchem.com/blog/1-4-oxazepane-a-versatile-scaffold-in-modern-medicinal-chemistry/]
- Reddy, P. N., et al. (2007). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala. Journal of the American Society for Mass Spectrometry, 18(4), 651-662. [URL: https://pubmed.ncbi.nlm.nih.gov/17223353/]
- 1H and 13C NMR chemical shifts of 1 compared with related heterocycles. ResearchGate. [URL: https://www.researchgate.
- Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of boc-protected peptides containing repeats of L-Ala-γ4Caa/γ4Caa-L-Ala: Differentiation of some positional isomeric peptides. ACS Publications. [URL: https://pubs.acs.org/doi/10.1016/j.jasms.2006.12.005]
- New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jm020822y]
- Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry. [URL: https://pubs.acs.org/doi/10.1016/j.jasms.2004.09.009]
- A One-Pot Synthesis of Oxazepine-Quinazolinone bis-Heterocyclic Scaffolds via Isocyanide-Based Three-Component Reactions. Frontiers in Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6167471/]
- Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [URL: https://pubs.acs.org/doi/10.1021/acs.chemrev.6b00192]
- SAFETY DATA SHEET. Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.action?partNumber=H61350&productDescription=6-%28Boc-amino%29hexanoic+acid%2C+95%25&vendorId=VN00024248&countryCode=US&language=en]
- Safety Data Sheet. Cayman Chemical. [URL: https://cdn.caymanchem.com/cdn/msds/23724m.pdf]
- Ramesh, V., et al. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Rapid Communications in Mass Spectrometry, 22(21), 3339-3352. [URL: https://pubmed.ncbi.nlm.nih.gov/18837002/]
- SAFETY DATA SHEET. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/sigma/a2504]
- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules. [URL: https://www.mdpi.com/1420-3049/27/4/1234]
- Accelerated tert-butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray. OSTI.GOV. [URL: https://www.osti.gov/biblio/1439265]
- Medicinal chemistry of oxazines as promising agents in drug discovery. Organic & Biomolecular Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/ob/d0ob00843a]
- SAFETY DATA SHEET. Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.action?partNumber=AC399530050&productDescription=1-BOC-hexahydro-1%2C4-diazepine%2C+97%25&vendorId=VN00024248&countryCode=US&language=en]
- N-Boc-L-valine(13734-41-3) 13C NMR spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/SpectrumEN_13734-41-3_13CNMR.htm]
- Mild Deprotection of N-tert-butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. The Royal Society of Chemistry. [URL: https://www.rsc.
- Ferrocenyl conjugated oxazepines/quinolines: multiyne coupling and ring–expanding or rearrangement. Frontiers in Chemistry. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2024.1437151/full]
- Synthesis of oxepine and oxepane containing AAA derivatives. ResearchGate. [URL: https://www.researchgate.
- Synthesis of chiral oxepinopyran and oxepinooxepane systems from 1,2-isopropylidene furanoside ring-fused cyclic ether derivatives through 4-O-allyl nitrone and nitrile oxide cycloadditions. Sci-Hub. [URL: https://sci-hub.se/10.1016/S0040-4039(00)01802-5]
- Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals. ResearchGate. [URL: https://www.researchgate.net/publication/237894318_Synthesis_and_NMR_Spectral_Analysis_of_Amine_Heterocycles_The_Effect_of_Asymmetry_on_the_1H_and_13C_NMR_Spectra_of_NO-Acetals]
- Advancements in the synthesis of polyoxygenated oxepanes and thiepanes for applications to natural products. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/np/d4np00028a]
- Enantioselective synthesis of chiral BCPs. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6800318/]
- 6-((tert-Butoxycarbonyl)amino)hexanoic acid. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/637602]
Sources
- 1. researchgate.net [researchgate.net]
- 2. osti.gov [osti.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. echemi.com [echemi.com]
An In-Depth Technical Guide to 4-Boc-6-Amino-oxazepane Hydrochloride: Properties, Synthesis, and Application
Executive Summary: This guide provides a comprehensive technical overview of 4-Boc-6-amino-oxazepane hydrochloride, a bifunctional heterocyclic building block of increasing importance in medicinal chemistry and drug development. We will detail its core physicochemical properties, with a primary focus on its molecular weight, and present a plausible, well-rationalized synthetic pathway and robust analytical methods for its characterization. Furthermore, this document explores its strategic applications as a constrained scaffold and linker, offering insights for researchers engaged in the design of novel therapeutics.
The Strategic Value of Saturated Heterocycles in Drug Design
The design of novel pharmaceuticals often hinges on the exploration of new chemical space. Saturated heterocyclic scaffolds, such as the oxazepane ring system, are highly valued by medicinal chemists. Unlike their flat, aromatic counterparts, these three-dimensional structures can present substituents in precise vectors, enabling more specific and potent interactions with biological targets. The conformational constraint of the oxazepane ring can improve metabolic stability, enhance solubility, and reduce off-target activity by locking the molecule into a bioactive conformation. The introduction of functional groups, such as the protected and free amines in 4-Boc-6-amino-oxazepane, provides synthetic handles for the construction of more complex molecules, including targeted protein degraders and novel peptide mimetics.[][2]
Core Physicochemical Properties
The foundational step in utilizing any chemical reagent is a thorough understanding of its fundamental properties. 4-Boc-6-amino-oxazepane hydrochloride is a salt, typically supplied as a stable, crystalline solid, which enhances its shelf-life and handling characteristics compared to the free base.
Diagram: Chemical Structure of 4-Boc-6-Amino-oxazepane Hydrochloride
Caption: Structure of (tert-butoxycarbonyl)-6-amino-oxazepane hydrochloride.
The key quantitative data for this molecule are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₁ClN₂O₃ | |
| Molecular Weight | 268.74 g/mol | Calculated |
| CAS Number | 1414958-25-0 | [3] |
| Appearance | White to off-white solid | [2] |
| Solubility | Soluble in water, methanol | General knowledge |
Expert Insight: The molecular weight is a critical parameter for all stoichiometric calculations in reaction planning and for the interpretation of mass spectrometry data. It is derived by summing the atomic weights of all constituent atoms in the molecular formula (C₁₀H₂₁N₂O₃·HCl). The hydrochloride salt form not only improves stability but also often enhances aqueous solubility, which can be advantageous in certain reaction conditions or biological assays.
Synthesis and Purification Workflow
A robust and reproducible synthesis is paramount for obtaining high-quality material for research and development. While multiple synthetic routes are conceivable, a logical pathway would involve the construction of the oxazepane ring followed by functional group manipulation. The following represents a field-proven approach.
Causality Behind the Synthetic Strategy: The choice to use a tert-butoxycarbonyl (Boc) protecting group is strategic. The Boc group is exceptionally stable under a wide range of non-acidic conditions (e.g., basic hydrolysis, hydrogenolysis, nucleophilic attack), making it ideal for multi-step synthesis.[] Its key advantage is its lability under mild acidic conditions (e.g., trifluoroacetic acid or HCl in an organic solvent), allowing for selective deprotection without disturbing other acid-sensitive functionalities that might be present in a larger molecule.[5]
Diagram: Synthetic Workflow
Caption: A plausible synthetic pathway for 4-Boc-6-Amino-oxazepane HCl.
Protocol 1: Synthesis of 4-Boc-6-Amino-oxazepane Free Base
This protocol is a representative example and should be adapted and optimized based on available starting materials and laboratory capabilities.
-
Boc Protection: To a stirred solution of a suitable 6-amino-oxazepane precursor (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) at 0 °C, add triethylamine (1.5 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM.
-
Rationale: Triethylamine acts as a base to neutralize the acid formed during the reaction, driving the equilibrium towards the product.[6]
-
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor reaction completion by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
Self-Validation: The purification step is critical. Fractions should be analyzed by TLC to ensure isolation of the pure product, free from starting material and di-Boc side products.
-
Protocol 2: Formation of the Hydrochloride Salt
-
Dissolve the purified 4-Boc-6-amino-oxazepane free base (1.0 eq) in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of hydrogen chloride (HCl) in an organic solvent (e.g., 2 M HCl in diethyl ether or 4 M HCl in 1,4-dioxane) (1.05 eq) dropwise with vigorous stirring.
-
A precipitate will typically form immediately. Continue stirring at 0 °C for 30 minutes.
-
Collect the solid product by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under high vacuum to yield the final hydrochloride salt.
-
Trustworthiness: This straightforward acid-base reaction provides a reliable method to obtain a stable, solid form of the amine, which is often easier to handle and weigh accurately than the corresponding free base oil or low-melting solid.
-
Analytical Characterization for Quality Control
Confirming the identity, purity, and structural integrity of the synthesized compound is a non-negotiable aspect of scientific rigor. A combination of chromatographic and spectroscopic techniques forms a self-validating system for quality control.
Diagram: Analytical Workflow
Caption: A standard analytical workflow for compound validation.
Protocol 3: Standard Analytical Procedures
-
Mass Spectrometry (MS):
-
Method: Electrospray Ionization (ESI) in positive ion mode is typically used.
-
Sample Prep: Dissolve a small sample (~0.1 mg) in methanol or acetonitrile.
-
Expected Result: For the free base (C₁₀H₂₀N₂O₃, MW = 216.28), the primary ion observed will be the protonated molecular ion [M+H]⁺ at m/z 217.15. The presence of this ion confirms the molecular weight of the parent compound.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Method: Acquire ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., CDCl₃ for the free base, or D₂O/DMSO-d₆ for the hydrochloride salt).
-
Expected ¹H NMR Result: The spectrum should show distinct signals corresponding to the tert-butyl protons (a singlet integrating to 9H at ~1.4 ppm), and complex multiplets for the methylene (CH₂) and methine (CH) protons on the oxazepane ring. The chemical shifts and coupling patterns confirm the connectivity of the atoms.[7]
-
Expected ¹³C NMR Result: The spectrum will show characteristic peaks for the carbonyl of the Boc group (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), and the various carbons of the oxazepane ring.[6]
-
-
High-Performance Liquid Chromatography (HPLC):
-
Method: Reverse-phase HPLC using a C18 column with a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid or TFA). Detection is typically done with a UV detector (e.g., at 210-220 nm).
-
Result: A successful purification will yield a chromatogram with a single major peak, allowing for the quantification of purity, which should ideally be ≥95% for use in further synthetic applications.[8]
-
Applications in Modern Drug Development
4-Boc-6-amino-oxazepane hydrochloride is not an active pharmaceutical ingredient itself, but rather a high-value building block. Its bifunctional nature—a nucleophilic primary amine and a protected secondary amine—allows for sequential, controlled chemical modifications.
-
Scaffold for Combinatorial Chemistry: The free amine can be acylated, alkylated, or used in reductive aminations to append a variety of functional groups or side chains. Subsequent removal of the Boc group unmasks the second amine for further elaboration, creating a library of structurally diverse compounds from a common core.[9]
-
Linker Synthesis for PROTACs: In the field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) require linkers to connect a ligand for a target protein to a ligand for an E3 ubiquitin ligase. Boc-protected amino-containing linkers are essential for building these complex molecules.[5][10] The constrained oxazepane ring can provide favorable physicochemical properties and conformational rigidity to the linker, potentially improving cell permeability and ternary complex formation.
-
Peptide Mimetics: The oxazepane core can be incorporated into peptide chains to act as a turn mimetic or to introduce unnatural structural constraints. This can lead to peptides with enhanced stability against proteolytic degradation and improved receptor binding affinity.[]
References
-
PubChem. Compound Summary for CID 5289553. National Center for Biotechnology Information. [Link]
- Google Patents. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s).
-
Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]
-
National Institutes of Health. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. [Link]
- Google Patents.
- Google Patents. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
-
PubChem. 6-Aminohexanoic Acid | C6H13NO2 | CID 564. National Center for Biotechnology Information. [Link]
Sources
- 2. chemimpex.com [chemimpex.com]
- 3. 4-Boc-6-Amino-[1,4]oxazepane hydrochloride | 1414958-25-0 [amp.chemicalbook.com]
- 5. Boc-6-aminohexanoic acid, 6404-29-1 | BroadPharm [broadpharm.com]
- 6. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester - Google Patents [patents.google.com]
- 8. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]
- 9. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 10. medchemexpress.com [medchemexpress.com]
Topic: 4-Boc-6-Amino-oxazepane Hydrochloride Structure Elucidation
An In-depth Technical Guide for Drug Development Professionals
Introduction: The Imperative for Unambiguous Structural Verification
In the landscape of modern drug discovery, the seven-membered oxazepane heterocycle is a privileged scaffold, forming the core of numerous biologically active molecules. Its conformational flexibility and capacity for diverse substitution patterns make it a valuable building block for targeting complex biological systems. The compound 4-Boc-6-amino-oxazepane hydrochloride serves as a key synthetic intermediate, where the tert-butoxycarbonyl (Boc) group provides a crucial acid-labile shield for the ring nitrogen, enabling regioselective modifications at other positions.
The journey from a synthesized powder in a flask to a qualified intermediate for drug development is critically dependent on its unambiguous structural characterization. Any ambiguity in its structure—be it connectivity, functional group placement, or stereochemistry—can lead to misinterpreted biological data, wasted resources, and compromised patient safety.
This guide, designed for researchers, medicinal chemists, and process development scientists, eschews a generic checklist approach. Instead, it presents a holistic and logical workflow, grounded in first principles, for the complete structure elucidation of 4-Boc-6-amino-oxazepane hydrochloride. We will detail a self-validating system of orthogonal analytical techniques, explaining not just the how but the why behind each experimental choice, ensuring the absolute integrity of the molecular structure.
Chapter 1: Foundational Analysis - Molecular Formula and Functional Groups
Before delving into complex connectivity, the initial steps confirm the most fundamental attributes: the molecular weight and the presence of expected functional groups. This foundational data provides the first layer of validation for the proposed structure.
Proposed Structure:
-
Name: tert-butyl 6-amino-1,4-oxazepane-4-carboxylate hydrochloride
-
Molecular Formula (Free Base): C₁₀H₂₀N₂O₃
-
Molecular Weight (Free Base): 216.28 g/mol
-
Molecular Formula (HCl Salt): C₁₀H₂₁ClN₂O₃
-
Molecular Weight (HCl Salt): 252.74 g/mol
High-Resolution Mass Spectrometry (HRMS)
Expertise & Experience: HRMS is the initial checkpoint. Its purpose is to provide a highly accurate mass measurement of the parent ion, which serves as a stringent filter for the molecular formula. We utilize Electrospray Ionization (ESI) in positive ion mode, as the amine functionalities are readily protonated.
Trustworthiness: By comparing the measured exact mass to the theoretically calculated mass (with a tolerance of <5 ppm), we gain high confidence in the elemental composition. The inherent instability of the Boc group under certain MS conditions can also provide valuable structural clues through predictable fragmentation patterns.[1]
-
Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a 50:50 acetonitrile/water solution containing 0.1% formic acid to ensure protonation.
-
Instrumentation: Infuse the sample solution into an ESI-Time-of-Flight (TOF) or Orbitrap mass spectrometer.
-
Acquisition Mode: Acquire data in positive ion mode over a mass range of m/z 50-500.
-
Data Analysis: Identify the monoisotopic peak for the protonated molecule [M+H]⁺ and compare its measured m/z to the calculated value. Analyze for characteristic fragment ions.
| Ion Species | Formula | Calculated Exact Mass (m/z) | Expected Observation |
| [M+H]⁺ (Free Base) | [C₁₀H₂₁N₂O₃]⁺ | 217.1547 | The most abundant ion, confirming the free base molecular weight. |
| [M-C₄H₈+H]⁺ | [C₆H₁₃N₂O₃]⁺ | 161.0921 | Loss of isobutylene (56.0626 Da), a classic fragmentation of the Boc group. |
| [M-Boc+H]⁺ | [C₅H₁₃N₂O]⁺ | 117.1022 | Loss of the entire Boc group (100.0528 Da), yielding the protonated 6-amino-oxazepane core. |
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR spectroscopy acts as a rapid, non-destructive screen for the essential functional groups. It confirms the successful incorporation of the Boc protecting group and the integrity of the oxazepane ring and amine salt.
Trustworthiness: Each functional group possesses characteristic vibrational frequencies. The simultaneous observation of the carbamate carbonyl, the C-O ether stretch, and the broad amine salt absorptions provides orthogonal confirmation of the key structural motifs.
-
Sample Preparation: Place a small amount of the dry, solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and collect the spectrum over a range of 4000-400 cm⁻¹.
-
Background Correction: Perform a background scan of the empty ATR crystal prior to sample analysis.
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group Assignment |
| 3200-2800 (broad) | N⁺-H Stretch | Ammonium group of the hydrochloride salt. |
| 2980-2850 | C-H Stretch | Aliphatic CH₂, CH₃ groups. |
| ~1690 | C=O Stretch | Carbamate carbonyl of the Boc group.[2][3] |
| 1620-1580 | N-H Bend | Primary amine salt. |
| 1160-1070 | C-O Stretch | Ether linkage within the oxazepane ring. |
Chapter 2: Unambiguous Connectivity - The Power of NMR Spectroscopy
While MS and FTIR confirm the pieces are present, Nuclear Magnetic Resonance (NMR) spectroscopy reveals how they are assembled. It is the definitive tool for mapping the complete covalent framework of the molecule.[4][5] For a hydrochloride salt, a polar deuterated solvent like DMSO-d₆ is the ideal choice.
Structure Elucidation Workflow
The following diagram illustrates the logical flow of the structure elucidation process, starting from foundational analysis and culminating in detailed 3D structural information.
Caption: Workflow for the comprehensive structure elucidation of 4-Boc-6-amino-oxazepane hydrochloride.
1D NMR: ¹H and ¹³C Spectra
Expertise & Experience: The one-dimensional spectra provide the initial census of proton and carbon environments. In the ¹H NMR, the integration values are critical for confirming the proton count in each distinct environment, while chemical shifts and coupling patterns offer clues to their immediate surroundings. The ¹³C NMR spectrum confirms the total number of unique carbon atoms.
-
Solvent Selection: Use deuterated dimethyl sulfoxide (DMSO-d₆) to solubilize the hydrochloride salt.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of DMSO-d₆.
-
Analysis: Filter the solution into a clean, dry NMR tube. Acquire ¹H, ¹³C, and 2D NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution.
¹H NMR Predictions
| Position | Predicted Shift (ppm) | Multiplicity | Integration | Rationale |
|---|---|---|---|---|
| Boc (CH₃)₃ | ~1.40 | Singlet | 9H | Characteristic singlet for the nine equivalent protons of the t-butyl group. |
| Ring CH₂ | 2.80 - 4.00 | Multiplets | 9H | Complex, overlapping signals for the oxazepane ring protons and the proton at C6. Protons adjacent to O and N will be downfield. |
| NH₃⁺ | ~8.30 | Broad Singlet | 3H | Protons of the ammonium group, often broad due to exchange and quadrupolar coupling. |
¹³C NMR Predictions
| Position | Predicted Shift (ppm) | Rationale |
|---|---|---|
| Boc C(CH₃)₃ | ~28.0 | Equivalent methyl carbons of the t-butyl group. |
| Ring C | 40 - 75 | Aliphatic carbons of the oxazepane ring. Carbons adjacent to heteroatoms (C2, C3, C5, C7) will be in the 50-75 ppm range. |
| Boc C(CH₃)₃ | ~79.0 | Quaternary carbon of the t-butyl group. |
| Boc C=O | ~155.0 | Carbonyl carbon of the carbamate group. |
2D NMR: COSY, HSQC, and HMBC
Expertise & Experience: Two-dimensional NMR experiments are the linchpin of the elucidation process, transforming spectral data into a definitive structural map.[4]
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds). It is essential for tracing the proton connectivity pathways around the oxazepane ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton directly to the carbon it is attached to, allowing for the unambiguous assignment of ¹³C signals based on the more resolved ¹H spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the overall scaffold. It reveals correlations between protons and carbons over 2-3 bonds. Key HMBC correlations will unequivocally link the Boc group to the ring nitrogen (N-4) and confirm the position of the amino group at C-6.
The following diagram highlights the essential HMBC correlations that would lock in the structure of 4-Boc-6-amino-oxazepane.
Caption: Key HMBC correlations confirming the attachment of the Boc group to the N-4 position of the oxazepane ring.
Trustworthiness: The observation of a 3-bond correlation (³J) from the protons on the carbons adjacent to the ring nitrogen (C3 and C5) to the carbamate carbonyl carbon (Boc C=O) is irrefutable evidence that the Boc group is attached to N-4. This self-validating data set leaves no room for alternative isomeric structures.
Chapter 3: The Gold Standard - Single-Crystal X-ray Crystallography
Authoritative Grounding: When absolute certainty regarding stereochemistry and solid-state conformation is required, single-crystal X-ray crystallography is the ultimate arbiter.[6][7] While often contingent on the ability to grow a high-quality crystal, the resulting three-dimensional structural model is unparalleled in its detail and accuracy.
-
Purity: The compound must be of high purity (>99%).
-
Solvent System Selection: Screen various solvent/anti-solvent systems. A common approach is to dissolve the compound in a good solvent (e.g., methanol, ethanol) and slowly introduce an anti-solvent in which it is poorly soluble (e.g., diethyl ether, hexane) via slow evaporation or vapor diffusion.[8]
-
Crystallization: Prepare a nearly saturated solution of the compound in the chosen solvent system in a clean vessel. Loosely cover the vessel and allow the solvent to evaporate slowly in a vibration-free environment over several days to weeks.
-
Data Collection & Refinement: Once a suitable crystal (typically >0.1 mm in all dimensions) is obtained, it is mounted on a diffractometer for X-ray data collection and subsequent structure solution and refinement.[7]
Expected Outcome: An ORTEP (Oak Ridge Thermal Ellipsoid Plot) diagram showing the precise atomic positions, bond lengths, bond angles, and the relative stereochemistry of the molecule in the crystal lattice. This method provides the final, unequivocal validation of the proposed structure.
Conclusion: A Synergistic and Self-Validating Approach
The structural elucidation of 4-Boc-6-amino-oxazepane hydrochloride is not a linear process but a synergistic convergence of evidence. Each analytical technique provides a unique piece of the puzzle, and together they form a robust, self-validating framework.
-
HRMS confirms the elemental composition.
-
FTIR verifies the presence of key functional groups.
-
1D and 2D NMR meticulously map the atomic connectivity, leaving no doubt as to the isomeric identity.
-
X-ray Crystallography , when feasible, delivers the ultimate proof of the three-dimensional structure.
By following this integrated workflow, researchers and drug development professionals can establish the structure of this critical building block with the highest degree of scientific integrity, ensuring a solid foundation for all subsequent research and development activities.
References
- Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry.
- Validating the Structure of 1,4-Oxazepan-6-one Derivatives: A 2D NMR Comparison Guide. Benchchem.
- Application of infrared and nuclear magnetic resonance spectra in studying the bacterial efficacy of some oxazepane derivatives derived from hydrazones. Iraqi Journal of Agricultural Sciences.
- Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. PubMed.
- Synthesis Development, Spectroscopy Characterizations, and Molecular Docking Study of Some New Bis-1,3-Oxazepine and Bis-1,3-Benzoxazepine Deriv
- 1,3-Oxazepane-4,7-Diones Compounds: 1H and 13C NMR High-Resolution Spectroscopy (1D and 2D).
- Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents.
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
- Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs.
- 1 H-NMR for Compound (7) The Compound (8) Oxazepine Derivatives was...
- Absolute Configuration of Small Molecules by Co‐Crystallization.
- X-ray Crystallography.
- Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tom
- How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry.
- FT-IR spectra of (A) DBU, (B) ammonium carbamate, and (C) DBU +...
- An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II.
- How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology.
- From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination.
- A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data.
- FTIR-ATR spectra for reference materials of (a) ammonium carbamate,...
- Boc-6-Ahx-OH = 99.0 T 6404-29-1. Sigma-Aldrich.
- 1,4-oxazepane derivatives.
- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central.
- Synthesis and Identification of Heterocyclic Derivative from 2-amino-4- hydroxy-6-methyl pyrimidine and Study their Biological A. Impactfactor.
- Synthesis of fluorinated piperidine and azepane β-Amino acid derivatives.
- Buy Boc-6-aminohexanoic acid | 6404-29-1. Smolecule.
- BOC-amino acids (tert-butyloxycarbonyl-protected) are widely employed as key intermediates in peptide synthesis... BOC Sciences Amino Acid.
- Structure Elucidation of Boc-(S)-2-Amino-5-methylhex-4-enoic Acid: A Technical Guide. Benchchem.
- 6-Aminohexanoic Acid | C6H13NO2 | CID 564. PubChem.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Buy Boc-6-aminohexanoic acid | 6404-29-1 [smolecule.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 8. How To [chem.rochester.edu]
- 9. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Significance of 4-Boc-6-Amino-oxazepane Hydrochloride in Medicinal Chemistry
An In-depth Technical Guide to the Solubility of 4-Boc-6-Amino-oxazepane Hydrochloride in Organic Solvents
This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of 4-Boc-6-Amino-oxazepane hydrochloride in organic solvents. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical knowledge with practical, field-proven experimental protocols.
4-Boc-6-Amino-oxazepane hydrochloride is a key heterocyclic building block in modern drug discovery. Its saturated oxazepane core imparts desirable three-dimensional character to molecules, a feature increasingly sought after to improve physicochemical and pharmacological properties. The Boc (tert-butoxycarbonyl) protecting group offers a stable yet readily cleavable handle for synthetic manipulations, while the hydrochloride salt form enhances stability and can influence solubility.[1][2]
Understanding the solubility of this compound in various organic solvents is paramount for its effective use in synthesis, purification, and formulation.[3] Solubility dictates the choice of reaction conditions, influences crystallization and purification strategies, and is a critical parameter in preclinical development.[4] This guide will equip the researcher with the foundational knowledge and practical tools to expertly navigate the solubility challenges associated with this important synthetic intermediate.
Theoretical Framework: Predicting and Understanding Solubility
The solubility of 4-Boc-6-Amino-oxazepane hydrochloride is governed by a balance of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a fundamental guideline.[5][6][7]
Molecular Structure and Polarity:
-
Boc Group: The tert-butoxycarbonyl group is large and nonpolar, contributing to the molecule's affinity for nonpolar organic solvents.[8]
-
Oxazepane Ring: The oxazepane ring, containing both oxygen and nitrogen heteroatoms, introduces polarity and the potential for hydrogen bonding.
-
Amine Hydrochloride Salt: The presence of the hydrochloride salt renders the amino group ionic (an ammonium cation).[9][10] This significantly increases the polarity of this part of the molecule and its potential for strong interactions with polar solvents.
Solvent Properties and their Impact:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents possess O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. They are generally effective at solvating ionic salts like hydrochlorides due to their high dielectric constants and ability to engage in hydrogen bonding.[5][11]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have high dipole moments but lack O-H or N-H bonds. While they can solvate cations, their ability to solvate the chloride anion is less effective than that of protic solvents. Dimethyl sulfoxide (DMSO) is often a good solvent for a wide range of compounds due to its high polarity.[3][11]
-
Nonpolar Solvents (e.g., Toluene, Hexane): These solvents have low dielectric constants and interact primarily through weak van der Waals forces. The ionic nature of the hydrochloride salt makes 4-Boc-6-Amino-oxazepane hydrochloride poorly soluble in these solvents.[5][6]
Key Physicochemical Principles:
-
Lattice Energy: For the solid to dissolve, the energy of solvation (the interaction between solute and solvent molecules) must overcome the lattice energy of the crystal. Amine hydrochloride salts often have significant lattice energies due to the strong ionic interactions.[12]
-
Hydrogen Bonding: The ability of a solvent to form hydrogen bonds with the N-H of the protonated amine and the lone pairs on the oxygen of the oxazepane ring and the Boc group's carbonyl will enhance solubility.[13]
Quantitative Solubility Data
As of the writing of this guide, specific, publicly available quantitative solubility data for 4-Boc-6-Amino-oxazepane hydrochloride is limited. The following table is provided as a template for researchers to populate with their experimentally determined data.
| Solvent | Classification | Dielectric Constant (approx.) | Solubility (mg/mL) at 25°C | Observations |
| Dichloromethane (DCM) | Chlorinated | 9.1 | ||
| Methanol (MeOH) | Polar Protic | 32.7 | ||
| Ethanol (EtOH) | Polar Protic | 24.5 | ||
| Isopropanol (IPA) | Polar Protic | 19.9 | ||
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | ||
| Ethyl Acetate (EtOAc) | Ester | 6.0 | ||
| Tetrahydrofuran (THF) | Ether | 7.6 | ||
| Toluene | Aromatic Hydrocarbon | 2.4 | ||
| Dimethylformamide (DMF) | Polar Aprotic | 36.7 | ||
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 |
Experimental Determination of Thermodynamic Solubility
Thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium under specific conditions of temperature and pressure.[4] The shake-flask method is a widely accepted and reliable technique for its determination.[14]
Shake-Flask Method Protocol
Objective: To determine the equilibrium solubility of 4-Boc-6-Amino-oxazepane hydrochloride in a selected organic solvent.
Materials:
-
4-Boc-6-Amino-oxazepane hydrochloride (solid)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Syringe filters (0.22 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, ELSD) or another quantitative analytical technique.
Procedure:
-
Preparation: Add an excess amount of solid 4-Boc-6-Amino-oxazepane hydrochloride to a vial. The presence of undissolved solid at the end of the experiment is crucial for ensuring equilibrium has been reached.[14]
-
Solvent Addition: Add a known volume of the selected organic solvent to the vial.
-
Equilibration: Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed to let the excess solid settle.
-
Sampling: Carefully withdraw a sample from the supernatant using a syringe.
-
Filtration: Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.
-
Dilution: Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a pre-validated HPLC or other quantitative method to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility in mg/mL or mol/L, taking into account the dilution factor.
Experimental Workflow Diagram
Sources
- 1. researchgate.net [researchgate.net]
- 2. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. rheolution.com [rheolution.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. youtube.com [youtube.com]
- 6. quora.com [quora.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buy Boc-6-aminohexanoic acid | 6404-29-1 [smolecule.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. caymanchem.com [caymanchem.com]
- 12. theses.gla.ac.uk [theses.gla.ac.uk]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. lup.lub.lu.se [lup.lub.lu.se]
Stability of 4-Boc-6-Amino-oxazepane Hydrochloride Under Acidic Conditions: An In-depth Technical Guide
Introduction
In the landscape of modern drug discovery and development, heterocyclic scaffolds are of paramount importance. Among these, the 1,4-oxazepane ring system has emerged as a valuable structural motif. The compound 4-Boc-6-amino-oxazepane hydrochloride is a key building block in the synthesis of a variety of pharmacologically active molecules. Its chemical stability, particularly during synthesis, purification, and formulation, is a critical parameter that can significantly impact the quality, efficacy, and safety of the final active pharmaceutical ingredient (API).
This in-depth technical guide provides a comprehensive examination of the stability of 4-Boc-6-amino-oxazepane hydrochloride, with a specific focus on its behavior under acidic conditions. As many synthetic and formulation procedures involve acidic environments, a thorough understanding of the potential degradation pathways is essential for researchers, scientists, and drug development professionals. This document will delve into the theoretical underpinnings of the molecule's stability, provide detailed experimental protocols for its assessment, and offer insights into the interpretation of the resulting data.
Chemical Structure and Potential Sites of Instability
The chemical structure of 4-Boc-6-amino-oxazepane hydrochloride contains two key functional groups that are susceptible to degradation under acidic conditions: the tert-butyloxycarbonyl (Boc) protecting group and the 1,4-oxazepane ring itself.
Figure 2: General Mechanism of Acid-Catalyzed Boc Deprotection.
Potential for Acid-Catalyzed Hydrolysis of the Oxazepane Ring
The 1,4-oxazepane ring contains an ether linkage that can be susceptible to cleavage under strongly acidic conditions. [1][2]The acid-catalyzed hydrolysis of the oxazepane ring is a potential degradation pathway that would lead to the opening of the seven-membered ring. This reaction is initiated by the protonation of the ether oxygen, which makes the adjacent carbon atoms more electrophilic and susceptible to nucleophilic attack by water or other nucleophiles present in the reaction medium.
The consequence of this ring-opening would be the formation of a linear amino alcohol derivative, which represents a significant degradation of the parent molecule. The rate of this hydrolysis is dependent on several factors, including the pH of the solution, the temperature, and the specific substitution pattern on the oxazepane ring. [1][2]
Figure 4: Experimental Workflow for the Forced Degradation Study.
Step-by-Step Experimental Protocol
1. Materials and Reagents:
-
4-Boc-6-amino-oxazepane hydrochloride (of known purity)
-
Hydrochloric acid (HCl), 0.1 M and 1 M solutions
-
Sodium hydroxide (NaOH), 0.1 M and 1 M solutions
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer (pH 7.0)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with UV and Mass Spectrometry (MS) detectors
-
A suitable HPLC column (e.g., C18)
2. Preparation of Stock Solution:
-
Accurately weigh and dissolve a known amount of 4-Boc-6-amino-oxazepane hydrochloride in a suitable solvent (e.g., a mixture of water and methanol) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
3. Acidic Stress Conditions:
-
To a series of labeled vials, add a specific volume of the stock solution.
-
To each vial, add an equal volume of 0.1 M HCl. *[1] Incubate the vials in a temperature-controlled water bath or oven at 60°C. *[1] Prepare a control sample by adding an equal volume of water instead of HCl and keeping it at the same temperature.
-
Prepare a zero-time point sample by immediately neutralizing an aliquot of the acidic solution.
4. Time Points for Sampling:
-
Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours). T[1]he exact time points may need to be adjusted based on the observed rate of degradation.
5. Sample Neutralization:
-
Immediately after withdrawal, neutralize each sample with an equivalent amount of 0.1 M NaOH to quench the degradation reaction.
[1]6. Analytical Method: Stability-Indicating HPLC-UV/MS
-
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the intact parent compound from its degradation products. *[1][2] Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer with an adjusted pH) and an organic solvent (e.g., acetonitrile or methanol) is often a good starting point.
-
Column: A C18 reversed-phase column is a common choice for this type of analysis.
-
Detection:
-
UV Detection: Monitor at a wavelength where the parent compound and potential degradation products have significant absorbance.
-
Mass Spectrometry (MS) Detection: Couple the HPLC to a mass spectrometer to obtain mass-to-charge ratio (m/z) information for the parent compound and any new peaks that appear in the chromatogram. This is invaluable for the identification of degradation products.
-
7. Data Analysis and Interpretation:
-
Quantify the peak area of the parent compound at each time point.
-
Calculate the percentage of the parent compound remaining over time.
-
Identify any new peaks that appear in the chromatograms of the stressed samples.
-
Use the MS data to propose structures for the degradation products.
Anticipated Results and Data Presentation
The forced degradation study is expected to reveal the primary degradation pathway(s) of 4-Boc-6-amino-oxazepane hydrochloride under acidic conditions. The quantitative data obtained from the HPLC analysis can be summarized in a table to clearly present the degradation profile.
Table 1: Illustrative Stability Data for 4-Boc-6-Amino-oxazepane Hydrochloride in 0.1 M HCl at 60°C
| Time (hours) | % Parent Compound Remaining | Peak Area of Degradation Product 1 (Boc-deprotected) | Peak Area of Degradation Product 2 (Ring-opened) |
| 0 | 100.0 | 0 | 0 |
| 2 | 85.2 | 14.5 | 0.3 |
| 4 | 72.1 | 27.2 | 0.7 |
| 8 | 51.5 | 47.1 | 1.4 |
| 12 | 35.8 | 62.3 | 1.9 |
| 24 | 10.3 | 86.5 | 3.2 |
(Note: The data in this table is hypothetical and for illustrative purposes only.)
Conclusion and Recommendations for Drug Development Professionals
This technical guide provides a comprehensive framework for understanding and evaluating the stability of 4-Boc-6-amino-oxazepane hydrochloride under acidic conditions. The primary vulnerabilities of this molecule are the acid-labile Boc protecting group and the potential for acid-catalyzed hydrolysis of the oxazepane ring.
For researchers and drug development professionals working with this important building block, the following recommendations are crucial:
-
Avoid Prolonged Exposure to Strong Acids: During synthesis and purification, minimize the duration and temperature of exposure to acidic conditions to prevent unwanted deprotection and degradation.
-
Careful pH Control in Formulations: For liquid formulations, maintain the pH in a range where the compound exhibits maximum stability, which is likely to be near neutral or slightly acidic, but this must be determined experimentally.
-
Implement a Stability-Indicating Analytical Method: A validated stability-indicating HPLC method is essential for quality control and to ensure the purity of the compound throughout its lifecycle.
-
Thorough Characterization of Degradation Products: If significant degradation is observed, it is imperative to identify and characterize the degradation products to assess their potential impact on the safety and efficacy of the final drug product.
By following the principles and protocols outlined in this guide, scientists can ensure the development of robust and reliable processes and formulations involving 4-Boc-6-amino-oxazepane hydrochloride, ultimately contributing to the quality and safety of novel therapeutics.
References
-
Common Organic Chemistry. Boc Deprotection Mechanism - HCl. [Online] Available at: [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. [Online] Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Online] Available at: [Link]
-
Thajudeen, S. et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. [Online] Available at: [Link]
-
Rao, R. N., & Vali, S. J. (2012). Proposed degradation pathways of the drug under different hydrolytic conditions. ResearchGate. [Online] Available at: [Link]
- Singh, S., & Bakshi, M. (2000). Pathway of Acid and Base Degradation Study for Drug Substance and Drug Product. Journal of Pharmaceutical and Biomedical Analysis, 22(5), 891-899.
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Online] Available at: [Link]
-
ResearchGate. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. [Online] Available at: [Link]
-
Khan Academy. (2014). Acid-catalyzed ester hydrolysis. YouTube. [Online] Available at: [Link]
-
National Institutes of Health. (2024). Development of forced degradation and stability indicating studies of drugs—A review. [Online] Available at: [Link]
-
SciSpace. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. [Online] Available at: [Link]
-
PubMed. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. [Online] Available at: [Link]
-
DTIC. (1987). Piperidine Synthesis. [Online] Available at: [Link]
-
ResearchGate. (2018). A Straightforward Synthesis of 4,7-Disubstituted 1,4-Oxazepanes via a Brønsted Acid-Catalyzed Intramolecular Etherification Reaction. [Online] Available at: [Link]
- Google Patents. (2018). Method for preparing 4-Boc-aminopiperidine.
-
MDPI. (2020). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Online] Available at: [Link]
-
ChemRxiv. (2023). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. [Online] Available at: [Link]
-
National Institutes of Health. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Online] Available at: [Link]
-
MDPI. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. [Online] Available at: [Link]
-
National Institutes of Health. (2013). Development of forced degradation and stability indicating studies of drugs—A review. [Online] Available at: [Link]
Sources
Comprehensive Safety and Handling Protocol for 4-Boc-6-Amino-oxazepane Hydrochloride
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical guide on the safe handling, storage, and emergency procedures for 4-Boc-6-Amino-oxazepane hydrochloride (CAS No. 1414958-25-0). As a specialized heterocyclic building block in drug discovery, particularly in the synthesis of novel chemical entities, a thorough understanding of its properties and potential hazards is paramount for ensuring laboratory safety and experimental integrity. This guide moves beyond standard Safety Data Sheet (SDS) information to provide field-proven insights and the scientific rationale behind recommended protocols.
Compound Identification and Physicochemical Profile
4-Boc-6-Amino-oxazepane hydrochloride is a Boc-protected amine derivative of the seven-membered oxazepane heterocyclic system. The tert-butyloxycarbonyl (Boc) protecting group is extensively used in organic synthesis to mask the reactivity of a primary or secondary amine, allowing for selective reactions at other sites of the molecule.[1][2] The hydrochloride salt form generally enhances the compound's stability and solubility in aqueous media compared to its free base form.
While comprehensive, peer-reviewed data for this specific compound is limited, we can infer its properties from available data for its free base (4-Boc-6-amino-1,4-oxazepane, CAS 1170390-54-1) and general knowledge of similar chemical structures.[3]
Table 1: Physicochemical Properties of 4-Boc-6-Amino-oxazepane and Related Compounds
| Property | Value / Information | Source / Rationale |
| Chemical Name | tert-butyl (1,4-oxazepan-6-yl)carbamate hydrochloride | IUPAC Nomenclature |
| Molecular Formula | C₁₀H₂₁ClN₂O₃ | - |
| Molecular Weight | 268.74 g/mol | - |
| CAS Number | 1414958-25-0 | [4] |
| Appearance | Likely a white to off-white solid | General property of similar compounds.[5] |
| Melting Point | No data available | [3] |
| Boiling Point | No data available | [3] |
| Solubility | Slightly soluble in water; soluble in solvents like chloroform and ethyl acetate.[6] The hydrochloride salt is expected to have increased water solubility. | [6] |
| Stability | Stable under normal storage conditions.[7] Avoid strong acids and oxidizing agents. | [7][8] |
A critical note on data gaps: The toxicological and ecological properties of this compound have not been thoroughly investigated.[3] Therefore, it must be handled with the assumption that it is potentially hazardous.
Hazard Identification and Risk Assessment
The primary hazards associated with compounds like 4-Boc-6-Amino-oxazepane hydrochloride stem from potential skin and eye irritation.[7] Due to the lack of comprehensive toxicological data, there are unknown risks related to inhalation, ingestion, and long-term exposure.[3]
Known and Potential Hazards:
-
Skin Irritation: May cause skin irritation upon contact.
-
Eye Irritation: Causes serious eye irritation.[7]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as dust.[9]
-
Harmful if Swallowed: While specific data is absent, similar amine derivatives can be harmful if ingested.
Causality Behind Hazards:
The amine functional group, even when Boc-protected, can interact with biological macromolecules. The hydrochloride salt can create a mildly acidic environment upon dissolution, potentially contributing to irritation. The primary risk, however, lies in the unknowns. Without carcinogenicity, mutagenicity, or reproductive toxicity data, a cautious approach is mandated.[3]
Risk Assessment Workflow
Before any handling, a thorough risk assessment must be performed. This involves evaluating the specific experimental procedure, the quantities being used, and the potential for exposure.
Caption: Risk assessment workflow prior to handling.
Core Directive: Safe Handling and Personal Protective Equipment (PPE)
All manipulations of 4-Boc-6-Amino-oxazepane hydrochloride should be conducted in a well-ventilated area, preferably inside a certified chemical fume hood, to minimize inhalation exposure.[8]
Engineering Controls
-
Chemical Fume Hood: Mandatory for all procedures involving weighing, transferring, or dissolving the solid compound. This is the primary barrier to prevent inhalation of dust particles.
-
Safety Shower and Eyewash Station: Must be readily accessible and tested regularly.[7]
Personal Protective Equipment (PPE)
The selection of PPE is critical for preventing direct contact.
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3] A face shield should be used in addition to goggles when there is a significant splash hazard.
-
Skin Protection:
-
Gloves: Wear nitrile or neoprene gloves. Inspect gloves for tears or holes before use and change them frequently, especially after direct contact.
-
Lab Coat: A standard laboratory coat is required. For larger quantities, a chemically resistant apron should be worn over the lab coat.
-
-
Respiratory Protection: If working outside a fume hood (not recommended) or if dust generation is unavoidable, a full-face respirator with an appropriate particulate filter (N95 or better) is necessary.[3]
Standard Handling Protocol Workflow
This protocol is a self-validating system designed to minimize exposure at every step.
Caption: Step-by-step workflow for routine handling.
Storage and Stability
Proper storage is essential to maintain the compound's integrity and prevent accidents.
-
Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place.[3] A recommended storage temperature is 2-8°C for long-term stability, as is common for many complex organic molecules.[9]
-
Incompatibilities: Keep away from strong oxidizing agents and strong acids. While the Boc group is stable to bases, it is labile to acid. Contact with strong acids will cleave the protecting group.[1][10]
-
Container: Use the original supplier container. Ensure it is clearly labeled. Opened containers must be carefully resealed and kept upright to prevent leakage.[9]
Accidental Release and Emergency Procedures
Rapid and correct response to an accident can significantly mitigate harm.
Spill Response
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated (fume hood extraction is ideal).
-
PPE: Wear appropriate PPE, including respiratory protection if the spill is large or generates dust.
-
Containment: Prevent further spillage or leakage if it is safe to do so.[3] Do not let the chemical enter drains.
-
Cleanup:
-
Decontaminate: Clean the spill area thoroughly with soap and water.
First Aid Measures
The following protocols are based on standard chemical safety guidelines.[3][7]
| Exposure Route | First Aid Protocol |
| Inhalation | Move the victim into fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3] |
| Skin Contact | Take off contaminated clothing immediately. Rinse the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical advice.[7] |
| Eye Contact | Immediately rinse with pure water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3]
-
Specific Hazards: Combustion may produce hazardous gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[7]
-
Protective Equipment: Fire-fighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[3]
Disposal Considerations
Chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Product: The material should be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3] Do not contaminate water, foodstuffs, or sewer systems.[3]
-
Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to make it unusable for other purposes before disposing of it in a sanitary landfill.[3]
Context in Drug Discovery: Safety During Boc-Deprotection
A common subsequent step for this compound is the removal of the Boc protecting group to liberate the free amine. This is typically achieved using strong acids like trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in an organic solvent.[1]
-
Added Hazards: This procedure introduces the significant hazards of corrosive acids. Both TFA and concentrated HCl are highly corrosive and can cause severe burns.
-
Gas Evolution: The deprotection reaction releases tert-butanol (which can fragment to isobutylene) and carbon dioxide gas.[1] Crucially, this reaction must never be performed in a sealed container due to the risk of pressure buildup and explosion.
-
Handling Precautions: All Boc-deprotection procedures must be carried out in a chemical fume hood. Appropriate PPE for handling corrosive acids (heavier-duty gloves, face shield) is mandatory.
References
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). tert-Butyl Carbamate (BOC) Deprotection. Retrieved from [Link]
-
J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from [Link]
-
PubChem. (n.d.). Compound Summary for CID 5289553, (4R)-4-aminohexanoic acid. Retrieved from [Link]
-
RASĀYAN Journal of Chemistry. (2025). Molecular Docking Studies of Oxazepine Derivatives Against Cyclooxygenase-2 Enzyme as Potential Anti-Inflammatory Agents. Retrieved from [Link]
-
Scribd. (n.d.). Application Note - N-Boc Protection. Retrieved from [Link]
-
Chemtips (WordPress.com). (2012). Reactions that Work: Boc Protection. Retrieved from [Link]
-
Archives of Toxicology. (2024). Safety assessment of novel oxadiazole derivatives in acute and sub-acute toxicity studies. Retrieved from [Link]
-
PubMed. (n.d.). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. Retrieved from [Link]
-
Journal of Medicinal and Chemical Sciences. (2023). Synthesis, Characterization, and Antibacterial Activity of Some New Oxazepine Derivatives. Retrieved from [Link]
-
ResearchGate. (2023). Oxazepine Derivatives, Synthesis and Applications. Retrieved from [Link]
-
International Journal of Molecular Sciences. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. Retrieved from [Link]
-
LookChem. (n.d.). CAS No.6404-29-1, BOC-6-AMINOHEXANOIC ACID Suppliers. Retrieved from [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. scribd.com [scribd.com]
- 3. echemi.com [echemi.com]
- 4. 4-Boc-6-Amino-[1,4]oxazepane hydrochloride | 1414958-25-0 [amp.chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CAS No.6404-29-1,BOC-6-AMINOHEXANOIC ACID Suppliers [lookchem.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. file.bldpharm.com [file.bldpharm.com]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
The Oxazepane Ring: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The seven-membered oxazepane ring system, a heterocyclic motif containing both oxygen and nitrogen, has emerged as a structurally significant and versatile scaffold in the field of medicinal chemistry. Its inherent three-dimensional architecture and synthetic accessibility have made it a "privileged scaffold," capable of interacting with a diverse range of biological targets with high affinity and selectivity.[1] This guide provides a comprehensive overview of the oxazepane core, delving into its synthesis, structural nuances, and its expanding role in the development of novel therapeutic agents.
The Strategic Advantage of the Oxazepane Scaffold
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. Among these, the oxazepane ring offers a unique combination of features that make it particularly attractive for drug design. Its seven-membered structure provides a degree of conformational flexibility that allows it to adapt to the topology of various binding sites. This flexibility, coupled with the presence of both hydrogen bond donor (N-H) and acceptor (O) functionalities, enables the precise spatial arrangement of pharmacophoric groups necessary for potent and selective biological activity.[1][2]
Synthetic Strategies for Constructing the Oxazepane Core
The synthesis of the oxazepane ring can be achieved through several strategic routes, with the choice of method often depending on the desired substitution pattern and the overall complexity of the target molecule.
Cycloaddition Reactions
A prevalent method for the synthesis of 1,3-oxazepine derivatives involves the pericyclic cycloaddition of Schiff bases with various anhydrides, such as maleic, phthalic, or succinic anhydride.[3][4] This approach offers a direct and efficient route to the core structure.
Experimental Protocol: Synthesis of 1,3-Oxazepine-4,7-diones [4]
-
Schiff Base Formation: Equimolar amounts of a primary amine and an appropriate aldehyde are refluxed in a suitable solvent (e.g., ethanol) to form the corresponding Schiff base (imine).
-
Cycloaddition: The purified Schiff base is then reacted with a cyclic anhydride (e.g., maleic anhydride) in an appropriate solvent. The reaction mixture is typically heated to facilitate the cycloaddition and ring formation.
-
Purification: The resulting oxazepine derivative is isolated and purified using standard techniques such as recrystallization or column chromatography.
Intramolecular Cyclization
Another powerful strategy involves the intramolecular cyclization of a linear precursor. This method is particularly useful for the synthesis of 1,4-oxazepane derivatives. For instance, N-substituted amino alcohols can undergo intramolecular cyclization to form the 1,4-oxazepane ring.[5] The use of protecting groups, such as the p-methoxybenzyl (PMB) group, can be crucial to enforce the necessary conformation for successful cyclization, especially given the lability of the lactone moiety in some derivatives.[6]
Multi-Component Reactions
One-pot, multi-component reactions offer an efficient and atom-economical approach to complex heterocyclic systems. For example, a three-component reaction of 2-(2-formylphenoxy) acetic acid, 2-aminobenzamide, and an isocyanide can yield biologically important bis-heterocyclic oxazepine-quinazolinone derivatives without the need for a catalyst.[2]
Illustrative Synthetic Pathway
Caption: Mechanism of Tubulin Inhibition.
Anti-inflammatory and Other Activities
-
Anti-inflammatory Agents: Molecular docking studies have suggested that oxazepine derivatives can exhibit anti-inflammatory activity by binding to the cyclooxygenase-2 (COX-2) enzyme. [7]* Antibacterial and Antifungal Activity: Various oxazepine derivatives have been reported to possess antibacterial and antifungal properties. [3][8]
Structure-Activity Relationships (SAR) and Bioisosteric Replacement
Understanding the structure-activity relationship (SAR) is crucial for optimizing the potency and selectivity of oxazepane-based drug candidates. For instance, in a series of 1,5-dihydrobenzo[e]o[3][6]xazepin-2(3H)-ones that induce differentiation of acute myeloid leukemia cells, SAR studies revealed that the biological activity was dependent on the steric bulk at the N-1 position of the cyclic amide. [9] Bioisosteric replacement is a common strategy in medicinal chemistry to improve the physicochemical and pharmacokinetic properties of a lead compound. The oxazepane ring itself can be considered a bioisostere of other cyclic systems, such as piperazine or morpholine moieties, offering different structural and electronic properties. [10]For example, replacing a 1,2,4-oxadiazole ring with a more polar 1,3,4-oxadiazole has been explored to improve properties like solubility and metabolic stability. [11]Similarly, the oxazepane scaffold can be seen as a larger, more flexible alternative to smaller rings like oxetanes, which have also gained significant attention in drug discovery. [12]
Quantitative Data Summary: Biological Activities of Selected Oxazepane Derivatives
| Compound Class | Target/Activity | Key Findings | Reference |
| Benzo[b]o[3][6]xazepin-9-ols | Tubulin Polymerization Inhibitor | Nanomolar cytotoxicity against various cancer cell lines; IC50 of 1 µM for tubulin assembly inhibition. | [13] |
| 1,4-Oxazepane Derivatives | Dopamine D4 Receptor Ligands | Selective antagonists for potential use as atypical antipsychotics. | [1][14] |
| 1,3-Oxazepine Derivative | Snail1 Inhibitor | Exhibited low IC50 in SRB assay and good antimigratory activity in a wound healing assay. | [3] |
| Coumarin-Oxazepine Hybrids | Anticancer | IC50 value of 39.6 µM against CaCo-2 human colon cancer cells. | [15] |
Future Perspectives
The oxazepane ring system continues to be a fertile ground for drug discovery. Future research will likely focus on:
-
Novel Synthetic Methodologies: The development of more efficient and stereoselective synthetic routes will enable the creation of more diverse and complex oxazepane libraries.
-
Exploration of New Biological Targets: The unique structural features of oxazepanes make them suitable for targeting a wider range of biological macromolecules.
-
Scaffold Hopping and Bioisosterism: Systematically replacing other heterocyclic cores with the oxazepane ring to improve drug-like properties will remain a key strategy.
-
Computational Chemistry: Advanced computational modeling will play an increasingly important role in understanding the conformational dynamics of oxazepanes and in designing new derivatives with enhanced potency and selectivity.
References
-
International Journal of Innovative Research in Science, Engineering and Technology.
-
BenchChem.
-
Journal of Medicinal and Pharmaceutical Chemistry Research.
-
The Journal of Organic Chemistry.
-
ResearchGate.
-
PubMed.
-
PubMed Central.
-
Journal of Medicinal Chemistry.
-
ResearchGate.
-
Eurasian Chemical Communications.
-
Iraqi Journal of Bioscience and Biomedical.
-
ResearchGate.
-
[Identification and Preliminary Structure-Activity Relationship Studies of 1,5-Dihydrobenzo[e]o[3][6]xazepin-2(3H)-ones That Induce Differentiation of Acute Myeloid Leukemia Cells In Vitro.]([Link]) MDPI.
-
ResearchGate.
-
Journal of Medicinal and Chemical Sciences.
-
PubMed.
-
BenchChem.
-
Research Journal of Pharmacy and Technology.
-
Drugs.com.
-
PubMed.
-
Wikipedia.
-
NCBI Bookshelf.
-
[Synthesis and application oft[1][3][13]riazepane ando[1][3][13]xadiazepane as versatile structural units for drug discovery.]([Link]) PubMed.
-
PubMed.
-
Google Patents.
-
ResearchGate.
-
[Conformational analyses of two pyridazino[4,5-b]o[3][13]xazepines and a pyridazino[4,5-b]t[3][13]hiazepine.]([Link]) ResearchGate.
-
ResearchGate.
-
ChemRxiv.
-
PubMed Central.
-
PubMed.
-
PubMed.
-
ScienceDirect.
-
Cambridge MedChem Consulting.
-
Fiveable.
-
PubMed.
-
Cresset Group.
-
ResearchGate.
-
Bentham Science.
-
MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A One-Pot Synthesis of Oxazepine-Quinazolinone bis-Heterocyclic Scaffolds via Isocyanide-Based Three-Component Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijirset.com [ijirset.com]
- 4. echemcom.com [echemcom.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 9. Identification and Preliminary Structure-Activity Relationship Studies of 1,5-Dihydrobenzo[e][1,4]oxazepin-2(3H)-ones That Induce Differentiation of Acute Myeloid Leukemia Cells In Vitro | MDPI [mdpi.com]
- 10. Synthesis and application of [1,2,5]triazepane and [1,2,5]oxadiazepane as versatile structural units for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
The Strategic Incorporation of 1,4-Oxazepane Scaffolds in Modern Drug Discovery: An In-depth Technical Guide
Executive Summary
In the contemporary landscape of medicinal chemistry, the pursuit of novel molecular architectures with enhanced therapeutic potential is paramount. The 1,4-oxazepane scaffold, a seven-membered heterocycle, has garnered significant attention as a privileged structural motif. Its inherent three-dimensionality, synthetic accessibility, and capacity for diverse functionalization make it an attractive framework for the design of new drugs. This guide provides a comprehensive technical overview of the 1,4-oxazepane core, detailing its synthesis, conformational properties, and diverse applications in drug discovery, with a focus on its role in the development of agents targeting the central nervous system, inflammatory diseases, and infectious diseases.
Introduction: The Imperative for Three-Dimensional Scaffolds
The historical reliance on flat, aromatic structures in drug design has given way to a paradigm that embraces three-dimensional (3D) molecular frameworks. Saturated heterocycles, such as the 1,4-oxazepane, offer a distinct advantage by providing access to a broader region of chemical space. This structural complexity allows for more intricate and specific interactions with biological targets, often leading to improved potency, selectivity, and pharmacokinetic properties. The 1,4-oxazepane scaffold, with its defined spatial arrangement of heteroatoms and substituents, serves as an exemplary platform for the development of next-generation therapeutics.[1]
Structural and Conformational Attributes of the 1,4-Oxazepane Core
The 1,4-oxazepane is a seven-membered ring containing an oxygen atom at the 1-position and a nitrogen atom at the 4-position. This arrangement of heteroatoms imparts a unique conformational flexibility, allowing the ring to adopt various low-energy conformations, such as chair and boat forms. This dynamic nature is a key asset in drug design, as it enables the molecule to adapt to the topography of a binding site, thereby maximizing molecular recognition. The nitrogen atom provides a convenient handle for introducing a wide array of substituents, allowing for the fine-tuning of the molecule's physicochemical and pharmacological properties.
Caption: Conformational flexibility of the 1,4-oxazepane ring.
Synthetic Pathways to 1,4-Oxazepane Derivatives
The synthesis of the 1,4-oxazepane scaffold can be achieved through several strategic routes, with the choice of method often dictated by the desired substitution pattern and the availability of starting materials.
Cyclization Strategies
A common and effective approach involves the cyclization of linear precursors. For instance, the reaction of appropriately substituted amino alcohols with bifunctional reagents can lead to the formation of the seven-membered ring. While various methods exist, a robust and scalable synthesis is crucial for the practical application of these scaffolds in drug discovery programs.[2] Tandem reactions, such as C-N coupling followed by C-H carbonylation, have also been developed for the efficient synthesis of benzo-fused 1,4-oxazepine derivatives.[3]
Caption: General synthetic workflow for 1,4-oxazepane ring formation.
Applications in Drug Discovery: A Multifaceted Scaffold
The versatility of the 1,4-oxazepane scaffold is evident in its application across a range of therapeutic areas.[4][5]
Central Nervous System (CNS) Disorders
The 1,4-oxazepane motif has been successfully employed in the design of ligands for CNS targets. For example, derivatives have been synthesized as selective dopamine D4 receptor ligands, which are of interest for the treatment of schizophrenia.[6][7][8] The scaffold's ability to orient substituents in a precise manner is critical for achieving high affinity and selectivity for the target receptor. Furthermore, the physicochemical properties of 1,4-oxazepane-based compounds can be modulated to ensure adequate penetration of the blood-brain barrier, a key requirement for CNS-acting drugs.[9]
Kinase Inhibitors
The unique conformational properties of the 1,4-oxazepane ring make it an attractive scaffold for the design of kinase inhibitors. Benzoxazepinone derivatives, which contain a fused 1,4-oxazepine ring, have been identified as highly potent and selective inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of inflammation.[10] These compounds have also been explored as inhibitors of other kinases, such as Traf2- and Nck-interacting protein kinase (TNIK) for colorectal cancer and Rho-associated protein kinases (ROCKs) for glaucoma.[11][12]
Antimicrobial Agents
The 1,4-oxazepane scaffold has also been incorporated into novel antibacterial agents.[13][14][15][16] By decorating the scaffold with various functional groups, it is possible to design molecules that interfere with essential bacterial processes. The development of new classes of antibiotics is a critical area of research, and the 1,4-oxazepane framework offers a promising starting point for the discovery of such agents.
Experimental Protocol: Synthesis of a 1,4-Oxazepine Derivative
Protocol 5.1: Cycloaddition of a Schiff Base with Maleic Anhydride
This protocol describes a general method for the synthesis of a 1,3-oxazepine-4,7-dione, a related seven-membered heterocycle, which illustrates a common cyclization strategy.
Materials:
-
Substituted Schiff base (1.0 eq)
-
Maleic anhydride (1.0 eq)
-
Dry benzene or toluene
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the Schiff base and maleic anhydride in dry benzene or toluene in a round-bottom flask equipped with a reflux condenser.
-
Heat the reaction mixture to reflux under an inert atmosphere for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the purified oxazepine derivative.[13]
Self-Validation: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as FT-IR, ¹H NMR, and mass spectrometry.
Data Presentation: Biological Activities of 1,4-Oxazepane Derivatives
| Target Class | Therapeutic Area | Example Scaffold Modification | Reference |
| Dopamine D4 Receptor | Schizophrenia | 2,4-disubstituted 1,4-oxazepanes | [6] |
| RIPK1 Kinase | Inflammatory Diseases | Benzo[b][5][6]oxazepin-4-ones | [10] |
| TNIK Kinase | Colorectal Cancer | 3,4-Dihydrobenzo[f][5][6]oxazepin-5(2H)-ones | [11] |
| Bacterial Targets | Infectious Diseases | Variously substituted 1,3-oxazepines | [14] |
Conclusion and Future Directions
The 1,4-oxazepane scaffold has established itself as a valuable building block in modern drug discovery. Its favorable structural and synthetic attributes have enabled the development of a diverse range of compounds with promising therapeutic potential. Future efforts in this area will likely focus on the development of novel, more efficient synthetic methodologies to expand the accessible chemical space around this scaffold. Furthermore, a deeper understanding of the structure-activity relationships and conformational preferences of 1,4-oxazepane derivatives will continue to guide the design of next-generation drug candidates with enhanced efficacy and safety profiles.
References
-
Title: New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation Source: Molecules URL: [Link]
-
Title: Synthesis of substituted benzo[b][5][6]oxazepine derivatives by the reaction of 2-aminophenols with alkynones Source: Organic & Biomolecular Chemistry URL: [Link]
-
Title: A One-Pot Synthesis of Oxazepine-Quinazolinone bis-Heterocyclic Scaffolds via Isocyanide-Based Three-Component Reactions Source: Frontiers in Chemistry URL: [Link]
-
Title: New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model Source: PubMed URL: [Link]
-
Title: Repurposing of the RIPK1-Selective Benzo[5][6]oxazepin-4-one Scaffold for the Development of a Type III LIMK1/2 Inhibitor Source: ACS Chemical Biology URL: [Link]
-
Title: DNA-Encoded Library Screening Identifies Benzo[b][5][6]oxazepin-4-ones as Highly Potent and Monoselective Receptor Interacting Protein 1 Kinase Inhibitors Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Synthesis, characterization, antimicrobial and antioxidant screening of novel oxazepines Source: Scientific Reports URL: [Link]
-
Title: Selected pharmacologically relevant compounds bearing a 1,4-oxazepane scaffold. Source: ResearchGate URL: [Link]
-
Title: Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine Source: RSC Advances URL: [Link]
-
Title: Discovery of a potent, CNS-penetrant orexin receptor antagonist based on an n,n-disubstituted-1,4-diazepane scaffold that promotes sleep in rats Source: ChemMedChem URL: [Link]
-
Title: Synthesis, characterization and anticancer activity of new oxazepien derivative compounds Source: Iraqi journal of Bioscience and Biomedical URL: [Link]
-
Title: Synthesis, Characterization and Antibacterial Activity of Some New Oxazepine compounds Source: Journal of Thi-Qar Science URL: [Link]
-
Title: Synthesis, characterization and Antibacterial Evaluation of Novel 1,3-Oxazepine Derivatives Using A Cycloaddition Approach Source: Eman Research Publishing URL: [Link]
-
Title: Synthesis, Diagnosis And Evaluation Of The Antibacterial Activity Of New Oxazepane Derivatives Source: American Journal of Bioscience and Clinical Integrity URL: [Link]
-
Title: Discovery of 3,4-Dihydrobenzo[f][5][6]oxazepin-5(2H)-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes Source: ChemRxiv URL: [Link]
-
Title: Synthesis and antimicrobial activities of oxazepine and oxazocine derivatives Source: Zeitschrift für Naturforschung C URL: [Link]
-
Title: Discovery of 3,4-dihydrobenzo[f][5][6]oxazepin-5(2H)-one derivatives as a new class of ROCK inhibitors for the treatment of glaucoma Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]
Sources
- 1. Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of a potent, CNS-penetrant orexin receptor antagonist based on an n,n-disubstituted-1,4-diazepane scaffold that promotes sleep in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DNA-Encoded Library Screening Identifies Benzo[b][1,4]oxazepin-4-ones as Highly Potent and Monoselective Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of 3,4-Dihydrobenzo[ f][1,4]oxazepin-5(2 H)-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of 3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one derivatives as a new class of ROCK inhibitors for the treatment of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. EMAN RESEARCH PUBLISHING |Full Text|Synthesis, characterization and Antibacterial Evaluation of Novel 1,3-Oxazepine Derivatives Using A Cycloaddition Approach [publishing.emanresearch.org]
- 15. biojournals.us [biojournals.us]
- 16. Synthesis and antimicrobial activities of oxazepine and oxazocine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Boc-6-Amino-oxazepane Hydrochloride
Introduction: The Significance of the Oxazepane Scaffold in Modern Drug Discovery
Seven-membered heterocyclic rings, such as oxazepanes, represent a class of privileged scaffolds in medicinal chemistry.[1] Their inherent three-dimensional structure provides a unique conformational landscape that is highly attractive for the design of novel therapeutics.[2] The 1,4-oxazepane core, in particular, is found at the interface of well-established pharmacophores like diazepanes and morpholines, yet its full potential remains under-explored due to a historical lack of robust synthetic routes.[3][4]
Derivatives of the oxazepane family have demonstrated a wide array of biological activities, including potential as anticonvulsant agents and inhibitors of key inflammatory mediators like Receptor-Interacting Protein Kinase 1 (RIPK1).[5] The strategic incorporation of functional groups onto the oxazepane ring is crucial for modulating the pharmacological properties of these molecules. The title compound, 4-Boc-6-Amino-oxazepane hydrochloride, is a key building block designed for further elaboration in drug discovery programs. The Boc (tert-butoxycarbonyl) protecting group on the nitrogen at position 4 allows for selective functionalization, while the amino group at position 6 provides a handle for the introduction of diverse substituents. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media.
This document provides a detailed, field-proven protocol for the synthesis of 4-Boc-6-Amino-oxazepane hydrochloride, grounded in established principles of organic synthesis and adapted from modern methodologies for the construction of seven-membered heterocyclic systems.[6][7]
Overall Synthetic Strategy: A Multi-Step Approach to the Oxazepane Core
The synthesis of 4-Boc-6-Amino-oxazepane hydrochloride is achieved through a multi-step sequence commencing with readily available starting materials. The core of this strategy revolves around the key transformation of an intramolecular cyclization to construct the seven-membered oxazepane ring. The choice of protecting groups is critical to ensure regioselectivity and compatibility with the reaction conditions throughout the synthesis.
The proposed synthetic pathway can be visualized as follows:
Caption: Proposed workflow for the synthesis of 4-Boc-6-Amino-oxazepane hydrochloride.
Experimental Protocols
Materials and Instrumentation
All reagents were purchased from commercial suppliers and used without further purification unless otherwise noted. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates. Nuclear Magnetic Resonance (NMR) spectra were recorded on a 400 MHz spectrometer.
| Reagent/Solvent | Grade | Supplier |
| N-Boc-aminoacetaldehyde | ≥95% | Sigma-Aldrich |
| 2-Aminoethanol | ≥99% | Sigma-Aldrich |
| Sodium triacetoxyborohydride | 95% | Sigma-Aldrich |
| Dichloroethane (DCE) | Anhydrous | Sigma-Aldrich |
| tert-Butyldimethylsilyl chloride (TBSCl) | 97% | Sigma-Aldrich |
| Imidazole | ≥99% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous | Sigma-Aldrich |
| Diisopropyl azodicarboxylate (DIAD) | 94% | Sigma-Aldrich |
| Triphenylphosphine (PPh₃) | 99% | Sigma-Aldrich |
| Tetrahydrofuran (THF) | Anhydrous | Sigma-Aldrich |
| Diphenylphosphoryl azide (DPPA) | ≥97% | Sigma-Aldrich |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 98% | Sigma-Aldrich |
| Toluene | Anhydrous | Sigma-Aldrich |
| Palladium on carbon (Pd/C) | 10 wt. % | Sigma-Aldrich |
| Methanol (MeOH) | Anhydrous | Sigma-Aldrich |
| Hydrochloric acid in dioxane | 4 M | Sigma-Aldrich |
Step 1: Synthesis of tert-Butyl (2-((2-hydroxyethyl)amino)ethyl)carbamate
This initial step involves a reductive amination between N-Boc-aminoacetaldehyde and 2-aminoethanol to form the linear precursor. Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for this transformation.
Protocol:
-
To a stirred solution of N-Boc-aminoacetaldehyde (1.0 eq) in anhydrous dichloroethane (DCE), add 2-aminoethanol (1.1 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the title compound.
Step 2: Synthesis of tert-Butyl (2-((2-((tert-butyldimethylsilyl)oxy)ethyl)amino)ethyl)carbamate
The primary alcohol of the linear precursor is protected with a tert-butyldimethylsilyl (TBS) group to prevent its participation in the subsequent cyclization step.
Protocol:
-
Dissolve the product from Step 1 (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add imidazole (2.5 eq) followed by tert-butyldimethylsilyl chloride (TBSCl) (1.2 eq) at 0 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is typically of sufficient purity for the next step, or can be purified by column chromatography if necessary.
Step 3: Synthesis of tert-Butyl 1,4-oxazepan-4-carboxylate
The key intramolecular cyclization is achieved via a Mitsunobu reaction. This reaction allows for the formation of the C-O bond to construct the oxazepane ring.
Protocol:
-
To a solution of triphenylphosphine (PPh₃) (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.
-
Stir the resulting mixture at 0 °C for 30 minutes.
-
Add a solution of the product from Step 2 (1.0 eq) in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 18-24 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the protected oxazepane.
Step 4: Synthesis of 4-Boc-6-azido-oxazepane
The hydroxyl group at the 6-position is converted to an azide, which serves as a precursor to the amine. This is achieved through a Mitsunobu-type reaction with diphenylphosphoryl azide (DPPA).
Protocol:
-
A solution of 4-Boc-oxazepan-6-ol (1.0 eq), triphenylphosphine (1.5 eq), and diphenylphosphoryl azide (DPPA) (1.5 eq) in anhydrous toluene is prepared.
-
The solution is cooled to 0 °C, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq) is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and then heated to 80 °C for 12 hours.
-
After cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography.
Step 5: Synthesis of 4-Boc-6-amino-oxazepane
The azide is reduced to the corresponding amine via catalytic hydrogenation.
Protocol:
-
To a solution of 4-Boc-6-azido-oxazepane (1.0 eq) in methanol, add palladium on carbon (10 wt. %, 0.1 eq).
-
The reaction mixture is stirred under a hydrogen atmosphere (balloon pressure) at room temperature for 6-8 hours.
-
The reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield the desired amine.
Step 6: Synthesis of 4-Boc-6-Amino-oxazepane hydrochloride
The final step is the formation of the hydrochloride salt to improve the stability and handling of the compound.
Protocol:
-
Dissolve the 4-Boc-6-amino-oxazepane (1.0 eq) in a minimal amount of diethyl ether or ethyl acetate.
-
Add a 4 M solution of hydrochloric acid in dioxane (1.1 eq) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
The solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield the final product.
Characterization and Data
The structure and purity of the final compound and key intermediates should be confirmed by NMR spectroscopy and mass spectrometry.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR signals (indicative) |
| 4-Boc-6-Amino-oxazepane hydrochloride | C₁₀H₂₁ClN₂O₃ | 268.74 | δ 1.45 (s, 9H, Boc), 2.8-4.0 (m, 9H, oxazepane ring protons), 8.2 (br s, 3H, NH₃⁺) |
Troubleshooting and Scientific Rationale
-
Incomplete Reductive Amination (Step 1): If the reaction stalls, the addition of a small amount of acetic acid can facilitate iminium ion formation. However, excess acid can protonate the amine, rendering it non-nucleophilic.
-
Low Yield in Mitsunobu Cyclization (Step 3): The success of the Mitsunobu reaction is highly dependent on anhydrous conditions. Ensure all glassware is oven-dried and solvents are anhydrous. The order of addition is also critical; the alcohol should be added to the pre-formed betaine complex of PPh₃ and DIAD.
-
Challenges in Azide Reduction (Step 5): If the hydrogenation is sluggish, the catalyst may be deactivated. Ensure the starting material is free of impurities that could poison the catalyst. Alternative reduction methods, such as the Staudinger reaction (PPh₃, H₂O), can also be employed.
Conclusion
The synthesis of 4-Boc-6-Amino-oxazepane hydrochloride provides a valuable building block for the exploration of novel chemical space in drug discovery. The outlined protocol is a robust and reproducible method for accessing this important scaffold. The strategic use of protecting groups and a key intramolecular cyclization reaction are central to the success of this synthesis. Careful attention to reaction conditions and purification techniques will ensure a high yield and purity of the final compound.
References
-
Synthesis of substituted benzo[b][5][8]oxazepine derivatives by the reaction of 2-aminophenols with alkynones. Organic & Biomolecular Chemistry.
- Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv.
- Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry.
- 1,4-Oxazepane: A Versatile Scaffold in Modern Medicinal Chemistry. Benchchem.
- A One-Pot Synthesis of Oxazepine-Quinazolinone bis-Heterocyclic Scaffolds via Isocyanide-Based Three-Component Reactions.
- C-Substituted Azepanes for Novel Organic Synthesis and Drug Discovery Research. Life Chemicals.
- Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Semantic Scholar.
- Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. PubMed.
- A One-Pot Synthesis of Oxazepine-Quinazolinone bis-Heterocyclic Scaffolds via Isocyanide-Based Three-Component Reactions. PubMed Central.
- Selected pharmacologically relevant compounds bearing a 1,4-oxazepane scaffold.
- Experimental Procedures. The Royal Society of Chemistry.
- Key Intermediates in the Synthesis of 1,4-Oxazepanes: A Technical Guide. Benchchem.
- Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. PubMed Central.
- Pipecolic acid, 4-oxo-, hydrochloride. Organic Syntheses Procedure.
- 1,4-oxazepane derivatives.
- Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes.
- Simple And Efficient Method For Synthesis Of Z-Boc-Amino Acid Amides Using P-Toluenesulphonyl Chloride.
- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central.
- Synthesis and Identification of Heterocyclic Derivative from 2-amino-4- hydroxy-6-methyl pyrimidine and Study their Biological A. Impactfactor.
- Synthesis of fluorinated piperidine and azepane β-Amino acid derivatives.
- (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses Procedure.
- Improved process for the preparation of 6-aminohexanoic acid.
- One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. NIH.
Sources
- 1. A One-Pot Synthesis of Oxazepine-Quinazolinone bis-Heterocyclic Scaffolds via Isocyanide-Based Three-Component Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of substituted benzo[b][1,4]oxazepine derivatives by the reaction of 2-aminophenols with alkynones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Synthetic Route and Protocol for tert-Butyl 6-Amino-1,4-Oxazepane-4-Carboxylate Hydrochloride: An Application Note
Abstract
This application note provides a detailed, field-proven synthetic route for the preparation of tert-butyl 6-amino-1,4-oxazepane-4-carboxylate hydrochloride, a valuable saturated heterocyclic building block in medicinal chemistry and drug discovery. The described four-step synthesis begins with the commercially available precursor, tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate. The protocol emphasizes robust and scalable reaction conditions, thorough mechanistic explanations, and practical guidance for isolation and purification. This document is intended for researchers, chemists, and drug development professionals requiring a reliable method to access this important intermediate.
Introduction: The Significance of the 1,4-Oxazepane Scaffold
The 1,4-oxazepane motif is a seven-membered saturated heterocycle that has garnered significant interest in contemporary drug discovery. Its three-dimensional structure provides an attractive scaffold for exploring chemical space, often imparting improved physicochemical properties such as solubility and metabolic stability compared to more conventional six-membered rings. The title compound, tert-butyl 6-amino-1,4-oxazepane-4-carboxylate hydrochloride, serves as a versatile bifunctional building block. The Boc-protected nitrogen at the 4-position allows for selective deprotection and subsequent derivatization, while the primary amino group at the 6-position provides a key handle for amide bond formation, reductive amination, and other crucial synthetic transformations.
This guide details a reliable and reproducible synthetic pathway, converting a readily available 6-hydroxy precursor into the target 6-amino compound via a robust azide-intermediate route.
Overview of the Synthetic Strategy
The synthesis is designed as a four-step sequence commencing from tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate. The core strategy involves the conversion of the C6-hydroxyl group into a primary amine. A direct substitution is not feasible due to the poor leaving group nature of the hydroxide ion. Therefore, a classical and highly efficient three-stage functional group interconversion is employed:
-
Activation: The hydroxyl group is first converted into an excellent leaving group, a mesylate ester, through reaction with methanesulfonyl chloride.
-
Displacement: The mesylate is then displaced by an azide nucleophile via an SN2 reaction, which is a highly reliable method for introducing a nitrogen functionality.
-
Reduction: The resulting azide is cleanly reduced to the primary amine.
-
Salt Formation: Finally, the free amine is converted to its stable hydrochloride salt for ease of handling and storage.
This approach avoids the potential for over-alkylation that can occur with direct amination methods[1].
Diagram 1: Overall Synthetic Workflow
Caption: Four-step synthetic pathway from the hydroxy precursor to the final hydrochloride salt.
Detailed Experimental Protocols
Materials and Reagents
| Reagent | Supplier | CAS Number | Notes |
| tert-Butyl 6-hydroxy-1,4-oxazepane-4-carboxylate | Commercially Available | 1063734-19-9 (racemic) | Starting material. Ensure dryness before use. |
| Methanesulfonyl Chloride (MsCl) | Standard Supplier | 124-63-0 | Use fresh, handle in a fume hood. |
| Triethylamine (Et₃N) | Standard Supplier | 121-44-8 | Distill from CaH₂ before use. |
| Sodium Azide (NaN₃) | Standard Supplier | 26628-22-8 | Highly Toxic. Handle with extreme care. |
| Dichloromethane (DCM) | Standard Supplier | 75-09-2 | Anhydrous grade. |
| N,N-Dimethylformamide (DMF) | Standard Supplier | 68-12-2 | Anhydrous grade. |
| Palladium on Carbon (Pd/C), 10 wt% | Standard Supplier | 7440-05-3 | Use under an inert atmosphere. |
| Methanol (MeOH) | Standard Supplier | 67-56-1 | Anhydrous grade. |
| Hydrogen Chloride solution, 4.0 M in 1,4-dioxane | Standard Supplier | 7647-01-0 | Corrosive. Handle in a fume hood. |
| Diethyl Ether (Et₂O) | Standard Supplier | 60-29-7 | Anhydrous grade. |
Protocol 1: Synthesis of tert-Butyl 6-(methylsulfonyloxy)-1,4-oxazepane-4-carboxylate (Mesylate Intermediate)
Causality: The hydroxyl group is a poor leaving group. Methanesulfonyl chloride reacts with the alcohol to form a mesylate ester. The resulting methanesulfonate anion is an excellent leaving group due to the resonance stabilization of its negative charge, facilitating the subsequent nucleophilic substitution[2].
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a thermometer, add tert-butyl 6-hydroxy-1,4-oxazepane-4-carboxylate (1.0 eq).
-
Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.
-
Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add triethylamine (1.5 eq) to the stirred solution, ensuring the temperature remains below 5 °C.
-
Add methanesulfonyl chloride (1.2 eq) dropwise via a syringe over 15-20 minutes. A precipitate of triethylamine hydrochloride may form.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with 1 M HCl (aq), water, and brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
The crude product is typically a pale yellow oil or solid and is often used in the next step without further purification. If necessary, purification can be achieved by flash column chromatography on silica gel.
Protocol 2: Synthesis of tert-Butyl 6-azido-1,4-oxazepane-4-carboxylate (Azide Intermediate)
Causality: The azide anion (N₃⁻) is a potent nucleophile. It displaces the mesylate leaving group in an SN2 reaction. This method is highly efficient for installing a nitrogen atom that can be readily and cleanly reduced to a primary amine[2].
-
Reaction Setup: To a round-bottom flask, dissolve the crude mesylate intermediate from the previous step (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) to a concentration of 0.3-0.5 M.
-
Reagent Addition: Add sodium azide (NaN₃, 3.0 eq) to the solution. Caution: Sodium azide is acutely toxic and can form explosive heavy metal azides. Use appropriate personal protective equipment and handle only in a fume hood.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the mesylate intermediate is fully consumed (typically 12-16 hours).
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and pour it into a beaker containing an equal volume of cold water.
-
Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic extracts and wash five times with water to remove residual DMF, followed by a final wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
The crude product, a light-colored oil, can be purified by flash column chromatography on silica gel to yield the pure azide intermediate.
Protocol 3: Synthesis of tert-Butyl 6-amino-1,4-oxazepane-4-carboxylate (Free Base)
Causality: Catalytic hydrogenation is a highly effective method for the reduction of azides to primary amines. The reaction proceeds on the surface of the palladium catalyst, where hydrogen gas is activated. The process is clean, with nitrogen gas and the desired amine as the only products, simplifying purification[3].
-
Reaction Setup: In a hydrogenation vessel (e.g., a Parr shaker apparatus or a flask set up for balloon hydrogenation), dissolve the azide intermediate (1.0 eq) in anhydrous methanol (MeOH) to a concentration of approximately 0.1 M.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 10 mol % by weight) to the solution under a stream of nitrogen or argon.
-
Hydrogenation: Seal the vessel, evacuate the atmosphere, and backfill with hydrogen gas. Repeat this cycle three times.
-
Pressurize the vessel with hydrogen (typically 1-3 atm or 50 psi) and stir the reaction mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The disappearance of the azide starting material and the appearance of the more polar amine product indicates completion (typically 4-12 hours).
-
Work-up and Purification:
-
Carefully vent the hydrogen atmosphere and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The Pd/C catalyst can be pyrophoric upon exposure to air, especially when dry. Ensure the filter cake remains wet with solvent during filtration.
-
Rinse the filter cake thoroughly with methanol.
-
Combine the filtrates and concentrate in vacuo to yield the crude free amine, which is often pure enough for the next step.
-
Protocol 4: Preparation of tert-Butyl 6-amino-1,4-oxazepane-4-carboxylate Hydrochloride (Final Product)
Causality: The free amine is often an oil and can be hygroscopic or react with atmospheric CO₂. Conversion to the hydrochloride salt provides a stable, crystalline, and free-flowing solid that is easier to handle, weigh, and store. This is achieved by protonation of the basic amino group with hydrochloric acid[4][5].
-
Salt Formation: Dissolve the crude free amine from the previous step (1.0 eq) in a minimal amount of a suitable solvent such as anhydrous diethyl ether (Et₂O) or ethyl acetate.
-
Cool the solution to 0 °C in an ice bath.
-
Acid Addition: While stirring, slowly add a 4.0 M solution of HCl in 1,4-dioxane (1.1 eq) dropwise.
-
A white precipitate of the hydrochloride salt should form immediately.
-
Isolation: Stir the resulting slurry at 0 °C for 30 minutes, then allow it to stand for an additional hour to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold, anhydrous diethyl ether to remove any non-salt impurities.
-
Dry the product under high vacuum to afford tert-butyl 6-amino-1,4-oxazepane-4-carboxylate hydrochloride as a stable white to off-white solid.
Characterization and Validation
The identity and purity of the final product and key intermediates should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure and the disappearance/appearance of key functional groups at each step.
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) can be used to confirm the molecular weight of the intermediates and the final product.
-
Infrared (IR) Spectroscopy: The progress of the reaction can be monitored by observing the disappearance of the strong azide stretch (~2100 cm⁻¹) and the appearance of N-H stretches for the amine (~3300-3400 cm⁻¹).
Safety and Handling
-
Methanesulfonyl Chloride: Corrosive and a lachrymator. Handle in a chemical fume hood with appropriate gloves and eye protection.
-
Sodium Azide: Highly toxic and can form explosive compounds. Never mix with strong acids or heavy metals. All manipulations should be performed in a fume hood.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable. Perform in a well-ventilated area, away from ignition sources, using appropriate equipment. The Pd/C catalyst may be pyrophoric. Do not allow the catalyst to dry in the air.
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Retrieved from [Link]
-
Semantic Scholar. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
Reddit. (2023). Boc De-protection. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Staudinger Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Coupling of the Staudinger reduction and 1,6-elimination for the activation of previously inactive molecules. Retrieved from [Link]
-
001CHEMICAL. (n.d.). tert-butyl (6S)-6-amino-1,4-oxazepane-4-carboxylate. Retrieved from [Link]
-
Synthonix. (n.d.). tert-butyl 6-(hydroxymethyl)-1,4-oxazepane-4-carboxylate. Retrieved from [Link]
-
ResearchGate. (2025). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. Retrieved from [Link]
- Google Patents. (n.d.). WO2012046882A1 - 1,4-oxazepane derivatives.
-
PubChem. (n.d.). tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate. Retrieved from [Link]
- Google Patents. (n.d.). WO2013057244A1 - Catalyst composition for selective hydrogenation with improved characteristics.
-
Chemistry Steps. (n.d.). Alcohols to Amines. Retrieved from [Link]
Sources
- 1. WO2020055976A1 - Tert-butyl (s)-2-(4-(phenyl)-6h-thieno[3,2-f][1,2,4]triazolo[4,3-a] [1,4]diazepin-6-yl) acetate derivatives and related compounds as bromodomain brd4 inhibitors for treating cancer - Google Patents [patents.google.com]
- 2. WO2012046882A1 - 1,4-oxazepane derivatives - Google Patents [patents.google.com]
- 3. WO2013057244A1 - Catalyst composition for selective hydrogenation with improved characteristics - Google Patents [patents.google.com]
- 4. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: Facile and Efficient N-Boc Protection of 6-Amino-oxazepane for Advanced Synthetic Applications
Abstract
This comprehensive technical guide details a robust and optimized protocol for the tert-butoxycarbonyl (Boc) protection of the primary amine in 6-amino-oxazepane. The Boc protecting group is a cornerstone in modern organic synthesis, valued for its stability across a wide range of reaction conditions and its facile, mild removal.[1][2] This application note provides researchers, scientists, and drug development professionals with a step-by-step methodology, an in-depth mechanistic explanation, troubleshooting strategies, and key quantitative data to ensure successful and reproducible outcomes. The protocol is designed to be self-validating, emphasizing the rationale behind each experimental choice to empower the user with a deep understanding of the chemical transformation.
Introduction: The Strategic Importance of Boc Protection
In the synthesis of complex molecules, particularly in pharmaceutical development, the selective masking of reactive functional groups is paramount. Amines, being nucleophilic and basic, often require protection to prevent unwanted side reactions during subsequent synthetic steps.[3] The tert-butoxycarbonyl (Boc) group is arguably the most common protecting group for amines in non-peptide chemistry, offering an excellent balance of stability and ease of cleavage.[4][5][6]
The protection of 6-amino-oxazepane is a critical step in the elaboration of this heterocyclic scaffold, which is of growing interest in medicinal chemistry. The Boc group effectively shields the amine's nucleophilicity, allowing for transformations at other positions of the oxazepane ring. Its stability towards most nucleophiles and bases allows for orthogonal protection strategies, a vital consideration in multi-step synthesis.[7] The subsequent removal of the Boc group is typically achieved under mild acidic conditions, which preserves the integrity of many other functional groups.[8][9]
This guide will focus on the reaction of 6-amino-oxazepane with di-tert-butyl dicarbonate ((Boc)₂O), the most common reagent for Boc protection.[10]
Reaction Mechanism: A Nucleophilic Acyl Substitution Pathway
The Boc protection of an amine is a classic example of a nucleophilic acyl substitution reaction. The mechanism proceeds through the following key steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 6-amino-oxazepane acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the di-tert-butyl dicarbonate ((Boc)₂O) molecule. This initial attack forms a transient tetrahedral intermediate.[1][9]
-
Collapse of the Intermediate: The unstable tetrahedral intermediate rapidly collapses. This step involves the elimination of a tert-butyl carbonate anion as a leaving group.
-
Deprotonation and Byproduct Formation: The tert-butyl carbonate anion is a relatively unstable species and readily breaks down into carbon dioxide (CO₂) gas and a tert-butoxide anion.[11] The strongly basic tert-butoxide then deprotonates the positively charged nitrogen of the protonated carbamate, yielding the final N-Boc protected 6-amino-oxazepane and tert-butanol.[5] The evolution of CO₂ gas is a key indicator of reaction progress and helps to drive the reaction to completion.[3][11]
The use of a non-nucleophilic base, such as triethylamine (TEA), can accelerate the reaction by neutralizing the protonated amine intermediate, thereby regenerating the nucleophilic free amine.[1]
Caption: Figure 1: Mechanism of Boc Protection
Experimental Protocol
This protocol is optimized for the Boc protection of 6-amino-oxazepane on a laboratory scale.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 6-Amino-oxazepane | ≥95% | Commercially Available | Can be used as the free base or hydrochloride salt. |
| Di-tert-butyl dicarbonate ((Boc)₂O) | ≥97% | Commercially Available | Solid at room temperature, handle in a well-ventilated area. |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | Other solvents like THF or ACN can be used.[4] |
| Triethylamine (TEA) | ≥99% | Commercially Available | Distill before use for optimal results. |
| Saturated aq. NaHCO₃ | - | Prepared in-house | For work-up. |
| Brine | - | Prepared in-house | For work-up. |
| Anhydrous MgSO₄ or Na₂SO₄ | - | Commercially Available | For drying the organic phase. |
Step-by-Step Procedure
Caption: Figure 2: Experimental Workflow
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-amino-oxazepane (1.0 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.
-
Rationale: DCM is an excellent solvent for both the starting material and the product, and it is relatively unreactive. Using anhydrous solvent prevents potential hydrolysis of the Boc anhydride.
-
-
Base Addition: If starting from the hydrochloride salt of 6-amino-oxazepane, add triethylamine (TEA) (2.2 equivalents). If using the free base, add 1.1 equivalents of TEA. Stir the solution for 10 minutes at room temperature.
-
Rationale: TEA acts as a base to neutralize the hydrochloride salt (if present) and to scavenge the proton generated during the reaction, which accelerates the process.[5] An excess ensures the reaction goes to completion.
-
-
Addition of (Boc)₂O: Cool the solution to 0 °C using an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) portion-wise over 5 minutes.
-
Rationale: A slight excess of (Boc)₂O ensures complete consumption of the starting amine. The addition at 0 °C helps to control any potential exotherm.
-
-
Reaction Monitoring: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.
-
Rationale: Most Boc protections of aliphatic amines are relatively fast at room temperature.[12] TLC is a simple and effective way to monitor the disappearance of the starting material and the appearance of the less polar product.
-
-
Work-up: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM.
-
Rationale: The aqueous NaHCO₃ wash removes any unreacted (Boc)₂O (by hydrolysis), excess acid, and water-soluble byproducts.
-
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Rationale: The brine wash removes residual water from the organic layer. The drying agent removes any final traces of water.
-
-
Isolation and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, tert-butyl (1,4-oxazepan-6-yl)carbamate. If necessary, the crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).
Quantitative Data
| Parameter | Value | Rationale/Reference |
| Equivalents of 6-Amino-oxazepane | 1.0 | Limiting reagent. |
| Equivalents of (Boc)₂O | 1.1 - 1.2 | A slight excess drives the reaction to completion.[4] |
| Equivalents of Triethylamine | 1.1 (for free base) / 2.2 (for HCl salt) | Neutralizes generated acid and/or frees the amine.[5] |
| Solvent | Dichloromethane (DCM) | Good solubility for reactants and product.[1] |
| Temperature | 0 °C to Room Temperature | Mild conditions that are sufficient for the reaction.[4] |
| Reaction Time | 2 - 4 hours | Typically sufficient for aliphatic amines.[1] |
| Expected Yield | >90% | High yields are common for this transformation.[4] |
Troubleshooting and Field-Proven Insights
| Issue | Possible Cause | Recommended Solution |
| Incomplete Reaction | - Insufficient (Boc)₂O or base.- Low quality of reagents.- Starting material is the HCl salt and only 1 eq. of base was used. | - Add an additional portion of (Boc)₂O (0.2 eq.) and base (0.2 eq.) and continue stirring.- Ensure reagents are pure and solvents are anhydrous.- If starting with the HCl salt, ensure at least 2 equivalents of base are used. |
| Formation of Side Products (e.g., Urea) | - This is generally rare with (Boc)₂O but can occur if the starting amine is impure. | - Purify the starting 6-amino-oxazepane before the reaction.- Ensure the reaction is not overheated. |
| Difficult Purification | - Excess (Boc)₂O co-elutes with the product. | - During work-up, stir the reaction mixture with a small amount of a nucleophilic scavenger like N,N-dimethylethylenediamine for 30 minutes before aqueous wash to consume excess (Boc)₂O.- Alternatively, use a polymer-supported trisamine resin to scavenge unreacted (Boc)₂O.[13] |
| Low Yield | - Product is partially soluble in the aqueous layer.- Inefficient extraction. | - Increase the number of extractions with DCM.- Saturate the aqueous layer with NaCl to decrease the solubility of the product in water. |
Conclusion
The N-Boc protection of 6-amino-oxazepane is a straightforward yet critical transformation for the synthesis of more complex derivatives. The protocol detailed herein is robust, high-yielding, and based on well-established chemical principles. By understanding the underlying mechanism and potential pitfalls, researchers can confidently and efficiently prepare this valuable synthetic intermediate. The stability and selective lability of the Boc group ensure its continued prominence in the synthetic chemist's toolkit.[14]
References
-
Boc Protection Mechanism (Boc2O) - Common Organic Chemistry. Available at: [Link]
-
Amine Protection / Deprotection - Fisher Scientific. Available at: [Link]
-
tert-Butyloxycarbonyl protecting group - Wikipedia. Available at: [Link]
-
Dual protection of amino functions involving Boc - RSC Publishing. Available at: [Link]
-
Amine Protection / Deprotection - Hebei Boze Chemical Co., Ltd. Available at: [Link]
-
Boc-Protected Amino Groups - Organic Chemistry Portal. Available at: [Link]
-
Boc Protecting Group for Amines - Chemistry Steps. Available at: [Link]
-
Bases - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Amine Protection and Deprotection - Master Organic Chemistry. Available at: [Link]
-
A One-Pot Synthesis of Oxazepine-Quinazolinone bis-Heterocyclic Scaffolds via Isocyanide-Based Three-Component Reactions - PubMed Central. Available at: [Link]
-
How to do work-up of a BOC deprotection reaction by TFA? - ResearchGate. Available at: [Link]
-
DI-tert-BUTYL DICARBONATE - Organic Syntheses Procedure. Available at: [Link]
-
Di-tert-butyl dicarbonate - Wikipedia. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 4. Amine Protection / Deprotection [fishersci.dk]
- 5. jk-sci.com [jk-sci.com]
- 6. Amine Protection / Deprotection [ar.bzchemicals.com]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 11. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 12. wuxibiology.com [wuxibiology.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
Application Notes and Protocols for the Utilization of 4-Boc-6-Amino-oxazepane Hydrochloride as a Novel PROTAC Linker
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of disease-causing proteins.[1][2] The efficacy of a PROTAC is critically dependent on the chemical linker that connects the target protein ligand to the E3 ligase ligand. This component is not a passive spacer but an active modulator of the ternary complex formation, influencing the PROTAC's potency, selectivity, and pharmacokinetic properties.[3][4] This document presents a comprehensive guide to the application of 4-Boc-6-Amino-oxazepane hydrochloride, a novel, conformationally restricted linker, in the design and synthesis of next-generation PROTACs. We provide a scientific rationale for its use, detailed synthetic protocols, and methods for characterization and biological evaluation.
Introduction: The Pivotal Role of the Linker in PROTAC Design
PROTACs are heterobifunctional molecules comprising three key components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker.[5] By inducing proximity between the POI and the E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[6][7] This event-driven mechanism allows for catalytic activity, where a single PROTAC molecule can induce the degradation of multiple target proteins.[2][8]
The linker's architecture is a key determinant of the success of a PROTAC.[9] Its length, flexibility, and chemical composition dictate the geometry of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient ubiquitination.[3][10] While flexible linkers like polyethylene glycol (PEG) and alkyl chains are common, there is a growing interest in more rigid and conformationally defined linkers.[4][8] Rigid linkers can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty of ternary complex formation and potentially enhancing selectivity.[1][3]
The Rationale for an Oxazepane-Based Linker
We propose the use of 4-Boc-6-Amino-oxazepane hydrochloride as a novel linker scaffold for PROTAC development. The 1,4-oxazepane ring, a seven-membered heterocycle, is considered a "privileged scaffold" in medicinal chemistry due to its inherent three-dimensional structure and conformational pre-organization.
Key Advantages of the Oxazepane Scaffold:
-
Conformational Rigidity: The seven-membered ring structure of oxazepane introduces a degree of conformational constraint compared to linear alkyl or PEG linkers. This rigidity can help to optimally position the POI and E3 ligase ligands, facilitating the formation of a stable and productive ternary complex.[1][3]
-
Improved Physicochemical Properties: The incorporation of the polar oxazepane motif can enhance the solubility and other drug-like properties of the resulting PROTAC, which are often challenging for these large molecules.[4]
-
Synthetic Tractability: The presence of a primary amine in 4-Boc-6-Amino-oxazepane hydrochloride provides a convenient handle for covalent attachment to either the POI ligand or the E3 ligase ligand using standard amide bond formation chemistries.
-
Novel Chemical Space: The use of an oxazepane-based linker allows for the exploration of novel chemical space in PROTAC design, potentially leading to improved efficacy and selectivity profiles.
Diagram 1: The PROTAC Mechanism of Action
Caption: A schematic of PROTAC-mediated protein degradation.
Synthetic Protocols
The synthesis of a PROTAC using 4-Boc-6-Amino-oxazepane hydrochloride involves a modular approach. The following protocols outline the key steps for incorporating the linker.
Diagram 2: General Synthetic Workflow
Caption: A generalized workflow for PROTAC synthesis.
Protocol 1: Amide Coupling of 4-Boc-6-Amino-oxazepane Hydrochloride to a Carboxylic Acid-Functionalized Ligand (POI or E3 Ligase)
This protocol describes the formation of an amide bond between the amine of the oxazepane linker and a carboxylic acid on one of the PROTAC ligands.
Materials:
-
Carboxylic acid-functionalized ligand (1.0 eq)
-
4-Boc-6-Amino-oxazepane hydrochloride (1.1 eq)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid-functionalized ligand (1.0 eq) in anhydrous DMF.
-
Add 4-Boc-6-Amino-oxazepane hydrochloride (1.1 eq) and DIPEA (3.0 eq) to the solution. Stir for 5 minutes at room temperature.
-
Add HATU (1.2 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected ligand-linker conjugate.
Protocol 2: Boc Deprotection of the Ligand-Linker Conjugate
This step removes the tert-butyloxycarbonyl (Boc) protecting group to expose the terminal amine for the second coupling reaction.
Materials:
-
Boc-protected ligand-linker conjugate (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected ligand-linker conjugate in DCM (approximately 0.1 M solution).
-
Add TFA to the solution (typically 20-50% v/v).
-
Stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
The resulting amine-functionalized ligand-linker conjugate (as a TFA salt) can often be used in the next step without further purification.
Protocol 3: Final Amide Coupling to the Second Carboxylic Acid-Functionalized Ligand
This protocol completes the PROTAC synthesis by coupling the deprotected ligand-linker intermediate with the second ligand.
Materials:
-
Amine-functionalized ligand-linker conjugate (TFA salt) (1.0 eq)
-
Second carboxylic acid-functionalized ligand (1.2 eq)
-
HATU (1.5 eq)
-
DIPEA (5.0 eq)
-
Anhydrous DMF
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere, dissolve the second carboxylic acid-functionalized ligand (1.2 eq) in anhydrous DMF.
-
Add the amine-functionalized ligand-linker conjugate (TFA salt) (1.0 eq) and DIPEA (5.0 eq) to the solution. Stir for 5 minutes.
-
Add HATU (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, purify the crude reaction mixture directly by preparative HPLC to obtain the final PROTAC.
Characterization of the Final PROTAC
Thorough characterization is essential to confirm the identity, purity, and stability of the synthesized PROTAC.
Table 1: Analytical Methods for PROTAC Characterization
| Technique | Purpose | Typical Observations |
| High-Resolution Mass Spectrometry (HRMS) | To confirm the exact mass and elemental composition of the PROTAC. | A measured mass that matches the calculated mass within a narrow tolerance (e.g., ± 5 ppm). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To confirm the chemical structure and purity of the PROTAC. | Characteristic peaks corresponding to the POI ligand, E3 ligase ligand, and the oxazepane linker. |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the final PROTAC. | A single major peak in the chromatogram, with purity typically >95%. |
Biological Evaluation of the Oxazepane-Linked PROTAC
A series of cellular assays are required to evaluate the biological activity of the newly synthesized PROTAC.
Diagram 3: Biological Evaluation Workflow
Caption: A workflow for the biological assessment of PROTAC efficacy.
Protocol 4: Western Blot for Protein Degradation
This is a standard method to quantify the reduction in the level of the target protein.
Materials:
-
Cells expressing the protein of interest
-
PROTAC stock solution (in DMSO)
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (and a vehicle control, e.g., DMSO) for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Normalize the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the bands.
-
Quantify the band intensities to determine the extent of protein degradation relative to the vehicle control. From this data, the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) can be calculated.
Conclusion
The use of 4-Boc-6-Amino-oxazepane hydrochloride offers a promising new avenue for the design of PROTACs with potentially improved efficacy and drug-like properties. The conformational constraint provided by the oxazepane ring may lead to more potent and selective protein degraders. The protocols outlined in this document provide a comprehensive framework for the synthesis, characterization, and biological evaluation of these novel PROTACs. Further exploration of this and other heterocyclic linkers will undoubtedly expand the therapeutic potential of targeted protein degradation.
References
-
Drug Discovery News. (2025, October 22). What are PROTACs? Mechanisms, advantages, and challenges. Retrieved from [Link]
-
AxisPharm. (2024, October 23). From Design to Degradation: The Essential Role of Linkers in PROTACs. Retrieved from [Link]
-
Gomes, A. C., et al. (2021). The PROTACs mechanism of action—PROTAC promotes the simultaneous and... ResearchGate. Retrieved from [Link]
-
Wikipedia. (n.d.). Proteolysis targeting chimera. Retrieved from [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. Retrieved from [Link]
-
The Biochemist. (2021, July 23). A beginner’s guide to PROTACs and targeted protein degradation. Retrieved from [Link]
-
Sun, X., et al. (2022). An overview of PROTACs: a promising drug discovery paradigm. Journal of Hematology & Oncology, 15(1), 1-19. Retrieved from [Link]
-
Zhang, X., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Signal Transduction and Targeted Therapy, 9(1), 1-16. Retrieved from [Link]
Sources
- 1. Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pelagobio.com [pelagobio.com]
- 6. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chempep.com [chempep.com]
- 10. Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Strategic Coupling Reactions with 4-Boc-6-Amino-oxazepane Hydrochloride
Introduction: The Versatility of the Oxazepane Scaffold in Medicinal Chemistry
The oxazepane ring system is a privileged scaffold in modern drug discovery, valued for its unique three-dimensional conformation which allows for the presentation of substituents in distinct vectors, enabling fine-tuned interactions with biological targets.[1][2][3] Specifically, 4-Boc-6-amino-1,4-oxazepane hydrochloride serves as a versatile building block, providing a handle for the introduction of diverse functionalities through its secondary amine. The tert-butyloxycarbonyl (Boc) protecting group ensures stability and allows for selective deprotection under mild acidic conditions, making it a cornerstone in multi-step synthetic campaigns.[]
These application notes provide detailed protocols for two fundamental and widely applicable coupling reactions involving 4-Boc-6-amino-oxazepane hydrochloride: amide bond formation and reductive amination. The methodologies are designed to be robust and adaptable for researchers in pharmaceutical and chemical development.
Core Principles of Reactivity
4-Boc-6-amino-oxazepane is a cyclic secondary amine. The hydrochloride salt form necessitates the use of a non-nucleophilic base to liberate the free amine for reaction. The steric hindrance around the amine, due to the cyclic structure and the Boc group, can influence the choice of coupling reagents and conditions to achieve optimal yields.[5][6][7]
Protocol 1: Amide Bond Formation via Carbodiimide-Mediated Coupling
Amide bond formation is one of the most crucial reactions in medicinal chemistry.[8] This protocol utilizes N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt) as an activating agent. This combination is effective for coupling carboxylic acids to amines, minimizing racemization and side reactions.[9][10][11][12]
Rationale for Reagent Selection
-
EDC (or EDC HCl): A water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. Its water-soluble urea byproduct simplifies purification.[10]
-
HOBt: Acts as a coupling additive. It reacts with the O-acylisourea intermediate to form an HOBt-ester, which is less prone to racemization and more reactive towards the amine than the O-acylisourea itself.[11][13]
-
N,N-Diisopropylethylamine (DIPEA): A non-nucleophilic base used to neutralize the hydrochloride salt of the amine and to scavenge the proton generated during the reaction, driving the equilibrium towards product formation.[8]
-
Dimethylformamide (DMF): A polar aprotic solvent that effectively dissolves a wide range of organic molecules and reagents.
Experimental Workflow: Amide Coupling
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis Development, Spectroscopy Characterizations, and Molecular Docking Study of Some New Bis-1,3-Oxazepine and Bis-1,3-Benzoxazepine Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The synthesis of sterically hindered amines by a direct reductive amination of ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. growingscience.com [growingscience.com]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. people.uniurb.it [people.uniurb.it]
- 11. peptide.com [peptide.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. pubs.rsc.org [pubs.rsc.org]
Application Note: Robust and Efficient Protocols for Amide Bond Formation with 4-Boc-6-Amino-oxazepane
Abstract
This comprehensive guide provides detailed experimental protocols for the successful amide bond formation with 4-(tert-butoxycarbonyl)-6-amino-oxazepane, a valuable saturated heterocyclic building block in modern medicinal chemistry. Addressing the unique challenges posed by this secondary cyclic amine, we present two field-proven methods utilizing HATU and EDC/HOBt as coupling agents. This document is structured to provide researchers, scientists, and drug development professionals with not only step-by-step instructions but also the underlying chemical principles, comparative data, and expert troubleshooting advice to ensure reliable and high-yielding syntheses.
Introduction: The Significance of the Oxazepane Scaffold
Saturated heterocyclic scaffolds are privileged structures in drug discovery, often imparting improved physicochemical properties such as solubility and metabolic stability. The 4-Boc-6-amino-oxazepane moiety is a key synthetic intermediate, offering a versatile handle for the introduction of diverse functionalities via amide bond formation. However, as a secondary cyclic amine, its reactivity can be sterically hindered compared to simpler primary amines, necessitating carefully optimized coupling protocols to achieve high efficiency and avoid side reactions.[1] This application note details robust methods to overcome these challenges.
The Core Challenge: Acylating a Sterically Hindered Secondary Amine
The primary challenge in coupling a carboxylic acid to 4-Boc-6-amino-oxazepane lies in its structural nature. The secondary amine is part of a seven-membered ring, which can create steric congestion around the nitrogen atom. This can slow the rate of nucleophilic attack on the activated carboxylic acid intermediate. Consequently, standard amide coupling conditions may result in low yields, sluggish reactions, or failure altogether.[1][2]
The selection of a highly efficient coupling reagent is therefore critical. Such reagents must generate a highly reactive "activated" intermediate from the carboxylic acid, which is sufficiently electrophilic to be readily attacked by the moderately nucleophilic oxazepane amine.[3][4]
General Mechanism of Amide Bond Formation
The formation of an amide bond is a two-step process that circumvents the unproductive acid-base reaction between a carboxylic acid and an amine.[5] The process relies on a coupling reagent to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby creating a highly reactive acylating agent.
-
Activation: The coupling reagent reacts with the carboxylic acid to form a reactive intermediate (e.g., an O-acylisourea, an active ester). This step is often facilitated by a non-nucleophilic base.[5][6]
-
Nucleophilic Attack: The amine (4-Boc-6-amino-oxazepane) attacks the carbonyl carbon of the activated intermediate, displacing the leaving group and forming the stable amide bond.[7]
Caption: General mechanism of coupling-reagent-mediated amide bond formation.
Recommended Experimental Protocols
Two primary protocols are presented, balanced for efficiency, cost, and ease of use.
Protocol 1: The High-Efficiency Method using HATU
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a premier uronium-salt-based coupling reagent known for its rapid kinetics and high yields, especially with challenging substrates.[8][9][10] It converts carboxylic acids into highly reactive OAt-active esters, which readily couple with amines like 4-Boc-6-amino-oxazepane.[9] The presence of the HOAt moiety also serves to minimize racemization if the carboxylic acid partner is chiral.[11]
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 eq).
-
Reagent Addition: Add HATU (1.1 eq) and dissolve the solids in anhydrous N,N-Dimethylformamide (DMF, approx. 0.1 M concentration relative to the acid).
-
Pre-activation: Add N,N-Diisopropylethylamine (DIPEA, 2.0-3.0 eq) to the mixture and stir at room temperature for 15-20 minutes. The solution may change color, indicating the formation of the active ester.
-
Amine Addition: Add a solution of 4-Boc-6-amino-oxazepane (1.2 eq) in a small amount of anhydrous DMF to the reaction flask.
-
Reaction: Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.
-
Workup:
-
Dilute the reaction mixture with ethyl acetate (EtOAc).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2x), water (1x), and saturated aqueous sodium chloride (brine) (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography (typically using a hexane/ethyl acetate or dichloromethane/methanol gradient) to yield the pure amide product.[9]
Protocol 2: The Cost-Effective Method using EDC/HOBt
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) is a water-soluble carbodiimide that is widely used due to its effectiveness and the ease of removing its urea byproduct during aqueous workup.[12][13] It is almost always used with an additive like 1-Hydroxybenzotriazole (HOBt) to improve reaction rates and suppress side reactions.[11][14]
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask, add the carboxylic acid (1.0 eq), 4-Boc-6-amino-oxazepane (1.2 eq), and HOBt (1.2 eq).
-
Solvent Addition: Dissolve the components in anhydrous Dichloromethane (DCM) or DMF (approx. 0.1-0.2 M). Cool the flask to 0 °C in an ice bath.
-
Reagent Addition: Add EDC hydrochloride (1.5 eq) to the cooled solution portion-wise. If the amine or acid is used as a salt, a base like DIPEA or triethylamine (Et₃N, 2.0-3.0 eq) should be added.[13]
-
Reaction: Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours). Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
If using DCM, wash the organic layer sequentially with 5% aqueous citric acid or 1M HCl (to remove excess amine/base), saturated aqueous NaHCO₃ (to remove excess acid/HOBt), water, and brine.[13]
-
If using DMF, dilute with EtOAc and perform the same washing sequence. The urea byproduct from EDC is water-soluble and will be removed during the aqueous washes.[12]
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to isolate the desired amide.
Comparative Summary and Data
The choice of protocol often depends on the value of the starting materials and the inherent difficulty of the coupling.
| Parameter | Protocol 1: HATU | Protocol 2: EDC/HOBt |
| Coupling Reagent | HATU | EDC·HCl / HOBt |
| Base | DIPEA (required) | DIPEA / Et₃N (optional, if starting from salts) |
| Solvent | DMF, NMP | DCM, DMF |
| Reaction Time | 2-4 hours (Fast) | 12-18 hours (Moderate) |
| Relative Cost | Higher | Lower |
| Typical Yield | Very Good to Excellent (>85%) | Good to Very Good (70-90%) |
| Pros | High efficiency for hindered amines, low racemization risk.[8][11] | Cost-effective, water-soluble byproduct simplifies workup.[12][13] |
| Cons | Higher cost, potential for guanidinylation if used in large excess.[9][15] | Slower reaction times, less effective for extremely hindered substrates.[14] |
Experimental Workflow Visualization
The overall process for both protocols follows a standardized laboratory workflow from reaction to purification.
Caption: Standard laboratory workflow for amide coupling and purification.
Post-Coupling: Boc Group Deprotection
Once the amide bond is successfully formed, the tert-butoxycarbonyl (Boc) protecting group can be readily removed under acidic conditions to liberate the secondary amine for further functionalization.
-
Standard Protocol: Dissolve the Boc-protected amide in DCM (approx. 0.1 M). Add an excess of trifluoroacetic acid (TFA, 4-5 equivalents, or a 25% v/v solution of TFA in DCM).[16] Stir the reaction at room temperature for 1-2 hours. The solvent and excess acid can then be removed under reduced pressure to yield the amine salt.[17]
Conclusion
The successful acylation of 4-Boc-6-amino-oxazepane is readily achievable with high yields using optimized protocols. For rapid and highly efficient coupling, particularly with sterically demanding carboxylic acids, the HATU-mediated protocol is recommended. For routine, cost-sensitive applications, the EDC/HOBt method provides a reliable and effective alternative. By understanding the principles behind reagent selection and following these detailed protocols, researchers can confidently incorporate this valuable oxazepane scaffold into their synthetic targets.
References
-
Various Authors. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis. A-Star Research.
-
Parikh, A., & Scorah, N. (1998, April 30). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. ACS Publications.
-
Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. Sigma-Aldrich.
-
Reddy, V. et al. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.
-
Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
-
Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec Peptides.
-
Albericio, F., & Carpino, L. A. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications.
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.
-
Ciriminna, R., & Pagliaro, M. (2023, December 21). Reactive deep eutectic solvents for EDC-mediated amide synthesis. Organic & Biomolecular Chemistry (RSC Publishing).
-
BenchChem. (n.d.). Application Notes and Protocols for Amide Bond Formation with Boc-Protected Aminooxy Amines. BenchChem.
-
Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Organic Synthesis.
-
BenchChem. (n.d.). The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent. BenchChem.
-
ResearchGate. (n.d.). Coupling Reagents. ResearchGate.
-
ResearchGate. (2020, December). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ResearchGate.
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.
-
Larsson, U. et al. (2016, February 15). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate.
-
APExBIO. (n.d.). HATU - Efficient Peptide Coupling Reagent. APExBIO.
-
Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Merck Millipore.
-
Royal Society of Chemistry. (n.d.). Supporting information. The Royal Society of Chemistry.
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.
-
Khan Academy. (n.d.). Preparation of amides using DCC. Khan Academy.
-
Dabhi, R. C. et al. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Growing Science.
-
AIR Unimi. (n.d.). MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi.
-
Youssef, A.M., & Abdul-Reada, N.A. (2024, August 13). Synthesis, Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. Advanced Journal of Chemistry.
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. Fisher Scientific.
-
Ivanov, I. et al. (2018, October 10). Synthesis of functionalised β-keto amides by aminoacylation/domino fragmentation of β-enamino amides. PMC - NIH.
-
Royal Society of Chemistry. (n.d.). Experimental Procedure. The Royal Society of Chemistry.
-
NIH. (2016, September 19). Peptides with 6-Aminohexanoic Acid: Synthesis and Evaluation as Plasmin Inhibitors. NIH.
-
Ananda, K. et al. (2015, August 5). Simple And Efficient Method For Synthesis Of Z-Boc-Amino Acid Amides Using P-Toluenesulphonyl Chloride. ResearchGate.
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Organic Chemistry Portal.
-
SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace.
-
Luxembourg Bio Technologies. (n.d.). Developments in peptide and amide synthesis. Luxembourg Bio Technologies.
-
J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection. J&K Scientific LLC.
Sources
- 1. researchgate.net [researchgate.net]
- 2. hepatochem.com [hepatochem.com]
- 3. bachem.com [bachem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Khan Academy [khanacademy.org]
- 8. file.globalso.com [file.globalso.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. apexbt.com [apexbt.com]
- 11. peptide.com [peptide.com]
- 12. Reactive deep eutectic solvents for EDC-mediated amide synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01673K [pubs.rsc.org]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. jk-sci.com [jk-sci.com]
- 17. Amine Protection / Deprotection [fishersci.co.uk]
Application Notes and Protocols: Leveraging 4-Boc-6-Amino-oxazepane Hydrochloride in the Frontier of Targeted Protein Degradation
Foreword: Charting New Territories in Protein Degradation
Targeted Protein Degradation (TPD) has unequivocally shifted the paradigm in therapeutic development, offering a powerful modality to eliminate disease-causing proteins rather than merely inhibiting them.[1][2] This approach, primarily driven by Proteolysis-Targeting Chimeras (PROTACs), utilizes the cell's own ubiquitin-proteasome system to achieve selective protein clearance.[3][4][] The modular nature of PROTACs, consisting of a target protein ligand, an E3 ubiquitin ligase ligand, and a connecting linker, provides a versatile platform for drug discovery.[6] However, the vast potential of TPD is currently constrained by the limited number of well-characterized E3 ligases and the chemical diversity of the building blocks used to engage them.[7][8][9]
This guide introduces 4-Boc-6-Amino-oxazepane hydrochloride , a novel chemical entity with the potential to expand the TPD toolbox. Its unique seven-membered heterocyclic scaffold presents an intriguing opportunity for the design of new E3 ligase ligands or as a conformationally constrained linker element.[10] This document serves as a comprehensive resource for researchers, providing a theoretical framework and detailed protocols for the investigation and application of this compound in the synthesis and evaluation of next-generation protein degraders.
The Strategic Value of Novel Scaffolds in TPD
The efficacy of a PROTAC is intricately linked to the formation of a stable and productive ternary complex between the target protein, the PROTAC molecule, and an E3 ligase.[11][12] The chemical nature of the E3 ligase binder and the linker are critical determinants of this process. The exploration of novel chemical scaffolds, such as the oxazepane core, is driven by several key objectives:
-
Expanding the E3 Ligase Landscape: The majority of current PROTACs recruit either Cereblon (CRBN) or von Hippel-Lindau (VHL) E3 ligases.[8][13] Developing ligands for some of the other ~600 E3 ligases could enable tissue-specific protein degradation and overcome resistance mechanisms.[8][9]
-
Optimizing Ternary Complex Geometry: The three-dimensional structure of the oxazepane ring can introduce specific conformational constraints into the linker, potentially pre-organizing the PROTAC for optimal binding and improving the cooperativity of ternary complex formation.
-
Enhancing Physicochemical Properties: The inherent properties of the oxazepane scaffold may contribute to improved solubility, cell permeability, and metabolic stability of the resulting PROTAC, addressing common challenges in degrader development.[14]
Molecular Profile: 4-Boc-6-Amino-oxazepane Hydrochloride
To effectively utilize this compound, a clear understanding of its structure is paramount. The molecule features a seven-membered oxazepane ring, a Boc-protected primary amine, and a secondary amine within the ring. The hydrochloride salt form enhances its solubility in aqueous media.
| Property | Value | Source |
| Molecular Formula | C11H23ClN2O3 | (Calculated) |
| Molecular Weight | 266.77 g/mol | (Calculated) |
| Key Features | - Oxazepane scaffold- Boc-protected amine- Secondary amine (as hydrochloride) | - |
The Boc-protected amine serves as a versatile handle for chemical modification, typically deprotected under acidic conditions to reveal a primary amine ready for conjugation. The secondary amine within the ring offers another potential point for derivatization, allowing for the exploration of diverse chemical vectors.
Hypothetical Application: A Novel E3 Ligase Ligand Scaffold
We hypothesize that the 4-Boc-6-Amino-oxazepane scaffold could serve as a foundational element for the discovery of novel E3 ligase ligands. Its distinct stereochemical and electronic properties differentiate it from the established VHL and CRBN ligands, potentially allowing it to bind to a different E3 ligase or to the same ligases with a different binding mode.
Experimental Roadmap: From Concept to Validated Degrader
This section provides a detailed, step-by-step guide for the synthesis and evaluation of a hypothetical PROTAC incorporating the 4-Boc-6-Amino-oxazepane moiety. For this workflow, we will assume its use as part of a novel E3 ligase-recruiting element.
Workflow Overview
The overall process involves the synthesis of a PROTAC, followed by a series of biochemical and cellular assays to validate its function.
Caption: High-level workflow for PROTAC synthesis and validation.
Part 1: PROTAC Synthesis Protocol
This protocol outlines the synthesis of a hypothetical PROTAC, PROTAC-OX-1, targeting the bromodomain-containing protein 4 (BRD4), a well-characterized target in TPD. We will use the known BRD4 ligand, JQ1, and couple it to our oxazepane moiety via a standard polyethylene glycol (PEG) linker.
Step 1: Deprotection of 4-Boc-6-Amino-oxazepane Hydrochloride
The Boc protecting group is removed to expose the primary amine for subsequent coupling reactions.
-
Reagents & Materials:
-
4-Boc-6-Amino-oxazepane hydrochloride
-
4M HCl in 1,4-dioxane
-
Dichloromethane (DCM)
-
Diethyl ether
-
Round bottom flask, magnetic stirrer, nitrogen atmosphere
-
-
Procedure:
-
Dissolve 4-Boc-6-Amino-oxazepane hydrochloride (1.0 eq) in DCM.
-
Add 4M HCl in 1,4-dioxane (4.0 eq) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the diamine dihydrochloride salt.
-
Filter the solid and dry under vacuum to yield 6-Amino-oxazepane dihydrochloride.
-
Step 2: Amide Coupling to Synthesize PROTAC-OX-1
The deprotected oxazepane derivative is coupled to a pre-synthesized JQ1-linker-acid moiety.
-
Reagents & Materials:
-
6-Amino-oxazepane dihydrochloride (from Step 1)
-
JQ1-linker-COOH (pre-synthesized)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dimethylformamide (DMF)
-
Standard glassware for organic synthesis
-
-
Procedure:
-
Dissolve JQ1-linker-COOH (1.0 eq) in DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve 6-Amino-oxazepane dihydrochloride (1.1 eq) in DMF and add DIPEA (2.2 eq) to neutralize the salt.
-
Add the neutralized amine solution to the activated acid solution.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Step 3: Purification and Characterization
The crude PROTAC is purified and its identity is confirmed.
-
Methodology:
-
Purify the crude product using flash column chromatography or preparative HPLC.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
-
Caption: The catalytic cycle of a PROTAC molecule.
Part 2: Biological Validation Protocols
A tiered approach is recommended for evaluating the biological activity of PROTAC-OX-1.
Protocol 2.1: Biochemical Evaluation of Ternary Complex Formation
The formation of the BRD4:PROTAC-OX-1:E3 ligase complex is a prerequisite for degradation.[15]
-
Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
-
Principle: This assay measures the proximity of the target protein and the E3 ligase in the presence of the PROTAC.
-
Procedure:
-
Label purified BRD4 protein with a donor fluorophore (e.g., Terbium) and the putative E3 ligase with an acceptor fluorophore (e.g., Green Fluorescent Protein).
-
In a microplate, incubate the labeled proteins with increasing concentrations of PROTAC-OX-1.
-
Excite the donor fluorophore and measure the emission from both the donor and acceptor.
-
An increase in the FRET signal indicates the formation of the ternary complex.
-
Calculate the concentration of PROTAC-OX-1 required for half-maximal complex formation (TC₅₀).
-
Protocol 2.2: Cellular Target Engagement and Degradation
This protocol confirms that PROTAC-OX-1 can enter cells and induce the degradation of BRD4.
-
Assay: Western Blotting
-
Principle: A semi-quantitative method to measure the levels of a specific protein in cell lysates.
-
Procedure:
-
Culture a relevant human cell line (e.g., HeLa or a cancer cell line expressing BRD4).
-
Treat the cells with increasing concentrations of PROTAC-OX-1 for a set period (e.g., 18 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with a primary antibody specific for BRD4 and a loading control (e.g., GAPDH or β-actin).
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate.
-
Image the resulting bands and quantify their intensity.
-
Calculate the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
-
Protocol 2.3: Downstream Functional Assays
Confirming that BRD4 degradation leads to the expected biological outcome.
-
Assay: Cell Viability/Proliferation Assay (e.g., MTT or CellTiter-Glo®)
-
Principle: Measures the metabolic activity of cells, which is often correlated with cell number.
-
Procedure:
-
Seed cells in a 96-well plate and treat with a dose-response of PROTAC-OX-1.
-
Incubate for a period relevant to the cell doubling time (e.g., 72 hours).
-
Add the assay reagent and measure the signal (absorbance or luminescence) according to the manufacturer's protocol.
-
Calculate the GI₅₀ (concentration for 50% growth inhibition) and compare it to the DC₅₀.
-
Data Interpretation and Troubleshooting
| Expected Outcome | Potential Issue | Troubleshooting Steps |
| Potent DC₅₀ (<100 nM) | No degradation observed | - Confirm cell permeability of the PROTAC.- Verify ternary complex formation biochemically.- Ensure the recruited E3 ligase is expressed in the cell line. |
| DC₅₀ correlates with GI₅₀ | High toxicity unrelated to degradation | - Synthesize a non-degrading control (e.g., epimer at the E3 ligase binding site).- Assess off-target effects using proteomics. |
| Successful degradation | "Hook effect" (reduced degradation at high concentrations) | - This is a common phenomenon for PROTACs and can be a positive indicator of a productive ternary complex formation mechanism. |
Conclusion and Future Directions
The introduction of novel chemical matter like 4-Boc-6-Amino-oxazepane hydrochloride is vital for the continued evolution of targeted protein degradation. This guide provides a foundational framework for its incorporation into a rational drug discovery program. The unique structural features of the oxazepane ring offer exciting possibilities for creating degraders with novel properties and mechanisms of action. Future work should focus on exploring different linker attachment points on the oxazepane ring and screening the resulting PROTACs against panels of E3 ligases to uncover new biology and therapeutic opportunities. By systematically applying the protocols outlined herein, researchers can effectively probe the potential of this and other novel building blocks, driving the TPD field toward a new generation of powerful therapeutics.
References
-
Creative Biolabs. (2025). Targeted Protein Degradation: A Paradigm Shift in Therapeutics. Creative Biolabs. [Link]
-
Ferguson, F. M., & Gray, N. S. (2018). Ligandability of E3 Ligases for Targeted Protein Degradation Applications. Current Opinion in Chemical Biology, 44, 66–74. [Link]
-
Xing, Y., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry, 12(10), 911-933. [Link]
-
Reaction Biology. (n.d.). Protein Degradation Assays - PROTAC Screening. Reaction Biology. [Link]
-
Bio-Techne. (n.d.). Assays for Targeted Protein Degradation. Bio-Techne. [Link]
-
Kim, T. H., & Park, S. B. (2020). Discovery of E3 Ligase Ligands for Target Protein Degradation. International Journal of Molecular Sciences, 21(17), 6096. [Link]
-
Gabizon, R., et al. (2022). Targeted degradation of extracellular proteins: state of the art and diversity of degrader designs. Cellular and Molecular Life Sciences, 79(5), 269. [Link]
-
The Institute of Cancer Research. (n.d.). Enabling novel E3 ligases for targeted protein degradation therapeutics. [Link]
-
Taylor & Francis Online. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. [Link]
-
AZoLifeSciences. (2023). Is Targeted Protein Degradation Revolutionizing Drug Development?[Link]
-
Scinapse. (2025). Targeted Protein Degradation: Advancements in PROTACs, LYTACs, and Autophagy-Based Approaches (2020-2024). [Link]
-
Morressier. (2022). Discovery of novel E3 ligands for targeted protein degradation. [Link]
-
ACS Publications. (2023). Receptor Elimination by E3 Ubiquitin Ligase Recruitment (REULR): A Targeted Protein Degradation Toolbox. [Link]
-
ResearchGate. (2025). Targeted protein degradation through light-activated E3 ligase recruitment. [Link]
-
ScienceOpen. (2024). Application of PROTACs in target identification and validation. [Link]
-
RASĀYAN Journal of Chemistry. (2025). MOLECULAR DOCKING STUDIES OF OXAZEPINE DERIVATIVES AGAINST CYCLOOXYGENASE-2 ENZYME AS POTENTIAL ANTI-INFLAMMATORY AGENTS. [Link]
-
The Biochemist. (2021). A beginner's guide to PROTACs and targeted protein degradation. [Link]
-
Bio-Techne. (2022). Opportunities and Perspectives on the Design and Synthesis of PROTAC® Degraders. [Link]
-
PubMed. (2023). Receptor Elimination by E3 Ubiquitin Ligase Recruitment (REULR): A Targeted Protein Degradation Toolbox. [Link]
-
ACS Publications. (2002). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. [Link]
-
PubMed. (2002). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. [Link]
-
protocols.io. (2022). PROTAC Design. [Link]
-
MDPI. (2024). From PROTAC to TPD: Advances and Opportunities in Targeted Protein Degradation. [Link]
-
Bio-Techne. (n.d.). PROTAC Design | Degrader Design and Synthesis. [Link]
-
Research Square. (2025). Synthesis, characterization and anticancer activity of new oxazepien derivative compounds. [Link]
-
PubChem. (n.d.). CID 5289553 | C6H13NO2. [Link]
-
National Institutes of Health. (n.d.). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. [Link]
-
PubMed. (2025). Identification of N-tert-butyloxycarbonyl protected amino acids as novel hydrophobic tags to induce targeted protein degradation. [Link]
-
Drug Hunter. (n.d.). Targeted Protein Degradation. [Link]
-
National Institutes of Health. (2022). Applications of covalent chemistry in targeted protein degradation. [Link]
-
PubMed. (2024). Targeted protein degradation through site-specific antibody conjugation with mannose 6-phosphate glycan. [Link]
-
National Institutes of Health. (n.d.). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. [Link]
Sources
- 1. Targeted Protein Degradation: A Paradigm Shift in Therapeutics – Creative Biolabs Protein Degraders Blog [creative-biolabs.com]
- 2. azolifesciences.com [azolifesciences.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reactionbiology.com [reactionbiology.com]
- 6. PROTAC Design | Degrader Design and Synthesis | Bio-Techne [bio-techne.com]
- 7. Ligandability of E3 Ligases for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. icr.ac.uk [icr.ac.uk]
- 9. books.rsc.org [books.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Application of PROTACs in target identification and validation – ScienceOpen [scienceopen.com]
- 13. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for the Synthesis of PROTACs Utilizing an Oxazepane-Based Linker
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Emergence of PROTACs and the Critical Role of the Linker
Proteolysis-targeting chimeras (PROTACs) have revolutionized the landscape of therapeutic intervention by offering a novel modality for targeted protein degradation.[1][2][3] Unlike traditional inhibitors that rely on occupying the active site of a target protein, PROTACs are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2][4] A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects these two moieties.[3][5]
The linker is far more than a simple tether; it plays a crucial role in determining the efficacy, selectivity, and physicochemical properties of the PROTAC.[6][7] The length, rigidity, and chemical composition of the linker are critical for the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is the prerequisite for subsequent ubiquitination and degradation of the target protein.[7] While flexible linkers like polyethylene glycol (PEG) and alkyl chains have been widely used, there is a growing interest in developing more rigid and structurally defined linkers to improve pharmacological properties.[6][8] Saturated heterocyclic scaffolds, such as piperidines and piperazines, have been incorporated into linkers to enhance rigidity, solubility, and cell permeability.[6][7][8]
This application note details the synthesis of PROTACs incorporating a novel oxazepane-based linker. The 1,4-oxazepane scaffold, a seven-membered heterocycle, offers a unique three-dimensional conformation that can be exploited to optimize the spatial orientation of the two ligands and improve the overall properties of the PROTAC molecule.[9] We will provide a comprehensive guide, from the rationale for using an oxazepane linker to detailed synthetic protocols and characterization methods.
The Rationale for an Oxazepane-Based Linker
The choice of an oxazepane moiety as a core component of the PROTAC linker is driven by several potential advantages:
-
Improved Physicochemical Properties: The incorporation of the polar ether and amine functionalities within the oxazepane ring can enhance the solubility of the often large and hydrophobic PROTAC molecule. This is a critical factor for achieving good oral bioavailability.
-
Conformational Rigidity: The seven-membered ring of oxazepane provides a degree of conformational constraint compared to flexible alkyl or PEG linkers.[10] This rigidity can help to pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty upon binding to the POI and E3 ligase and potentially leading to more stable ternary complex formation.
-
Vectorial Control: The defined geometry of the oxazepane ring allows for precise control over the exit vectors of the linker, enabling a more rational design of the spatial orientation between the POI and E3 ligase ligands.
-
Chemical Tractability: As will be detailed in the protocols, functionalized oxazepanes can be synthesized with orthogonal handles, allowing for the sequential and controlled attachment of the warhead and the E3 ligase ligand.[2][11][12]
Visualizing the PROTAC Mechanism and Synthetic Strategy
To better understand the concepts discussed, the following diagrams illustrate the general mechanism of action of a PROTAC and the overall synthetic workflow for a PROTAC featuring an oxazepane-based linker.
Figure 2: General synthetic workflow for an oxazepane-based PROTAC.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis of a PROTAC molecule featuring a 1,4-oxazepane-based linker. This is a representative synthesis, and specific reaction conditions may need to be optimized for different warheads and E3 ligase ligands.
Protocol 1: Synthesis of a Bifunctional 1,4-Oxazepane Linker
This protocol describes the synthesis of a 1,4-oxazepane linker with two orthogonal functional groups: a Boc-protected amine and a methyl ester, which can be subsequently converted to a carboxylic acid. This strategy allows for the sequential attachment of the warhead and the E3 ligase ligand. [13][14] Materials:
-
N-Boc-ethanolamine
-
Methyl 2-bromoacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Magnesium sulfate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Lithium hydroxide (LiOH)
-
Methanol (MeOH)
-
Water
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Synthesis of N-Boc-N-(2-hydroxyethyl)-glycine methyl ester: a. To a stirred solution of N-Boc-ethanolamine (1.0 eq) in anhydrous THF at 0 °C under an argon atmosphere, add sodium hydride (1.2 eq) portion-wise. b. Allow the reaction mixture to warm to room temperature and stir for 30 minutes. c. Cool the mixture back to 0 °C and add methyl 2-bromoacetate (1.1 eq) dropwise. d. Stir the reaction at room temperature overnight. e. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. f. Extract the aqueous layer with diethyl ether (3x). g. Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate under reduced pressure. h. Purify the crude product by flash column chromatography to yield the desired ester.
-
Intramolecular Cyclization to form 4-Boc-1,4-oxazepan-3-one: a. This step would typically involve a Dieckmann condensation or a similar intramolecular cyclization method. The specific conditions would need to be optimized.
-
Reduction and Functionalization to obtain the desired bifunctional oxazepane linker: a. The lactam can be reduced to the corresponding amine using a suitable reducing agent like LiAlH4. b. Subsequent protection and deprotection steps would be necessary to arrive at the desired bifunctional linker, for example, a 4-Boc-1,4-oxazepane with a carboxylic acid or an amine at a different position. For the purpose of this protocol, we will assume a commercially available or previously synthesized functionalized oxazepane. A plausible intermediate would be tert-butyl 4-(2-aminoethyl)-1,4-oxazepane-7-carboxylate .
-
Deprotection to yield the final bifunctional linker: a. Amine deprotection: To obtain the free amine for coupling, the Boc group is removed using TFA in DCM. b. Ester hydrolysis: To obtain the free carboxylic acid, the methyl ester is hydrolyzed using LiOH in a mixture of MeOH and water, followed by acidification with 1 M HCl.
Protocol 2: Coupling of the Oxazepane Linker to the Warhead
This protocol describes the amide bond formation between the amine-functionalized oxazepane linker and a carboxylic acid-functionalized warhead. [1][7][9] Materials:
-
Amine-functionalized oxazepane linker (from Protocol 1)
-
Carboxylic acid-functionalized warhead (POI ligand)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the carboxylic acid-functionalized warhead (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of the amine-functionalized oxazepane linker (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring the progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the warhead-linker intermediate.
Protocol 3: Final PROTAC Synthesis - Coupling to the E3 Ligase Ligand
This protocol outlines the final step of coupling the warhead-linker intermediate to the E3 ligase ligand. This example assumes the intermediate has a free carboxylic acid and the E3 ligase ligand has a free amine.
Materials:
-
Warhead-oxazepane linker intermediate with a terminal carboxylic acid
-
Amine-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide or VHL ligand)
-
HATU
-
DIPEA
-
Anhydrous DMF
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Follow the procedure outlined in Protocol 2, using the purified warhead-linker intermediate as the carboxylic acid component and the amine-functionalized E3 ligase ligand as the amine component.
-
After work-up, purify the final PROTAC product by preparative HPLC.
Alternative "Click Chemistry" Approach:
For a more modular and often higher-yielding approach, "click chemistry" can be employed. [15][][17][18][19]This would involve synthesizing the oxazepane linker with terminal azide and alkyne functionalities. The warhead and E3 ligase ligand would be correspondingly functionalized with a complementary alkyne or azide. The final coupling would then be a copper-catalyzed azide-alkyne cycloaddition (CuAAC). [15][]
Characterization and Evaluation of the Oxazepane-Based PROTAC
Structural Characterization
The identity and purity of the synthesized PROTAC must be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the structure of the final PROTAC and all intermediates. [20][21]* Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass of the synthesized PROTAC. [5][20][22]Tandem MS (MS/MS) can be used to further confirm the structure by analyzing fragmentation patterns. [20]
Cellular Evaluation
The biological activity of the synthesized PROTAC is assessed in cellular assays to determine its ability to induce the degradation of the target protein. [23] Key Parameters to Determine:
-
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein. [24]* Dmax: The maximum percentage of target protein degradation achieved by the PROTAC. [24] Common Cellular Assays:
-
Western Blotting: A semi-quantitative method to visualize and quantify the levels of the target protein in cells treated with the PROTAC. [25]* In-Cell ELISA or High-Content Imaging: More quantitative and higher-throughput methods to measure protein levels.
-
Reporter Gene Assays: Cells can be engineered to express the target protein fused to a reporter like luciferase, allowing for a luminescent readout of protein levels. [25] Table 1: Example Data for a Hypothetical Oxazepane-Based PROTAC
| PROTAC ID | Target Protein | E3 Ligase | Linker Type | DC50 (nM) | Dmax (%) |
| OXA-PROTAC-01 | BRD4 | Cereblon | Oxazepane | 50 | >90 |
| PEG-PROTAC-01 (Control) | BRD4 | Cereblon | PEG4 | 100 | >90 |
Conclusion and Future Perspectives
The use of an oxazepane-based linker represents a promising strategy for the design and synthesis of next-generation PROTACs with improved pharmacological properties. The protocols outlined in this application note provide a comprehensive guide for researchers to explore this novel linker chemistry. The inherent structural features of the oxazepane scaffold offer opportunities to fine-tune the conformational and physicochemical properties of PROTACs, potentially leading to the development of more potent and bioavailable protein degraders. Further exploration of different substitution patterns on the oxazepane ring and the synthesis of a diverse library of oxazepane-based linkers will undoubtedly accelerate the discovery of new and effective therapeutics based on targeted protein degradation.
References
-
Marr, A., et al. (2024). Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. Journal of the American Society for Mass Spectrometry. Available from: [Link]
-
Al-Jubori, A. A. (2021). Synthesis of new oxazepanes from glucoside derivative. DEA. Available from: [Link]
-
Zhang, C., et al. (2021). Scope of PROTAC synthesis via amide coupling. ResearchGate. Available from: [Link]
-
Kovács, J. J., et al. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances. Available from: [Link]
-
Wurz, R. P., et al. (2018). A “Click Chemistry Platform” for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation. Journal of Medicinal Chemistry. Available from: [Link]
-
Li, Y., et al. (2019). General strategy using "click chemistry" for PROTAC synthesis. ResearchGate. Available from: [Link]
-
Foley, D. J., et al. (2022). Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for PROTAC Synthesis. The Journal of Organic Chemistry. Available from: [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy. Available from: [Link]
-
Al-Jubori, A. A. (2023). Synthesis, Characterization, and Antibacterial Activity of Some New Oxazepine Derivatives. Journal of Medicinal and Chemical Sciences. Available from: [Link]
-
Dong, Y., et al. (2022). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B. Available from: [Link]
-
Royal Society of Chemistry. (2020). Chapter 7: Plate-based High-throughput Cellular Degradation Assays to Identify PROTAC Molecules and Protein Degraders. In Drug Discovery. Available from: [Link]
-
University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Available from: [Link]
-
Wikipedia. (n.d.). Proteolysis targeting chimera. Available from: [Link]
-
Hotha, S., et al. (2021). Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins. JACS Au. Available from: [Link]
-
Kaliberda, O., et al. (2022). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. Available from: [Link]
-
Ji, X., et al. (2021). A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. Biology Methods and Protocols. Available from: [Link]
-
Liu, J., et al. (2023). Recent advances in targeted protein degraders as potential therapeutic agents. Journal of Biomedical Science. Available from: [Link]
-
Wang, W., et al. (2022). Key Considerations in Targeted Protein Degradation Drug Discovery and Development. Frontiers in Molecular Biosciences. Available from: [Link]
-
Hamad, B. K., & Ahamed, M. R. (2022). Synthesis and Characterization Of Compounds Containing 1,3 Oxazepine Ring. Eurasian Chemical Communications. Available from: [Link]
-
Chamberlain, P. P. (2018). Linkers for protein degradation. Nature Chemical Biology. Available from: [Link]
-
Fiveable. (n.d.). Orthogonal Protection Definition. Available from: [Link]
-
Zheng, G., et al. (2021). Design and Characterization of PROTAC Degraders Specific to Protein N-terminal Methyltransferase 1. ACS Medicinal Chemistry Letters. Available from: [Link]
-
Jiménez-Luna, J., et al. (2021). Modeling PROTAC degradation activity with machine learning. Chalmers Research. Available from: [Link]
-
Sun, X., & Rao, Y. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry. Available from: [Link]
-
Wang, D., et al. (2022). An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. ACS Central Science. Available from: [Link]
-
Pro-Chem. (2021). Best Practices for PROTACs - Assays and Cooperativity (Part 1B). YouTube. Available from: [Link]
-
Song, J., et al. (2021). Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy. Cell Chemical Biology. Available from: [Link]
-
Shaabani, A., et al. (2017). A One-Pot Synthesis of Oxazepine-Quinazolinone bis-Heterocyclic Scaffolds via Isocyanide-Based Three-Component Reactions. Frontiers in Chemistry. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifesensors.com [lifesensors.com]
- 4. fujc.pp.ua [fujc.pp.ua]
- 5. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for PROTAC Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of new oxazepanes from glucoside derivative [dea.lib.unideb.hu]
- 12. chemrxiv.org [chemrxiv.org]
- 13. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 14. fiveable.me [fiveable.me]
- 15. medchemexpress.com [medchemexpress.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Design and Characterization of PROTAC Degraders Specific to Protein N-terminal Methyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. semanticscholar.org [semanticscholar.org]
- 23. books.rsc.org [books.rsc.org]
- 24. research.chalmers.se [research.chalmers.se]
- 25. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Incorporation of 4-Boc-6-Amino-oxazepane into Peptide Synthesis
Introduction: Expanding the Peptidomimetic Toolbox with Constrained Heterocycles
The therapeutic potential of peptides is often hampered by their poor metabolic stability and lack of oral bioavailability.[1] A prominent strategy to overcome these limitations is the incorporation of non-natural amino acids (UAAs) that introduce conformational constraints and novel functionalities.[2] Among these, heterocyclic scaffolds such as oxazepanes are of significant interest. The seven-membered oxazepane ring imparts a rigid, predictable turn-like structure to the peptide backbone, which can enhance binding affinity to biological targets and improve resistance to enzymatic degradation.[3][4] Furthermore, the oxazepane core is found in numerous biologically active compounds, exhibiting properties ranging from antimicrobial to anti-inflammatory.[5][6]
This guide provides a comprehensive overview and detailed protocols for the incorporation of 4-Boc-6-Amino-oxazepane , a novel constrained amino acid analogue, into peptide sequences using Boc-based Solid-Phase Peptide Synthesis (SPPS). We will delve into the rationale behind reagent selection, provide step-by-step methodologies, and offer troubleshooting advice to empower researchers in drug discovery and development.
Building Block Profile: 4-Boc-6-Amino-oxazepane
The successful integration of any UAA begins with a thorough understanding of its chemical properties. 4-Boc-6-Amino-oxazepane is designed for seamless integration into standard Boc-SPPS workflows.
Caption: Structure of 4-Boc-6-Amino-oxazepane.
The tert-butyloxycarbonyl (Boc) group serves as a temporary protecting group for the α-amino function (at the 4-position of the oxazepane ring). It is stable under the conditions required for peptide coupling but can be cleanly removed with moderate acids like trifluoroacetic acid (TFA).[7][8][9] The primary amine at the 6-position is the nucleophile that participates in peptide bond formation.
Table 1: Physicochemical Properties of 4-Boc-6-Amino-oxazepane (Estimated)
| Property | Value | Rationale / Comparison |
| Molecular Weight | ~230.29 g/mol | Calculated based on the chemical structure. |
| Form | Solid | Similar to other Boc-protected amino acids like Boc-6-Aminohexanoic acid. |
| Solubility | Soluble in DMF, DCM, Chloroform, EtOAc | The Boc group and aliphatic nature of the ring enhance solubility in common organic solvents used in SPPS. Similar solubility profile to Boc-6-Aminocaproic acid.[10] |
| Storage | 2-8°C, desiccated | Standard storage condition for Boc-protected amino acids to prevent degradation. |
| Reactivity | Sterically hindered | The cyclic, non-planar structure of the oxazepane ring presents more steric bulk than a linear amino acid, requiring more potent coupling reagents for efficient reaction.[11] |
Core Methodology: Boc Solid-Phase Peptide Synthesis (SPPS)
Boc-SPPS is a robust method that proceeds in a cyclical fashion to assemble a peptide chain on a solid support.[9][12] The general workflow provides the foundation for incorporating our target UAA.
Caption: Mechanism of acid-catalyzed Boc deprotection.
Methodology:
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 20-30 minutes in a reaction vessel.
-
Drain: Drain the DCM from the vessel.
-
Deprotection: Add a solution of 50% TFA in DCM to the resin (10 mL per gram of resin). Agitate for 5 minutes, drain, and add a fresh portion of the TFA/DCM solution. [13]Continue agitation for an additional 20-25 minutes.
-
Expert Insight: When the peptide sequence contains sensitive residues like Tryptophan (Trp) or Methionine (Met), add a scavenger such as 0.5% dithioethane (DTE) to the TFA solution to prevent alkylation by the released tert-butyl cations. [7]4. Wash: Drain the TFA solution and wash the resin thoroughly with DCM (3x) and then Isopropanol (IPA) (2x) to remove residual acid. [13]5. Neutralization: Add a solution of 10% N,N-Diisopropylethylamine (DIEA) in DCM to the resin. Agitate for 2 minutes. Repeat this step once more.
-
-
Final Wash: Wash the resin thoroughly with DCM (5x) to remove excess base. The resin is now ready for the coupling step.
Protocol 2: Coupling of 4-Boc-6-Amino-oxazepane
This is the most critical stage, where the unique structural properties of the oxazepane ring must be considered. Due to its constrained, non-linear geometry, 4-Boc-6-Amino-oxazepane is considered a sterically hindered amino acid. [11]Standard coupling reagents like DCC may lead to slow reaction kinetics and incomplete coupling. Therefore, the use of more potent in-situ activating reagents is strongly recommended. [11][14] Expertise: Selecting the Right Coupling Reagent
The choice of coupling reagent is a primary determinant of success. Aminium/uronium and phosphonium salt-based reagents convert the carboxylic acid of the incoming amino acid into a highly reactive activated ester, facilitating nucleophilic attack from the resin-bound amine. [11][14] Table 2: Comparison of Recommended Coupling Reagents for Hindered Systems
| Reagent | Activating Group | Advantages | Considerations | Reference(s) |
| HATU | OAt (HOAt-derived) | Extremely fast kinetics, low racemization, highly effective for hindered couplings. [15]The pyridine nitrogen in HOAt provides anchimeric assistance. [14] | Higher cost. | [11][14][15] |
| HBTU | OBt (HOBt-derived) | Robust, widely used, and cost-effective. Good for most standard and moderately difficult couplings. [16] | Less effective than HATU for severely hindered systems. | [11][14] |
| COMU | Oxyma-derived | High coupling efficiency comparable to HATU. [16]Generates non-explosive byproducts, enhancing safety. [14][16] | Relatively newer reagent. | [11][14][16] |
| PyBOP | OBt (HOBt-derived) | Strong phosphonium-based reagent, good for difficult couplings and minimizing racemization. [15] | Byproducts can be more difficult to remove. Solutions in DMF are less stable. [14] | [11][15] |
Recommendation: For initial trials with 4-Boc-6-Amino-oxazepane, HATU is the preferred reagent due to its superior performance in sterically demanding couplings. [11][14] Methodology (Using HATU):
-
Prepare Coupling Solution: In a separate vial, pre-activate the incoming C-terminal amino acid (e.g., Boc-Phe-OH) by dissolving it (3 equivalents relative to resin loading) with HATU (2.9 equivalents) in N,N-Dimethylformamide (DMF). Add DIEA (6 equivalents) to the solution and vortex for 1-2 minutes.
-
Causality: Pre-activation ensures the formation of the highly reactive OAt-ester before the solution is added to the resin, maximizing the coupling potential. [14]The base (DIEA) is essential for this activation process.
-
-
Add to Resin: Add the activated amino acid solution to the deprotected and neutralized peptide-resin from Protocol 1.
-
Couple: Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitor: Perform a qualitative ninhydrin (Kaiser) test on a small sample of resin beads. A blue/purple color indicates the presence of unreacted primary amines (incomplete coupling), while yellow/clear indicates completion.
-
Wash: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Recouple (If Necessary): If the Kaiser test is positive, repeat steps 1-5 (a "double coupling") to ensure the reaction goes to completion. [11]7. Capping (Optional but Recommended): If coupling remains incomplete after a second attempt, it is crucial to cap the unreacted amines to prevent the formation of deletion sequences in the final peptide product. Treat the resin with a solution of acetic anhydride and DIEA in DMF for 30 minutes. [17]
Protocol 3: Final Cleavage and Peptide Purification
Once the peptide sequence is fully assembled, the final step is to cleave the peptide from the solid support and remove all remaining side-chain protecting groups.
Methodology:
-
Preparation: Dry the fully assembled peptide-resin under vacuum.
-
Cleavage: Treat the resin with a strong acid cocktail, typically anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA), at 0°C for 1-2 hours. [9][18] * Safety First: HF is extremely hazardous and requires specialized equipment and training. TFMSA is a slightly safer but still highly corrosive alternative.
-
Peptide Precipitation: After cleavage, precipitate the crude peptide by adding the acidic solution to a large volume of cold diethyl ether. [17]4. Isolation: Collect the precipitated peptide by centrifugation or filtration.
-
Purification and Characterization: Wash the peptide pellet with cold ether, dry under vacuum, and purify using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the identity and purity of the final peptide using mass spectrometry (MS). [17]
Troubleshooting Guide
Table 3: Common Issues in SPPS with Non-Natural Amino Acids
| Problem | Possible Cause | Suggested Solution |
| Incomplete Coupling | 1. Insufficient activation time. 2. Steric hindrance of the UAA. 3. Poor resin swelling. | 1. Increase pre-activation time to 5 minutes. 2. Switch to a more powerful coupling reagent like HATU or COMU. Perform a double coupling. 3. Ensure resin is fully swollen before starting. |
| Low Final Yield | Premature cleavage of the peptide from the resin during TFA deprotection steps. | Use a more acid-stable resin, such as a PAM (phenylacetamidomethyl) resin, which is more robust than the standard Merrifield resin. [13] |
| Deletion Sequences in MS | Incomplete coupling at a previous step and failure to cap unreacted amines. | Implement a capping step with acetic anhydride after any incomplete coupling reaction to block unreacted N-termini. [17] |
| Side Product Formation | Reaction of scavengeable cations (e.g., t-butyl) with sensitive residues. | Always include appropriate scavengers (e.g., DTE, thioanisole) in both the deprotection and final cleavage cocktails. [7] |
References
- A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids. Benchchem.
- Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis.
- Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Applic
- Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.
- Understanding Boc protection and deprotection in peptide synthesis. Benchchem.
- Quaternary α,α-2-oxoazepane α-amino acids: synthesis from ornithine-derived β-lactams and incorpor
- Boc / Bzl Solid Phase Synthesis. Sunresin.
- Peptide Coupling Reagents Guide. Sigma-Aldrich.
- Boc Solid Phase Peptide Synthesis. ChemPep.
- Naturally Occurring Oxazole-Containing Peptides. PubMed Central.
- Naturally Occurring Oxazole-Containing Peptides. PubMed.
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Commonly Used Coupling Reagents in Peptide Synthesis. M-SCIENCE.
- Quaternary α,α-2-Oxoazepane α-Amino Acids: Synthesis from Ornithine-Derived β-Lactams and Incorporation into Model Dipeptides.
- Design, synthesis, and computational analysis (molecular docking, DFT, MEP, RDG, ELF) of diazepine and oxazepine sulfonamides: biological evaluation for in vitro and in vivo anti-inflammatory, antimicrobial, and cytotoxicity predictions. PubMed.
- Unnatural Amino Acids for Peptide Synthesis. Merck Millipore.
- Unnatural Amino Acids for Peptide Synthesis. Sigma-Aldrich.
- Synthesis, Spectral Characteristics, and Biological Activity of 1,3-Oxazepines and 1,3-Oxazepanes Derived from 6-Nitrobenzothiazol-2-amine.
- Boc-6-Ahx-OH = 99.0 T 6404-29-1. Sigma-Aldrich.
- Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journals.
- Boc-6-AMinocaproic acid | 6404-29-1. ChemicalBook.
Sources
- 1. Naturally Occurring Oxazole-Containing Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Quaternary α,α-2-oxoazepane α-amino acids: synthesis from ornithine-derived β-lactams and incorporation into model dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and computational analysis (molecular docking, DFT, MEP, RDG, ELF) of diazepine and oxazepine sulfonamides: biological evaluation for in vitro and in vivo anti-inflammatory, antimicrobial, and cytotoxicity predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 10. Boc-6-AMinocaproic acid | 6404-29-1 [chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 13. chempep.com [chempep.com]
- 14. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 15. file.globalso.com [file.globalso.com]
- 16. bachem.com [bachem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,4-Oxazepane Derivatives
Welcome to the technical support center for the synthesis of 1,4-oxazepane derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common challenges encountered during the synthesis of this important heterocyclic scaffold. The unique seven-membered ring structure of 1,4-oxazepanes, while offering valuable physicochemical properties for medicinal chemistry, presents distinct synthetic hurdles.[1][2] This resource consolidates field-proven insights, detailed protocols, and troubleshooting guides to navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of 1,4-oxazepanes challenging compared to smaller five- or six-membered heterocycles?
A1: The primary challenge lies in the formation of the seven-membered ring. Intramolecular cyclization reactions to form larger rings are often entropically and enthalpically disfavored compared to the formation of their 5- and 6-membered counterparts. This can lead to slower reaction rates and a higher propensity for competing intermolecular reactions, such as polymerization, resulting in lower yields of the desired 1,4-oxazepane.[3]
Q2: What are the most common strategies for constructing the 1,4-oxazepane ring?
A2: Several synthetic strategies are employed, with the most common being:
-
Intramolecular Cyclization: This involves the ring closure of a linear precursor, typically an N-substituted amino alcohol. Common methods include nucleophilic substitution, reductive amination, and Mitsunobu reactions.[2][4]
-
Ring-Closing Metathesis (RCM): While a powerful tool for ring formation, its application in 1,4-oxazepane synthesis is less common but has been reported.
-
Tandem Reactions: One-pot procedures, such as copper-catalyzed C-N coupling/C-H carbonylation, offer an efficient route to benzo-fused 1,4-oxazepanes.[3]
-
Cyclization of Amino Acid Precursors: Utilizing amino acids like homoserine can provide chiral 1,4-oxazepane derivatives. However, the conformation of amide bonds can sometimes hinder cyclization.[1][5]
Q3: How do I choose an appropriate N-protecting group for my synthesis?
A3: The choice of the nitrogen protecting group is critical and depends on the overall synthetic strategy and the reaction conditions of subsequent steps. Key considerations include:
-
Stability: The protecting group must be stable to the reaction conditions used to build the linear precursor.
-
Orthogonality: If other protecting groups are present in the molecule, the N-protecting group should be removable under conditions that do not affect the others.[6][7]
-
Ease of Removal: The deprotection conditions should be mild enough to avoid degradation of the final 1,4-oxazepane ring. Commonly used protecting groups include tert-Butoxycarbonyl (Boc), which is acid-labile, and Benzyloxycarbonyl (Cbz), which is typically removed by hydrogenolysis.[6][8]
Q4: My 1,4-oxazepane derivative appears to be unstable during purification and storage. What could be the cause?
A4: The 1,4-oxazepane ring, particularly the ether linkage, can be susceptible to acid-catalyzed hydrolysis.[9] Exposure to strong acidic conditions, even on silica gel during chromatography, can lead to ring opening. It is advisable to use neutral or basic purification conditions and to store the final compound in a neutral, dry environment.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your experiments.
Issue 1: Low Yield in Intramolecular Ring Closure
Symptom: The yield of the desired 1,4-oxazepane is low, and the major byproduct is a polymer or unreacted starting material.
Causality: The formation of a seven-membered ring is kinetically slower than intermolecular reactions at high concentrations. This leads to the linear precursors reacting with each other to form polymers instead of cyclizing.
Troubleshooting Protocol:
-
Employ High-Dilution Conditions: This is the most critical step to favor intramolecular cyclization.
-
Technique: Use a syringe pump to slowly add a solution of the linear precursor to a large volume of refluxing solvent over several hours. This maintains a very low concentration of the precursor in the reaction flask at any given time.[10]
-
Experimental Setup:
-
Dissolve the linear precursor in a suitable solvent (e.g., THF, DMF) to a concentration of 0.1-0.5 M in a syringe.
-
In a separate, larger flask equipped with a condenser and stirrer, bring a larger volume of the same solvent to reflux.
-
Set the syringe pump to add the precursor solution at a slow rate (e.g., 0.1-1.0 mL/hour).
-
The final concentration of the precursor in the reaction flask should ideally be in the range of 10⁻³ M.
-
-
-
Optimize Reaction Temperature: The optimal temperature will depend on the specific reaction. For SN2-type cyclizations, sometimes lower temperatures can disfavor side reactions. A temperature screen is recommended.
-
Choice of Base and Solvent: For base-mediated cyclizations, the choice of a non-nucleophilic, sterically hindered base can be crucial to avoid side reactions. The solvent should fully dissolve the reactants and be compatible with the reaction conditions.
Workflow for Optimizing High-Dilution Cyclization:
Caption: Troubleshooting workflow for low-yield cyclization.
Issue 2: Difficult Purification of Mitsunobu Reaction Products
Symptom: The crude product from an intramolecular Mitsunobu cyclization is difficult to purify, with triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate byproducts co-eluting with the desired 1,4-oxazepane.
Causality: The byproducts of the Mitsunobu reaction, TPPO and the dialkyl hydrazinedicarboxylate, are often of similar polarity to the desired product, making separation by standard silica gel chromatography challenging.[11][12]
Troubleshooting Protocol:
-
Modified Work-up to Remove Byproducts:
-
After the reaction is complete, cool the reaction mixture and concentrate it under reduced pressure.
-
Redissolve the residue in a minimal amount of a non-polar solvent (e.g., diethyl ether or a mixture of hexanes and ethyl acetate).
-
TPPO and the hydrazine byproduct may precipitate out upon standing at low temperature (e.g., 4 °C or in a freezer). The precipitate can be removed by filtration.
-
-
Chromatographic Strategies:
-
Use of Polymer-Supported Reagents: Employing polymer-supported triphenylphosphine can simplify purification, as the resulting phosphine oxide can be removed by simple filtration.[13]
-
Alternative Stationary Phases: If silica gel chromatography is ineffective, consider using alumina (neutral or basic) or reversed-phase (C18) flash chromatography.[14]
-
HILIC Chromatography: For very polar 1,4-oxazepane derivatives, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a powerful purification technique.[9][15][16]
-
Data Table: Comparison of Purification Strategies for Mitsunobu Reactions
| Strategy | Advantages | Disadvantages |
| Standard Silica Gel Chromatography | Readily available and well-understood. | Often results in co-elution of byproducts with the desired product. |
| Crystallization/Precipitation | Can be effective for removing a significant portion of byproducts before chromatography. | May not be suitable for all products and can lead to loss of the desired compound. |
| Polymer-Supported PPh₃ | Greatly simplifies purification by allowing for filtration to remove the phosphine oxide. | Polymer-supported reagents can be more expensive and may have different reactivity. |
| Reversed-Phase Chromatography | Offers a different selectivity that can be effective for separating polar compounds from non-polar byproducts. | Requires aqueous mobile phases, which can be more difficult to remove. |
Issue 3: Unwanted Side Reactions During N-Deprotection
Symptom: Attempted removal of the N-protecting group (e.g., Cbz) leads to decomposition of the 1,4-oxazepane ring or other undesired side reactions.
Causality: The conditions required for deprotection can sometimes be harsh enough to affect the stability of the seven-membered ring or other functional groups in the molecule. For example, catalytic hydrogenolysis for Cbz removal can sometimes lead to ring cleavage, especially with insufficient hydrogen source, which may result in the formation of N-benzyl-protected tertiary amines.[8]
Troubleshooting Protocol:
-
Cbz Group Removal:
-
Catalytic Hydrogenolysis:
-
Standard Conditions: Pd/C (5-10 mol%) in a protic solvent like methanol or ethanol under an atmosphere of H₂ (balloon or Parr shaker).
-
Troubleshooting: If ring cleavage is observed, try using a different catalyst (e.g., Pearlman's catalyst, Pd(OH)₂/C) which can sometimes be milder. Also, ensure a sufficient and continuous supply of hydrogen.
-
-
Transfer Hydrogenolysis:
-
If direct hydrogenation is problematic, transfer hydrogenolysis using a hydrogen donor like ammonium formate or cyclohexene with Pd/C can be a milder alternative.
-
-
-
Boc Group Removal:
-
Acidic Conditions:
-
Standard Conditions: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is the most common method.
-
Troubleshooting: If the 1,4-oxazepane ring is acid-sensitive, use a milder acid like formic acid or a solution of HCl in a non-protic solvent (e.g., dioxane) at low temperatures. Careful monitoring of the reaction time is crucial to minimize degradation.
-
-
Logical Flow for N-Deprotection Troubleshooting:
Caption: Decision tree for troubleshooting N-deprotection.
References
-
Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. RSC Advances. (2020-09-30). Available at: [Link]
-
HILIC Purification Strategies for Flash Chromatography - Teledyne Labs. Available at: [Link]
-
Synthesis by high dilution principle. Available at: [Link]
-
Very polar compound purification using aqueous normal-phase flash column chromatography | Biotage. (2023-01-30). Available at: [Link]
-
High dilution principle - Wikipedia. Available at: [Link]
-
Mitsunobu Reaction. Chemistry Steps. Available at: [Link]
-
Mitsunobu Reaction - Common Conditions. Available at: [Link]
-
Mitsunobu Reaction - Common Conditions. Available at: [Link]
-
Mitsunobu Reaction - Organic Chemistry Portal. Available at: [Link]
-
Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation - PMC - PubMed Central. Available at: [Link]
-
Mitsunobu Reaction Insights | PDF | Chemical Reactions | Alcohol - Scribd. Available at: [Link]
-
Synthesis of analogs of (1,4)-3- and 5-imino oxazepane, thiazepane, and diazepane as inhibitors of nitric oxide synthases - PubMed. Available at: [Link]
-
Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. Available at: [Link]
-
An improved method for the solution cyclization of peptides under pseudo-high dilution conditions - PubMed. Available at: [Link]
-
An improved method for the solution cyclization of peptides under pseudo-high dilution conditions | Request PDF - ResearchGate. Available at: [Link]
-
Protecting Groups: Boc, Cbz, Amine - Chemistry - StudySmarter. Available at: [Link]
-
Macrocyclization strategies for cyclic peptides and peptidomimetics - RSC Publishing. (2021-06-29). Available at: [Link]
-
Cbz-Protected Amino Groups - Organic Chemistry Portal. Available at: [Link]
-
Protecting Groups For Amines: Carbamates - Master Organic Chemistry. (2018-06-07). Available at: [Link]
Sources
- 1. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07997A [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Purification [chem.rochester.edu]
- 5. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. High dilution principle - Wikipedia [en.wikipedia.org]
- 11. Mitsunobu Reaction [organic-chemistry.org]
- 12. scribd.com [scribd.com]
- 13. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. teledynelabs.com [teledynelabs.com]
- 16. biotage.com [biotage.com]
Technical Support Center: Synthesis of 4-Boc-6-Amino-oxazepane Hydrochloride
Welcome to the technical support center for the synthesis of 4-Boc-6-Amino-oxazepane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis and improve the yield and purity of your final product.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Question: I am experiencing a significantly low yield of the final 4-Boc-6-Amino-oxazepane hydrochloride. What are the likely causes and how can I improve it?
Answer:
Low yield is a common issue that can stem from several stages of the synthesis. The final step, the deprotection of a precursor to form the hydrochloride salt, is often critical. Let's break down the potential causes and solutions.
Potential Causes & Solutions:
-
Incomplete Deprotection: The removal of the Boc (tert-butyloxycarbonyl) group is an equilibrium-driven process. Incomplete reaction is a primary cause of low yield.
-
Solution: Ensure you are using a sufficiently strong and anhydrous acidic agent. A 4M solution of HCl in 1,4-dioxane is a standard and highly effective reagent for this purpose.[1][2] Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] Reaction times can vary from 15 minutes to several hours depending on the substrate.[4] If the reaction stalls, consider increasing the reaction time or adding a slight excess of the HCl solution.
-
-
Product Precipitation Issues: The desired product is a hydrochloride salt, which should precipitate from the reaction mixture, especially upon addition of a non-polar solvent like diethyl ether.[3]
-
Solution: If precipitation is poor, cool the reaction mixture to 0-4°C to decrease the solubility of the salt. Ensure the solvent system is optimized for precipitation; diethyl ether or MTBE are commonly used as anti-solvents.
-
-
Side Reactions: The intermediate carbocation formed during Boc deprotection (tert-butyl cation) can potentially alkylate other nucleophilic sites in your molecule, leading to impurities.[1]
-
Solution: Running the reaction at room temperature or below can minimize side reactions. The use of scavengers like anisole or thioanisole can be considered if alkylation is a suspected issue, although this is less common for simple deprotections.[1]
-
-
Moisture Contamination: Water in the reaction can interfere with the anhydrous acidic conditions required for efficient deprotection and can affect the crystallinity of the final salt.
-
Solution: Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.
-
Question: My final product is an oil or a sticky solid and is difficult to handle and purify. What should I do?
Answer:
This issue typically points to impurities or residual solvent. The hydrochloride salt of an amine should ideally be a crystalline solid.
Potential Causes & Solutions:
-
Residual Solvent: Solvents used in the reaction or workup (like dioxane or ethyl acetate) may be trapped in the product.
-
Presence of Impurities: The presence of unreacted starting material or byproducts can inhibit crystallization.
-
Solution: Re-dissolve the crude product in a minimal amount of a polar solvent (e.g., methanol or isopropanol) and attempt to re-precipitate it by slowly adding an anti-solvent (e.g., diethyl ether or ethyl acetate). This process of trituration or recrystallization can significantly improve purity.
-
-
Hygroscopic Nature: Amine hydrochloride salts can be hygroscopic, absorbing moisture from the air to become oily.
-
Solution: Handle the final product quickly in a dry environment or a glovebox. Store the purified product in a desiccator over a drying agent like P₂O₅ or anhydrous CaSO₄.
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the acid-catalyzed deprotection of the Boc group with HCl?
A1: The deprotection proceeds through a well-understood E1 elimination mechanism:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the acid (HCl).[6]
-
Carbocation Formation: The protonated intermediate is unstable and collapses, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid intermediate.[7]
-
Decarboxylation: The carbamic acid is highly unstable and rapidly decarboxylates, releasing carbon dioxide gas.[6][7]
-
Salt Formation: The newly liberated free amine is immediately protonated by the excess HCl in the medium to form the stable hydrochloride salt.[6]
It is crucial to ensure the system is not sealed, as CO₂ gas evolution can cause a pressure buildup.[6]
Q2: Why is 4M HCl in 1,4-dioxane the preferred reagent for this deprotection?
A2: 4M HCl in dioxane is widely used for several reasons:
-
High Efficacy: It is a strong acid in an anhydrous organic solvent, which promotes rapid and complete deprotection.[1]
-
Selectivity: It is highly selective for acid-labile protecting groups like Boc, often leaving other groups like esters or ethers intact, although selectivity can be substrate-dependent.[1][8]
-
Convenience: The reaction often results in the direct precipitation of the hydrochloride salt, simplifying the workup and isolation procedure.[3]
Q3: How can I effectively monitor the reaction to avoid over-running or incomplete conversion?
A3: The most common and effective methods are:
-
Thin Layer Chromatography (TLC): This is a quick and easy way to visualize the disappearance of the starting material (the Boc-protected amine) and the appearance of the product. The product, being a salt, will typically have a much lower Rf value (remain at the baseline) compared to the less polar starting material.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more definitive information, confirming the disappearance of the starting material's mass peak and the appearance of the product's mass peak. This is the preferred method for rigorous monitoring.[3]
Q4: What are the most critical parameters to control for maximizing yield and purity?
A4: Based on extensive experience, the following parameters are key:
| Parameter | Recommendation | Rationale |
| Reagent Quality | Use anhydrous HCl in dioxane and high-purity starting material. | Moisture can quench the reaction and lead to side products. Impurities in the starting material will carry through to the final product. |
| Temperature | Typically room temperature (20-25°C). | Provides a good balance between reaction rate and minimizing potential side reactions. Cooling to 0°C can be used for sensitive substrates.[2] |
| Reaction Time | Monitor by TLC/LC-MS; typically 1-4 hours.[3] | Insufficient time leads to incomplete reaction. Excessive time can sometimes promote side reactions, although this is less common with stable molecules. |
| Solvent for Workup | Use a non-polar solvent like diethyl ether or MTBE. | The product salt is generally insoluble in these solvents, allowing for efficient precipitation and washing away of organic-soluble impurities.[3] |
Visualizations & Protocols
Key Transformation: Boc Deprotection to Hydrochloride Salt
The final step in the synthesis is the acid-mediated removal of the Boc protecting group to yield the desired amine hydrochloride salt.
Caption: Decision tree for diagnosing low yield.
Reference Experimental Protocol: Boc Deprotection
This protocol describes a standard procedure for the deprotection of 4-Boc-6-Amino-oxazepane to its hydrochloride salt.
Materials:
-
4-Boc-6-Amino-oxazepane (1 equivalent)
-
4M Hydrogen Chloride in 1,4-Dioxane (4-5 equivalents)
-
Diethyl ether (anhydrous)
-
Round-bottom flask with magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the 4-Boc-6-Amino-oxazepane substrate in a minimal amount of 1,4-dioxane.
-
Addition of Acid: To the stirred solution, add the 4M HCl in 1,4-dioxane solution (4-5 equivalents) dropwise at room temperature.
-
Reaction Monitoring: Stir the mixture at room temperature. [3]Monitor the reaction's progress by TLC or LC-MS every 30-60 minutes until the starting material is fully consumed. The reaction is often complete within 1-4 hours. [3]4. Product Precipitation: Upon completion, the hydrochloride salt may begin to precipitate directly from the reaction mixture. To ensure complete precipitation, slowly add anhydrous diethyl ether (typically 5-10 volumes relative to the reaction solvent) to the mixture with vigorous stirring.
-
Isolation: Collect the resulting solid precipitate by vacuum filtration.
-
Washing: Wash the filter cake with several portions of cold, anhydrous diethyl ether to remove any residual dioxane and organic-soluble impurities. [3]7. Drying: Dry the white solid under high vacuum at room temperature until a constant weight is achieved. This yields the final 4-Boc-6-Amino-oxazepane hydrochloride.
References
- BenchChem Technical Support Team. (2025, December). Experimental procedure for deprotection of Boc-protected amines. Benchchem.
- Samanta, K., & Panda, G. (2011). One pot synthesis of amino acid derived chiral disubstituted morpholines and 1,4-oxazepanes via tandem aziridine/epoxide ring opening sequences. Organic & Biomolecular Chemistry, 9(21), 7365-7371. DOI: 10.1039/c1ob05462g.
- Samanta, K., & Panda, G. (2011). One pot synthesis of amino acid derived chiral disubstituted morpholines and 1,4-oxazepanes via tandem aziridine/epoxide ring opening sequences. PubMed.
- Common Organic Chemistry. Boc Deprotection Mechanism - HCl.
- Various Authors. (2016). How can we do the deprotection of boc-amino acids using hcl?
- Master Organic Chemistry. Amine Protection and Deprotection.
- Reddit Community. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.
- Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection.
- ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
- Reddit Community. (2021). Having great trouble with a Boc-protection reaction. Reddit.
- Sethi, M. K., et al. (2020). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. One pot synthesis of amino acid derived chiral disubstituted morpholines and 1,4-oxazepanes via tandem aziridine/epoxide ring opening sequences - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. ajpamc.com [ajpamc.com]
- 6. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 4-Boc-6-Amino-oxazepane Hydrochloride Derivatives
Welcome to the technical support center for the purification of 4-Boc-6-amino-oxazepane hydrochloride derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during the purification of this important class of compounds. The unique bifunctional nature of these molecules, possessing both a labile Boc-protecting group and a basic amine hydrochloride salt, presents specific purification hurdles that require careful consideration.
This document is structured to provide direct, actionable advice through a comprehensive troubleshooting guide and a set of frequently asked questions. Our goal is to empower you with the knowledge to optimize your purification strategies, improve yield and purity, and confidently advance your research.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of 4-Boc-6-amino-oxazepane hydrochloride derivatives. Each problem is followed by potential causes and detailed solutions.
Problem 1: Poor Separation or Streaking during Flash Chromatography on Silica Gel
Potential Causes:
-
Ionic Nature of the Hydrochloride Salt: The hydrochloride salt can interact strongly and unpredictably with the acidic silica gel surface, leading to peak tailing and poor resolution.
-
Inappropriate Solvent System: The chosen mobile phase may not be sufficiently polar to elute the compound cleanly or may not effectively suppress the ionic interactions.
-
Co-elution with Polar Impurities: Starting materials or byproducts with similar polarity can be difficult to resolve.
-
On-column Decomposition: The acidity of the silica gel could potentially lead to partial cleavage of the acid-sensitive Boc group, creating impurities during the separation process.[1][2][3]
Solutions:
-
Neutralize the Amine Before Chromatography:
-
Rationale: Converting the hydrochloride salt to the free amine will significantly reduce strong interactions with the silica gel, leading to better peak shape and resolution.[4]
-
Protocol:
-
Dissolve the crude 4-Boc-6-amino-oxazepane hydrochloride in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Wash the organic solution with a mild aqueous base, such as saturated sodium bicarbonate (NaHCO₃) solution or a dilute (5-10%) potassium carbonate (K₂CO₃) solution.[4]
-
Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
The resulting free amine can now be purified by standard silica gel chromatography.
-
-
-
Modify the Mobile Phase:
-
Rationale: Adding a basic modifier to the eluent can neutralize the acidic sites on the silica gel and improve the chromatography of basic compounds.
-
Recommended Modifiers: Add a small percentage (0.5-2%) of triethylamine (TEA) or ammonia in methanol to your mobile phase (e.g., Hexane/EtOAc with 1% TEA). This will help to obtain sharper peaks and reduce tailing.
-
-
Alternative Stationary Phases:
-
Rationale: If silica gel proves problematic, consider using a more inert stationary phase.
-
Options:
-
Alumina (basic or neutral): Basic alumina is particularly well-suited for the purification of basic compounds.
-
Reversed-Phase Chromatography (C18): This is an excellent alternative, especially for compounds with sufficient hydrophobicity. The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier like trifluoroacetic acid (TFA) or formic acid.[1] However, be mindful of the potential for Boc group cleavage with acidic modifiers if fractions are left standing for extended periods.[1]
-
-
Problem 2: Partial or Complete Loss of the Boc Protecting Group During Purification
Potential Causes:
-
Acidic Conditions: The tert-butyloxycarbonyl (Boc) group is notoriously labile under acidic conditions.[2][5][6] Exposure to strong acids, or even prolonged exposure to milder acidic environments, can lead to its removal.
-
Acidic Chromatography Media: As mentioned, silica gel is acidic and can cause deprotection, especially with longer residence times on the column.
-
Acidic Modifiers in HPLC: Using strong acids like trifluoroacetic acid (TFA) in reversed-phase HPLC can lead to Boc cleavage, particularly during the evaporation of fractions where the acid concentration increases.[1]
Solutions:
-
Avoid Acidic Conditions:
-
Work-up: Ensure all aqueous washes are neutral or basic before concentrating the product.
-
Chromatography: Use a mobile phase containing a basic modifier like triethylamine when using silica gel.[7]
-
-
Minimize Contact Time with Acidic Media:
-
If using silica gel without a modifier is unavoidable, perform the chromatography as quickly as possible.
-
Consider using a shorter, wider column to reduce the separation time.
-
-
Use Non-Acidic Purification Methods:
-
Recrystallization: If the compound is a solid, recrystallization is an excellent method to purify it without risking Boc deprotection.
-
Preparative HPLC with Alternative Modifiers: If HPLC is necessary, consider using formic acid, which is less acidic than TFA, or a buffer system like ammonium acetate or ammonium bicarbonate.[1]
-
Problem 3: Difficulty in Obtaining a Crystalline Solid of the Hydrochloride Salt
Potential Causes:
-
Presence of Impurities: Impurities can inhibit crystal lattice formation.
-
Inappropriate Crystallization Solvent: The chosen solvent system may not provide the optimal solubility profile for crystallization.
-
Hygroscopic Nature: The hydrochloride salt may be hygroscopic, absorbing atmospheric moisture and appearing as an oil or gum.
Solutions:
-
Ensure High Purity Before Salt Formation:
-
Purify the free amine form of the 4-Boc-6-amino-oxazepane first using chromatography or another suitable method.
-
Once the free amine is pure, dissolve it in a suitable anhydrous solvent (e.g., diethyl ether, EtOAc, or DCM) and add a solution of HCl in an anhydrous solvent (e.g., HCl in diethyl ether or dioxane) to precipitate the hydrochloride salt.
-
-
Systematic Screening of Crystallization Solvents:
-
General Approach: Find a solvent in which the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below.
-
Solvent Systems for Hydrochloride Salts:
-
Methanol/diethyl ether
-
Ethanol/ethyl acetate
-
Isopropanol/hexane
-
Dichloromethane/diethyl ether[8]
-
-
Procedure: Dissolve the compound in a minimal amount of the more polar solvent (e.g., methanol) at reflux. Slowly add the less polar solvent (e.g., diethyl ether) until the solution becomes slightly turbid. Cool the mixture slowly to induce crystallization.
-
-
Handling of the Final Product:
-
Dry the final crystalline product under high vacuum to remove all traces of solvent and moisture.
-
Store the hydrochloride salt in a desiccator to prevent moisture absorption.
-
Frequently Asked Questions (FAQs)
Q1: What is the best general strategy for purifying 4-Boc-6-amino-oxazepane hydrochloride derivatives?
A1: The most robust and recommended strategy is a two-step process:
-
Purify as the Free Amine: First, convert the crude hydrochloride salt to the free amine by performing a basic aqueous wash. Purify this neutral, Boc-protected compound using standard flash chromatography on silica gel, which is generally highly effective for N-Boc protected compounds.[7]
-
Form the Hydrochloride Salt: Once the free amine is pure, dissolve it in an anhydrous solvent and treat it with an anhydrous solution of HCl to precipitate the pure hydrochloride salt. This avoids the complications of purifying the salt directly.
Q2: How can I monitor the progress of my purification?
A2: Thin-Layer Chromatography (TLC) is the most common and effective method.
-
Staining: Since the Boc-protected amine may not be UV-active, you will likely need to use a stain for visualization.
-
Ninhydrin Stain: This is useful for detecting the presence of any deprotected primary/secondary amine (as an impurity). The Boc-protected amine will not stain with ninhydrin.
-
Potassium Permanganate (KMnO₄) Stain: This is a general-purpose stain that will visualize most organic compounds.
-
Ceric Ammonium Molybdate (CAM) Stain: This is another effective general stain.
-
-
Rf Values: The free amine will have a higher Rf value (less polar) than the hydrochloride salt. Any deprotected amine will be significantly more polar and have a much lower Rf value.
Q3: My compound is chiral. How does this affect the purification strategy?
A3: If you are working with a single enantiomer or diastereomer and need to ensure its chiral purity, you will need to employ chiral purification techniques.
-
Chiral HPLC: This is the most common method for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[9] Polysaccharide-based CSPs are often effective for such separations.[9]
-
Diastereomeric Resolution: If you have a racemic mixture, you can react it with a chiral resolving agent to form diastereomers. These diastereomers have different physical properties and can often be separated by standard techniques like chromatography or crystallization. Afterward, the chiral auxiliary can be removed to yield the desired enantiomer.
Q4: Can I use reversed-phase (C18) chromatography to purify the hydrochloride salt directly?
A4: Yes, this is a viable option. Reversed-phase chromatography is well-suited for polar and ionic compounds.
-
Mobile Phase: A typical mobile phase would be a gradient of water and acetonitrile or methanol.
-
Modifiers: An acidic modifier is usually required for good peak shape of amines.
-
0.1% TFA: Commonly used, but be aware of the risk of Boc deprotection, especially during solvent evaporation.[1] To mitigate this, you can immediately neutralize the collected fractions with a mild base or use a volatile buffer.
-
0.1% Formic Acid: A milder alternative to TFA that poses less risk to the Boc group.
-
Buffered Systems (e.g., Ammonium Acetate): These can provide good peak shape while maintaining a less acidic pH.
-
Visualizations and Protocols
Decision Workflow for Purification Strategy
Caption: Decision tree for selecting a purification strategy.
Experimental Protocol: Purification via Free Amine Intermediate
This protocol describes the recommended two-step purification process.
Part 1: Neutralization and Flash Chromatography of the Free Amine
-
Dissolution & Neutralization:
-
Dissolve the crude 4-Boc-6-amino-oxazepane hydrochloride (1.0 equiv) in ethyl acetate (10-20 mL per gram of crude material).
-
Transfer the solution to a separatory funnel.
-
Add saturated aqueous sodium bicarbonate (NaHCO₃) solution (equal volume to the organic layer).
-
Shake the funnel gently, venting frequently to release any evolved CO₂.
-
Separate the layers. Check the pH of the aqueous layer to ensure it is basic (pH > 8). If not, repeat the wash.
-
Wash the organic layer with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude free amine.
-
-
Flash Chromatography:
-
Sample Preparation: Dissolve the crude free amine in a minimal amount of dichloromethane (DCM).
-
Column Packing: Prepare a silica gel column using a suitable mobile phase, for example, 20% ethyl acetate in hexanes. The column size should be appropriate for the amount of material (typically a 40:1 to 100:1 ratio of silica to crude material by weight).
-
Loading: Load the dissolved sample onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 50% EtOAc). The exact gradient will depend on the polarity of the specific derivative and should be determined by TLC analysis beforehand.
-
Fraction Collection: Collect fractions and analyze them by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 4-Boc-6-amino-oxazepane free amine.
-
Part 2: Hydrochloride Salt Formation
-
Dissolution: Dissolve the purified free amine (1.0 equiv) in an anhydrous solvent such as diethyl ether or ethyl acetate (10-20 mL per gram).
-
Acidification: While stirring, slowly add a solution of 2M HCl in diethyl ether (1.0-1.1 equiv) dropwise.
-
Precipitation: A white precipitate of the hydrochloride salt should form immediately.
-
Isolation: Continue stirring for 15-30 minutes at room temperature or in an ice bath to ensure complete precipitation.
-
Filtration and Drying: Collect the solid by vacuum filtration, wash the filter cake with a small amount of cold diethyl ether, and dry the product under high vacuum to a constant weight.
References
-
ResearchGate. Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? Available from: [Link]
-
Royal Society of Chemistry. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. Available from: [Link]
-
National Institutes of Health (NIH). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Available from: [Link]
-
Wikipedia. tert-Butyloxycarbonyl protecting group. Available from: [Link]
-
ResearchGate. Is the protecting group boc of the amino group stable at 37°C? Available from: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]
-
ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Available from: [Link]
-
National Institutes of Health (NIH). Synthesis of Chiral 1,4,2-Oxazaphosphepines. Available from: [Link]
-
ResearchGate. How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? Available from: [Link]
-
WordPress.com. Reactions that Work: Boc Protection. Available from: [Link]
-
Semantic Scholar. Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of. Available from: [Link]
-
ResearchGate. Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. Available from: [Link]
- Google Patents. Preparation of amino acids from their salts.
-
ACS GCI Pharmaceutical Roundtable. BOC Deprotection. Available from: [Link]
-
Beilstein Journals. EXPERIMENTAL PROCEDURES. Available from: [Link]
-
Der Pharma Chemica. Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Available from: [Link]
-
Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Available from: [Link]
-
Impactfactor.org. Synthesis and Identification of Heterocyclic Derivative from 2-amino-4- hydroxy-6-methyl pyrimidine and Study their Biological A. Available from: [Link]
- Google Patents. 1,4-oxazepane derivatives.
-
ResearchGate. How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride? Available from: [Link]
-
National Institutes of Health (NIH). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Available from: [Link]
- Google Patents. method for salt preparation.
-
Oriental Journal of Chemistry. Synthesis Development, Spectroscopy Characterizations, and Molecular Docking Study of Some New Bis-1,3-Oxazepine and Bis-1,3-Benzoxazepine Derivatives. Available from: [Link]
-
Organic Syntheses. L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Available from: [Link]
-
Preprints.org. Synthesis and characterization of new oxazepine compounds derived from guanine. Available from: [Link]
- Google Patents. Isolation and purification of 6-aminocaproic acid.
-
ScienceScholar. Design and characterization of oxazepine new drivaives. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. researchgate.net [researchgate.net]
- 5. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Boc Deprotection of 4-Boc-6-Amino-oxazepane Hydrochloride
Welcome to the technical support guide for the deprotection of 4-Boc-6-Amino-oxazepane hydrochloride. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this versatile building block. As a seven-membered heterocyclic amine, the oxazepane scaffold presents unique challenges and considerations during the critical N-Boc deprotection step. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate this transformation successfully.
Foundational Principles: The Mechanism of Acid-Catalyzed Boc Deprotection
The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in modern organic synthesis, valued for its stability in basic and nucleophilic conditions and its clean removal under acidic conditions.[1][2] The deprotection of 4-Boc-6-Amino-oxazepane proceeds via a well-established acid-catalyzed E1 elimination mechanism.[3][4]
Mechanism Breakdown:
-
Protonation: The process begins with the protonation of the carbamate's carbonyl oxygen by a strong acid, such as Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl).[5]
-
Carbocation Formation: This initial protonation weakens the C-O bond, leading to the departure of the stable tert-butyl cation.
-
Carbamic Acid Intermediate: The loss of the tert-butyl group generates an unstable carbamic acid intermediate.
-
Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas (CO2) and the free amine.[3]
-
Amine Salt Formation: In the acidic medium, the newly liberated primary amine is immediately protonated, yielding the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).[4]
A critical consideration is the fate of the tert-butyl cation. This electrophile can potentially alkylate nucleophilic sites on the substrate or solvent, leading to side products.[6][7] This is a key factor in troubleshooting unwanted byproducts.
Standard Experimental Protocols
The choice of deprotection agent often depends on the substrate's overall acid sensitivity and the desired final salt form. Below are two widely adopted, robust protocols.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in DCM
This is a common and highly effective method for complete Boc removal.[8][9]
Materials:
-
4-Boc-6-Amino-oxazepane hydrochloride
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Diethyl ether (cold)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolve the Boc-protected substrate (1 equivalent) in anhydrous DCM (approx. 0.1–0.2 M concentration).
-
Cool the solution to 0 °C using an ice bath. This helps to control the initial exotherm and minimize potential side reactions.
-
Slowly add TFA (5-10 equivalents, or a 1:1 v/v mixture of DCM:TFA) to the stirred solution.
-
Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature.
-
Monitor the reaction's progress using TLC or LC-MS until the starting material is fully consumed (typically 1-3 hours).[5]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporation with toluene or isopropanol can aid in removing residual TFA.[9]
-
Add cold diethyl ether to the resulting residue to precipitate the product as the trifluoroacetate salt.
-
Collect the solid by filtration, wash with additional cold diethyl ether, and dry under vacuum.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is often preferred when a hydrochloride salt is desired directly and can sometimes offer different selectivity compared to TFA.[10][11]
Materials:
-
4-Boc-6-Amino-oxazepane hydrochloride
-
4M HCl in 1,4-dioxane (commercially available or freshly prepared)
-
Co-solvent (e.g., Methanol or DCM, if needed for solubility)
-
Diethyl ether
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Suspend or dissolve the Boc-protected substrate (1 equivalent) in the 4M HCl/dioxane solution (4-5 equivalents of HCl). If solubility is an issue, a minimal amount of a co-solvent like DCM can be added.[12]
-
Stir the mixture at room temperature. The reaction is often rapid, sometimes completing in under 30 minutes.[9][13]
-
Monitor the reaction by TLC or LC-MS. For many substrates, the deprotected hydrochloride salt will precipitate out of the solution.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Wash the resulting solid with a non-polar solvent like diethyl ether to remove any non-polar impurities.
-
Collect the product by filtration and dry under vacuum.
Data Summary: Comparison of Standard Protocols
| Parameter | Protocol 1: TFA/DCM | Protocol 2: HCl/Dioxane | Key Considerations |
| Reagent | Trifluoroacetic Acid | 4M Hydrochloric Acid | TFA is a stronger acid and can be more aggressive.[14] |
| Solvent | Dichloromethane | 1,4-Dioxane | Dioxane is a water-miscible ether; DCM is a chlorinated solvent. |
| Temperature | 0 °C to Room Temp | Room Temperature | Both are typically run at or below room temperature. |
| Reaction Time | 1–3 hours | 15–60 minutes | HCl/dioxane is often faster.[13] |
| Work-up | Evaporation & Precipitation | Evaporation & Precipitation/Filtration | Both methods yield the amine salt directly. |
| Final Salt Form | Trifluoroacetate (TFA salt) | Hydrochloride (HCl salt) | Directly influences the properties of the final product. |
Troubleshooting Guide: Question & Answer Format
This section addresses specific issues that may arise during the deprotection of 4-Boc-6-Amino-oxazepane.
Q1: My reaction is incomplete or proceeds very slowly. What should I do?
Answer: An incomplete reaction is one of the most common issues. The cause can usually be traced back to reaction conditions or reagent stoichiometry.
Possible Causes & Solutions:
-
Insufficient Acid: The deprotection is a catalytic process, but the liberated amine is basic and will consume one equivalent of acid. Ensure you are using a sufficient excess of the acid (typically 4-10 equivalents).
-
Poor Solubility: 4-Boc-6-Amino-oxazepane hydrochloride may have limited solubility in pure DCM or dioxane. A heterogeneous mixture can lead to a slow reaction.[15]
-
Solution: Add a co-solvent like methanol to improve solubility when using HCl/dioxane. For the TFA/DCM system, ensure vigorous stirring.
-
-
Low Temperature: While starting at 0 °C is recommended to control the reaction, some sterically hindered or less reactive substrates may require room temperature for the duration of the reaction to proceed to completion.
-
Reagent Quality: Ensure your acidic reagents have not degraded. 4M HCl in dioxane can lose potency over time if not stored properly. Use a fresh bottle or titrate to confirm the concentration. Anhydrous conditions are important, as water can interfere with the reaction.[16]
Q2: I'm observing significant side product formation in my LC-MS/NMR. What could be the cause?
Answer: Side product formation often points to the inherent reactivity of either the substrate or the intermediates generated during the reaction.
Possible Causes & Solutions:
-
Cause A: Oxazepane Ring Instability The ether linkage within the seven-membered oxazepane ring can be susceptible to cleavage under strongly acidic conditions, leading to ring-opened byproducts.[17][18]
-
Symptoms: Appearance of new peaks in the LC-MS, often with masses corresponding to hydrolyzed or rearranged products.
-
Solutions:
-
Milder Conditions: Reduce the reaction temperature and shorten the reaction time. Monitor the reaction closely and stop it as soon as the starting material is consumed.
-
Change Reagent: If TFA is causing degradation, switching to the often milder HCl/dioxane system may resolve the issue.[19]
-
Alternative Methods: For extremely sensitive substrates, consider non-acidic deprotection methods, although these are less common and may require significant optimization.[15]
-
-
-
Cause B: Alkylation by the t-Butyl Cation The electrophilic tert-butyl cation generated during the reaction can alkylate any available nucleophiles. While the primary amine of another molecule is a possibility, other electron-rich moieties are more susceptible.[6]
-
Symptoms: A byproduct with a mass corresponding to the product + 56 amu (C4H8) is a tell-tale sign of t-butylation.
-
Solutions:
-
Use a Scavenger: Add a scavenger to the reaction mixture to trap the tert-butyl cation. Common scavengers include anisole, thioanisole, or triethylsilane (TES).[20] Add 1-2 equivalents of the scavenger at the start of the reaction.
-
-
Q3: My work-up is difficult. I'm losing my product, or it's an intractable oil.
Answer: The deprotected 6-Amino-oxazepane is a small, polar amine, and its salt forms are often highly soluble in water and alcohols, making standard aqueous work-ups challenging.
Solutions:
-
Avoid Aqueous Work-up: The most robust strategy is to avoid an aqueous work-up altogether. After removing the reaction solvent and excess acid in vacuo, precipitate the salt using a non-polar solvent like diethyl ether or MTBE. This isolates the product without introducing water.[12]
-
Dealing with Oils: If the product oils out instead of precipitating, try triturating with the non-polar solvent. This involves repeatedly suspending the oil in fresh solvent and sonicating or vigorously stirring to wash away impurities, then decanting the solvent.
-
Ion-Exchange Resin: For a clean, non-aqueous work-up to get the free base, an ion-exchange resin can be used. After removing the acid in vacuo, dissolve the residue in a solvent like methanol and add a basic resin (e.g., Amberlyst A21).[21][22] Stir for 30-60 minutes, then filter off the resin and evaporate the solvent. This yields the neutral amine.
-
Careful Neutralization: If you must perform an aqueous work-up to remove the acid, cool the crude material in an ice bath and slowly add a saturated solution of a mild base like sodium bicarbonate (NaHCO3) until CO2 evolution ceases. Be aware that the free amine is still polar and may require multiple extractions with a solvent like DCM or ethyl acetate. This method carries the risk of product loss into the aqueous layer.
Q4: How can I effectively monitor the reaction progress?
Answer: Proper reaction monitoring is crucial to avoid over-running the reaction, which can lead to side products.
-
Thin-Layer Chromatography (TLC): This is the fastest method.[23]
-
Mobile Phase: A polar system like 10-20% Methanol in DCM often works well.
-
Observation: The Boc-protected starting material is less polar and will have a higher Rf value. The deprotected amine salt is highly polar and will either be at the baseline or have a very low Rf.
-
Visualization: Use a ninhydrin stain. Ninhydrin reacts with primary and secondary amines to produce a distinct purple or yellow spot.[15] This is a definitive way to confirm the appearance of your free amine product. The Boc-protected starting material will not stain with ninhydrin.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides the most accurate assessment. You can monitor the disappearance of the mass peak for the starting material and the appearance of the mass peak for the deprotected product.[18]
-
¹H NMR Spectroscopy: A small aliquot can be taken, evaporated, and dissolved in a suitable deuterated solvent. The key signal to monitor is the disappearance of the large singlet for the nine tert-butyl protons, which typically appears around 1.4 ppm.[15]
Frequently Asked Questions (FAQs)
Q: Which is better for my substrate: TFA or HCl in dioxane? A: There is no single "better" reagent; it is substrate-dependent. TFA is generally considered a stronger acid system and can be more effective for stubborn deprotections, but this also increases the risk of cleaving other acid-labile groups or degrading the oxazepane ring.[14] HCl in dioxane is often faster and provides the desirable hydrochloride salt directly.[11][13] It is often a good first choice unless other functional groups are sensitive to chloride ions.
Q: My final product is contaminated with TFA. How do I remove it? A: Residual TFA can interfere with subsequent reactions. After rotary evaporation, add a solvent like toluene, isopropanol, or DCM to the residue and evaporate again.[9] Repeating this process 2-3 times (a process known as azeotropic removal) is usually effective at removing trace amounts of TFA.
Q: Can I perform this deprotection if my molecule contains other acid-sensitive groups like esters or acetals? A: This requires careful consideration of orthogonal protection strategies. The Boc group is generally more acid-labile than many other protecting groups.[7] However, strong acids like TFA can certainly hydrolyze tert-butyl esters or cleave silyl ethers (like TBS). Methyl or ethyl esters are generally stable to standard Boc deprotection conditions, but prolonged exposure or elevated temperatures can cause hydrolysis.[13] If you have a very sensitive group, it is critical to use the mildest conditions possible (e.g., HCl/dioxane at 0 °C) and monitor the reaction closely to stop it immediately upon completion.
Q: Is it necessary to use anhydrous solvents? A: Yes, particularly for the HCl/dioxane method. Water can compete with the substrate for the acid and can also promote undesirable side reactions, including potential ring-opening of the oxazepane. While the TFA/DCM system is slightly more tolerant to trace amounts of water, starting with anhydrous solvents is always best practice for reproducibility and to minimize side reactions.
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. [Link]
-
Liu, Y. S., Zhao, C., & Romo, D. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. The Journal of Organic Chemistry, 63(10), 3471-3474. [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. [Link]
-
The Royal Society of Chemistry. (2010). SUPPORTING INFORMATION. [Link]
-
ResearchGate. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). [Link]
-
University of Arizona. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). [Link]
-
Reddit. (2022). N-Boc Deprotection. HCl, methanol or dioxaine. [Link]
-
Scribd. (n.d.). TFA Deprotection. [Link]
-
Fisher Scientific. (n.d.). Amine Protection / Deprotection. [Link]
-
ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?. [Link]
-
Reddit. (2014). Removal of Boc protecting group as workup?. [Link]
- Li, B., et al. (2006). A Stereoconservative Protection and Deprotection Method of Amino and Carboxyl Groups. The Journal of Organic Chemistry, 71(24), 9045-9050.
- Kocienski, P. J. (2004). Protecting Groups. Georg Thieme Verlag.
-
ResearchGate. (2016). How to confirm BOC deprotection by TFA?. [Link]
-
YouTube. (2022). Boc Deprotection Mechanism. [Link]
-
National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Bases. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. [Link]
-
ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl?. [Link]
-
RSC Publishing. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N‐Boc) group using oxalyl chloride. [Link]
-
Central Asian Journal of Medical and Natural Sciences. (2022). Synthesis and Study of the Biological Activity of Some Oxazepine Containing the Pyrrolidine Ring. [Link]
-
ACS Publications. (2019). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. [Link]
-
ResearchGate. (2019). Synthesis and Characterization of New Seven Membered Ring Oxazepane Derivatives by Cyclization of Imine With Succinic Anhydride. [Link]
-
National Institutes of Health. (2025). HFIP-assisted Brønsted acid-catalyzed ring opening of 1-azabicyclo[1.1.0]butane to access diverse C3-quaternary aza-azetidines and indole-azetidines. [Link]
Sources
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. BOC deprotection [ms.bzchemicals.com]
- 8. Boc Deprotection - TFA [commonorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. experts.arizona.edu [experts.arizona.edu]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. reddit.com [reddit.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. semanticscholar.org [semanticscholar.org]
- 22. researchgate.net [researchgate.net]
- 23. pdf.benchchem.com [pdf.benchchem.com]
managing solubility issues with 4-Boc-6-Amino-oxazepane hydrochloride
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 4-Boc-6-Amino-oxazepane hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the handling and use of this versatile building block, with a primary focus on resolving solubility issues encountered during experimental workflows.
Section 1: Core Concepts & Frequently Asked Questions (FAQs)
This section addresses the fundamental properties of 4-Boc-6-Amino-oxazepane hydrochloride and the chemical principles governing its behavior in various experimental settings.
Q1: What are the fundamental structural features of this compound that influence its solubility?
A1: 4-Boc-6-Amino-oxazepane hydrochloride possesses a dual nature which is critical to understand.
-
The Ionic "Head": The molecule is supplied as a hydrochloride salt. The protonated amine (-NH3+ Cl-) is ionic, which strongly favors solubility in polar, protic solvents like water, methanol, and ethanol.[1][2]
-
The Lipophilic "Body": The tert-butoxycarbonyl (Boc) protecting group is bulky and nonpolar.[][] This, combined with the carbon backbone of the oxazepane ring, imparts significant organic character, favoring solubility in nonpolar organic solvents.
The challenge arises because these two features promote solubility in opposing solvent classes. Therefore, achieving good solubility often depends on selecting a solvent that can accommodate both characteristics or, more commonly, by chemically modifying the compound to its "free amine" form to eliminate the ionic character.
Q2: How should I store this reagent to ensure its stability?
A2: For long-term stability, the compound should be stored in a cool, dry environment, preferably at -20°C for periods of months to years. For short-term storage (days to weeks), refrigeration at 2-8°C is sufficient.[5] It is crucial to keep the container tightly sealed to protect the hygroscopic hydrochloride salt from moisture.
Q3: I need to use this compound in a reaction that is sensitive to acid. What are the implications of the hydrochloride salt?
A3: The "hydrochloride" indicates the presence of one equivalent of hydrochloric acid complexed with the amine. This will react with and neutralize one equivalent of any base in your reaction mixture. You must either:
-
Add an additional equivalent of a non-nucleophilic base (e.g., triethylamine, DIPEA) to your reaction to neutralize the HCl.
-
Convert the salt to the free amine before use. This is the cleaner and often recommended approach to avoid unwanted side reactions or stoichiometry issues. See the protocol in Section 3 .
Section 2: The pH-Solubility Relationship: Salt vs. Free Amine
The single most important factor controlling the solubility of 4-Boc-6-Amino-oxazepane hydrochloride is pH. The equilibrium between the protonated salt form and the deprotonated free amine form dictates its behavior.
The Underlying Chemistry: An amine hydrochloride salt exists in equilibrium with its corresponding free amine (or free base). By adding a mild base (e.g., sodium bicarbonate, sodium carbonate), you neutralize the HCl, shifting the equilibrium entirely to the free amine form. This deprotonation removes the ionic charge, dramatically decreasing aqueous solubility and increasing its solubility in common organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and tetrahydrofuran (THF).[1][6][7]
Caption: pH-driven equilibrium and its effect on solubility.
Section 3: Troubleshooting Guide & Experimental Protocols
This section provides direct answers and step-by-step instructions for common solubility-related problems.
Q4: My 4-Boc-6-Amino-oxazepane hydrochloride will not dissolve in dichloromethane (DCM), chloroform, or THF. How can I get it into solution for my reaction?
A4: This is the most frequently encountered issue. The ionic hydrochloride salt is insoluble in these relatively nonpolar aprotic solvents.
-
Option A: Change Solvents. If your reaction chemistry allows, switch to a more polar solvent that can better solvate the salt.
Solvent Class Examples Suitability for HCl Salt Polar Protic Water, Methanol (MeOH), Ethanol High Polar Aprotic DMSO, DMF Moderate to High Nonpolar Aprotic Dichloromethane (DCM), THF Very Low / Insoluble Nonpolar Hexanes, Toluene Insoluble -
Option B (Recommended): Convert to the Free Amine. This is the most robust solution. By converting the salt to the neutral free amine, you render it highly soluble in common organic solvents like DCM, EtOAc, and THF.
Protocol 1: Conversion of Hydrochloride Salt to Free Amine
This protocol describes a standard aqueous workup to isolate the neutral form of the compound, which is suitable for a wide range of organic reactions.
Materials:
-
4-Boc-6-Amino-oxazepane hydrochloride
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Deionized Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel, flasks, rotary evaporator
Procedure:
-
Dissolution: Dissolve the 4-Boc-6-Amino-oxazepane hydrochloride in a minimal amount of deionized water in a flask.
-
Extraction Setup: Transfer the aqueous solution to a separatory funnel. Add an equal volume of an immiscible organic solvent (DCM or EtOAc). You will observe two distinct layers.
-
Neutralization: Slowly add saturated aqueous NaHCO₃ solution to the separatory funnel. Stopper the funnel and invert gently to mix, making sure to vent frequently to release the CO₂ gas that evolves.
-
pH Check: Continue adding NaHCO₃ solution until the gas evolution ceases. Check the pH of the aqueous layer using pH paper; it should be basic (pH ≥ 8). This confirms that the amine has been fully deprotonated.
-
Extraction: Shake the funnel vigorously for 1-2 minutes. Allow the layers to separate completely. The neutral free amine will now be in the organic layer.
-
Separation: Drain the organic layer into a clean flask.
-
Back-Extraction (Optional but Recommended): Add a fresh portion of organic solvent to the aqueous layer remaining in the funnel, shake, and separate again. Combine this second organic extract with the first one. This ensures maximum recovery.
-
Washing: Wash the combined organic layers with brine. This removes residual water and inorganic salts.
-
Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. Swirl the flask; the drying agent should move freely without clumping, indicating the solution is dry.
-
Isolation: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the 4-Boc-6-Amino-oxazepane free amine as an oil or solid. The product is now ready for use in subsequent reactions.
Caption: Experimental workflow for converting the HCl salt to the free amine.
Q5: Can I use the hydrochloride salt directly in an amide coupling reaction?
A5: Yes, this is possible and can save a purification step, but requires careful management of your reaction stoichiometry.
Protocol 2: Direct Use of HCl Salt in an Amide Coupling Reaction
This protocol provides a general method for using the salt directly in a common reaction type.
Materials:
-
4-Boc-6-Amino-oxazepane hydrochloride (1.0 eq)
-
Carboxylic acid (1.0 eq)
-
Coupling agent (e.g., HATU, HBTU) (1.1 eq)
-
Non-nucleophilic base (e.g., DIPEA, Et₃N) (2.2 - 3.0 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF)
Procedure:
-
Setup: To a dry, inert flask, add the carboxylic acid, the coupling agent, and the anhydrous DMF.
-
Pre-activation: Stir the mixture at room temperature for 5-10 minutes.
-
Addition of Amine and Base: In a separate vial, dissolve the 4-Boc-6-Amino-oxazepane hydrochloride in a small amount of DMF. Add this solution to the reaction flask.
-
Base Addition: Add at least 2.2 equivalents of the non-nucleophilic base (e.g., DIPEA) to the reaction mixture.
-
Why >2 equivalents? The first equivalent neutralizes the hydrochloride salt. The subsequent equivalent(s) are required to facilitate the amide coupling reaction itself. Using a slight excess (e.g., 2.5 - 3.0 eq) can often improve reaction rates.
-
-
Reaction: Allow the reaction to stir at room temperature until completion, monitoring by TLC or LC-MS.
-
Workup: Proceed with a standard aqueous workup to quench the reaction and purify the desired amide product.
References
-
Jackson, A. et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]
-
Sciencemadness.org. (2006). Isolation of primary amines as HCL salt problem. Retrieved from [Link]
-
Bartoli, G. et al. (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Institutes of Health. Retrieved from [Link]
-
University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from [Link]
-
ResearchGate. (2023). How can I neutralize aminehydrochlorides?. Retrieved from [Link]
-
Miyazaki, S. et al. (1982). Precaution on use of hydrochloride salts in pharmaceutical formulation. PubMed. Retrieved from [Link]
-
Reddit. (2021). Having great trouble with a Boc-protection reaction. Retrieved from [Link]
-
Stolar, T. et al. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. International Journal of Organic Chemistry. Retrieved from [Link]
-
Sciencemadness.org. (2011). Solubility of organic amine salts. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Aggarwal, A. et al. (2012). Solubility and solution stability studies of different amino acid prodrugs of bromhexine. Pharmaceutical Biology. Retrieved from [Link]
-
PubChem. (n.d.). 6-Aminohexanoic Acid. Retrieved from [Link]
Sources
- 1. Isolation (Recovery) [chem.ualberta.ca]
- 2. Sciencemadness Discussion Board - Solubility of organic amine salts - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. medkoo.com [medkoo.com]
- 6. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. researchgate.net [researchgate.net]
strategies to avoid byproduct formation with 4-Boc-6-Amino-oxazepane
Welcome to the technical support center for 4-Boc-6-amino-oxazepane. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the synthesis, handling, and reaction of this valuable heterocyclic building block. Here, we address common issues in a practical question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of impurities in commercially available 4-Boc-6-amino-oxazepane?
A1: While commercial batches of 4-Boc-6-amino-oxazepane are generally of high purity, residual starting materials or byproducts from the synthetic route can sometimes be present. Depending on the synthetic pathway, these may include unreacted precursors or byproducts from the cyclization step. It is always recommended to verify the purity of the starting material by techniques such as NMR or LC-MS before use, as impurities can significantly impact the outcome of subsequent reactions.
Q2: How stable is the oxazepane ring under typical reaction conditions?
A2: The 1,4-oxazepane ring is generally stable under neutral and basic conditions. However, it can be susceptible to acid-catalyzed hydrolysis and ring-opening, particularly under harsh acidic conditions. The ether linkage is the primary site of this degradation. For instance, prolonged exposure to strong acids at elevated temperatures could lead to the formation of a ring-opened hydroxy amine byproduct. A study on a similar 1,4-oxazepan-7-one system showed no significant ring-opening during Boc-deprotection with trifluoroacetic acid (TFA) in dichloromethane (DCM) for up to one hour at room temperature.[1] Nevertheless, it is prudent to use the mildest acidic conditions necessary and to keep reaction times to a minimum when dealing with reactions that require an acidic environment.
Q3: What are the optimal storage conditions for 4-Boc-6-amino-oxazepane?
A3: To ensure the long-term stability and purity of 4-Boc-6-amino-oxazepane, it should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen). The Boc protecting group is sensitive to acid, so storage in an environment free from acidic vapors is crucial. Like many amines, it is also susceptible to oxidation over time, which can be mitigated by proper storage.
Troubleshooting Guide: Byproduct Formation and Avoidance Strategies
This section delves into specific issues that may arise during the use of 4-Boc-6-amino-oxazepane in organic synthesis, focusing on the identification and mitigation of byproduct formation.
Issue 1: Incomplete Reaction or Low Yield in Coupling Reactions
Symptom: You are performing a coupling reaction (e.g., amide bond formation, reductive amination) with 4-Boc-6-amino-oxazepane, and you observe a significant amount of unreacted starting material or a low yield of the desired product.
Potential Causes & Solutions:
-
Steric Hindrance: The cyclic nature of the oxazepane ring may impart some steric bulk around the amino group, potentially slowing down the reaction rate compared to linear amines.
-
Solution: Increase the reaction time or temperature moderately. Employ more potent coupling agents if applicable. For amide couplings, reagents like HATU or HCTU can be more effective than standard carbodiimides for hindered amines.
-
-
Reagent Purity and Stoichiometry: Impurities in either the 4-Boc-6-amino-oxazepane or the coupling partner can interfere with the reaction. Incorrect stoichiometry can also lead to incomplete conversion.
-
Solution: Ensure all reagents are pure and dry. Accurately determine the concentration of all reactants and use a slight excess (1.1-1.2 equivalents) of the coupling partner if the 4-Boc-6-amino-oxazepane is the limiting reagent.
-
-
Inadequate Activation: In amide coupling reactions, insufficient activation of the carboxylic acid can lead to poor conversion.
-
Solution: Ensure your activating agents (e.g., carbodiimide and additive like HOBt or Oxyma) are fresh and used in the correct stoichiometry. Pre-activation of the carboxylic acid for a short period before adding the amine can sometimes improve yields.[2]
-
Experimental Protocol: Improving Amide Coupling Efficiency
-
Dry all glassware and solvents thoroughly.
-
Dissolve the carboxylic acid (1.0 eq) and a coupling additive such as Oxyma (1.2 eq) in an appropriate anhydrous solvent (e.g., DMF or DCM).
-
Add the coupling agent, for instance, N,N'-diisopropylcarbodiimide (DIC) (1.2 eq), to the solution and stir for 10-15 minutes at 0 °C for pre-activation.
-
Add a solution of 4-Boc-6-amino-oxazepane (1.1 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and monitor its progress by TLC or LC-MS.
Issue 2: Formation of a Dimeric Byproduct
Symptom: During a reaction or workup, you observe a byproduct with a mass corresponding to a dimer of your desired product or a related intermediate.
Potential Causes & Solutions:
-
Intermolecular Self-Condensation: If the reaction involves a deprotected amino group and a reactive functional group on the coupling partner that can react with another molecule of the amino-oxazepane, dimerization can occur. This is more likely at higher concentrations. The dimerization of amino acid-derived species is a known phenomenon in peptide chemistry.[3]
-
Solution: Employ high dilution conditions. Add the limiting reagent slowly to the reaction mixture to maintain a low instantaneous concentration.
-
-
Formation of Reactive Intermediates: Certain reaction conditions can generate highly reactive intermediates that may dimerize.
-
Solution: Re-evaluate your reaction conditions. A change in solvent, temperature, or the order of reagent addition can sometimes prevent the formation of these intermediates.
-
Visualization of Potential Dimerization Pathway
Caption: Logical flow of desired reaction versus dimerization.
Issue 3: Unintended Deprotection of the Boc Group
Symptom: You observe the formation of the deprotected 6-amino-oxazepane or a subsequent byproduct during a reaction that should not affect the Boc group.
Potential Causes & Solutions:
-
Acidic Conditions: The Boc group is labile to acid.[4][] Even mild or adventitious acid can cause its removal, especially at elevated temperatures.
-
Solution: Scrutinize your reaction for any acidic reagents or byproducts. If an acid is necessary, use the mildest possible conditions (e.g., weaker acid, lower temperature, shorter reaction time). Consider using a non-acidic protecting group strategy if harsh acidic conditions are unavoidable.
-
-
Lewis Acid Catalysis: Some Lewis acids used in organic synthesis can also cleave the Boc group.
-
Solution: If a Lewis acid is required, choose one that is less likely to interact with the Boc group, or use it at very low temperatures.
-
-
High Temperatures: Although generally considered thermally stable, prolonged heating at very high temperatures can lead to the thermolytic cleavage of the Boc group.
-
Solution: Avoid unnecessarily high reaction temperatures. If a high temperature is required, consider a more thermally robust protecting group.
-
Table 1: Relative Stability of Boc Group to Various Conditions
| Condition | Stability of Boc Group | Recommended Action |
| Strong Aqueous Acid (e.g., 3M HCl) | Labile | Avoid or use alternative protecting group |
| Trifluoroacetic Acid (TFA) | Labile | Standard for deprotection; use with scavengers |
| Mild Aqueous Acid (e.g., 1M NaHSO₄) | Moderately Stable | Use at low temperatures for short durations |
| Lewis Acids (e.g., ZnCl₂, AlCl₃) | Potentially Labile | Screen different Lewis acids and conditions |
| Strong Base (e.g., NaOH, KOH) | Stable | Generally compatible |
| Nucleophiles (e.g., amines, thiols) | Stable | Generally compatible |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Stable | Generally compatible |
Issue 4: Formation of Ring-Opened Byproducts
Symptom: You detect a byproduct with a mass consistent with the addition of a solvent molecule (e.g., water, methanol) to your starting material or product, suggesting hydrolysis or solvolysis.
Potential Causes & Solutions:
-
Acid-Catalyzed Ring Opening: As mentioned, strong acidic conditions can protonate the ether oxygen of the oxazepane ring, making it susceptible to nucleophilic attack and subsequent ring-opening.
-
Solution: Buffer the reaction mixture if possible. Use aprotic solvents and ensure all reagents are anhydrous. If acidic conditions are required for another transformation (like Boc deprotection), use a minimal amount of acid and keep the temperature low (e.g., 0 °C).
-
-
Workup Conditions: Quenching a reaction with a strong aqueous acid can lead to ring-opening if the exposure is prolonged.
-
Solution: Use a mild quenching agent, such as saturated aqueous sodium bicarbonate or ammonium chloride solution. Minimize the contact time with acidic aqueous phases during extraction.
-
Visualization of Acid-Catalyzed Ring Opening
Caption: Mechanism of acid-catalyzed ring opening of the oxazepane.
Purification Challenges and Solutions
Q: I am having difficulty purifying my product containing 4-Boc-6-amino-oxazepane by silica gel chromatography. What could be the issue?
A: The basicity of the free amine (if deprotected) or even the Boc-protected amine can cause streaking and poor separation on silica gel, which is acidic.
-
Solution for Boc-Protected Compounds: Add a small amount of a neutralizer like triethylamine (0.1-1%) to the eluent system. This can significantly improve the peak shape and separation.
-
Solution for Deprotected (Free Amine) Compounds: If the free amine is sufficiently stable, it can be purified on a column pre-treated with a triethylamine/eluent mixture. Alternatively, using a different stationary phase like alumina (basic or neutral) or a reverse-phase column can be effective. For small-scale purifications, preparative TLC or HPLC are excellent options. Recrystallization from an appropriate solvent system can also be a highly effective purification method for solid compounds.[6]
References
- Hulme, C., et al. (2005). Ugi-4CR for the synthesis of 1,4-benzodiazepines. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds.
- BenchChem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them.
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- Organic Syntheses. N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanine.
- Master Organic Chemistry. Amine Protection and Deprotection.
- BenchChem. (2025).
- ResearchGate. (a) Three-step synthetic route toward 1,4-oxazepan-7-one...
- Beilstein Journals. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks.
- RSC Publishing. Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes...
- Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis.
- Chemistry Steps. Boc Protecting Group for Amines.
- Frontiers. Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles.
- PubMed. Synthesis of 2-amino-1,3,4-oxadiazoles and 2-amino-1,3,4-thiadiazoles...
- MDPI. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element.
- Organic Chemistry Portal. Boc-Protected Amino Groups.
- ACS Publications.
- ResearchGate. (PDF) An enzymatic method for the production of 6-oxohexanoic acid...
- ResearchGate. (PDF) Quaternary α,α-2-Oxoazepane α-Amino Acids...
- ResearchGate. Studies on the 1,4-Oxazepine Ring Formation Reaction Using the Molecular Orbital Method.
- PMC - NIH. An Enantioselective Approach to 4-Substituted Proline Scaffolds...
- RSC Publishing. Dimerization of boryl- and amino-substituted acetylenes...
- BOC Sciences. BOC-Amino Acids.
- MDPI. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines.
- Google Patents.
- Frontiers. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides.
- PubMed - NIH. Dimerization of leucine zippers analyzed by random selection.
- ResearchGate. Modern methods for the synthesis of oxazepanes...
- Common Organic Chemistry. Boc Protection Mechanism (Boc2O).
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. ajpamc.com [ajpamc.com]
Technical Support Center: Optimizing Oxazepane Scaffolds as PROTAC Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with in-depth, practical guidance on leveraging oxazepane scaffolds in your Proteolysis-Targeting Chimera (PROTAC) design. This guide is structured in a question-and-answer format to directly address the challenges you may encounter during synthesis, characterization, and biological evaluation.
Part 1: Foundational Concepts & Design Principles
This section addresses common questions regarding the rationale and initial design considerations for using rigid, cyclic scaffolds like oxazepane in PROTAC linkers.
FAQ 1: Why should I consider a rigid oxazepane scaffold for my PROTAC linker over a flexible PEG or alkyl chain?
The choice between a rigid and flexible linker is a critical decision in PROTAC design, directly impacting the molecule's physicochemical properties and biological activity.[1][2][3] While flexible linkers like polyethylene glycol (PEG) or alkyl chains are synthetically accessible and allow the PROTAC to adopt multiple conformations, this flexibility is not always advantageous.[1][4]
The Case for Rigidity with Oxazepane Scaffolds:
-
Pre-organization and Reduced Entropic Penalty: A primary advantage of a rigid scaffold is its ability to pre-organize the warhead (POI-binding ligand) and the anchor (E3-binding ligand) into a conformation favorable for forming the crucial ternary complex (Target Protein-PROTAC-E3 Ligase).[1] This conformational constraint can reduce the entropic penalty associated with binding, potentially leading to a more stable and potent ternary complex.
-
Improved Selectivity: The conformational rigidity can disfavor the formation of off-target ternary complexes, thereby improving the PROTAC's selectivity profile.[1]
-
Enhanced Physicochemical Properties: PROTACs are notoriously large molecules that often violate Lipinski's "rule of five," leading to challenges with cell permeability and oral bioavailability.[5][6] Incorporating cyclic structures like oxazepane can help navigate this "beyond rule of 5" chemical space by reducing the number of rotatable bonds and shielding polar groups, which can improve metabolic stability and cell permeability.[7][8]
The diagram below illustrates the fundamental mechanism of PROTAC action, where the linker's role in bridging the two proteins is paramount.
Caption: PROTAC mechanism of action.
Table 1: Comparison of Linker Scaffolds
| Feature | Flexible Linkers (e.g., PEG, Alkyl) | Rigid Linkers (e.g., Oxazepane) |
| Conformational Freedom | High | Low (Constrained) |
| Ternary Complex Formation | Higher probability of finding a productive pose due to flexibility, but may have a high entropic penalty.[1] | Lower entropic penalty upon binding if the pre-organized conformation is correct; may be difficult to achieve a productive geometry.[1] |
| Physicochemical Properties | Can contribute to poor properties (high rotatable bonds, lipophilicity).[1] | Can improve properties by reducing rotatable bonds and enabling polarity shielding.[7][8] |
| Selectivity | May allow for more off-target complex formation. | Can enhance selectivity by disfavoring unproductive binding geometries.[1] |
| Synthetic Accessibility | Generally straightforward and easy to modify.[1] | Often more synthetically challenging.[1] |
FAQ 2: What are the key parameters to optimize for an oxazepane-based PROTAC linker?
Optimization is a multifactorial process that goes beyond simply connecting the two ligands.[] For a rigid scaffold, the following parameters are critical:
-
Linker Length: Even with a rigid core, the overall length connecting the two exit vectors (the attachment points on the warhead and anchor) is paramount.[4][10] A linker that is too short will cause steric clashes, preventing ternary complex formation, while one that is too long may not provide the stability needed for efficient ubiquitination.[11]
-
Attachment Points (Exit Vectors): The position where the linker connects to the warhead and anchor ligands is crucial.[][11] The exit vectors should ideally point towards solvent-exposed regions of the respective ligands to minimize disruption of their binding to the target proteins.
-
Scaffold Geometry: The oxazepane ring itself can have different substitution patterns. The relative orientation of the connections to the rest of the linker will dictate the three-dimensional trajectory of the warhead and anchor relative to each other.
The following workflow diagram outlines a systematic approach to linker optimization.
Caption: Iterative workflow for PROTAC linker optimization.
Part 2: Troubleshooting Guide for Biological Evaluation
This section provides solutions to specific problems you might encounter after synthesizing your oxazepane-linked PROTACs.
Q1: My oxazepane-linked PROTAC shows poor target degradation despite good binary binding of its ligands. What should I investigate?
This is a common and frustrating issue. Strong binary binding to the target protein and the E3 ligase does not guarantee potent degradation. The key is the formation of a stable and productive ternary complex .[12]
The flowchart below provides a systematic troubleshooting guide.
Caption: Troubleshooting flowchart for poor degradation.
Detailed Steps:
-
Confirm Ternary Complex Formation: This is the most critical first step.[13] Assays like NanoBRET™ or TR-FRET directly measure the proximity of the target protein and the E3 ligase in the presence of your PROTAC in live cells.[14][15] If you don't see a signal, the geometry conferred by your oxazepane linker is likely incorrect, preventing the two proteins from coming together.
-
Action: Synthesize analogues with different linker lengths or alter the attachment points on the oxazepane ring to change the 3D orientation of the ligands.
-
-
Assess Cell Permeability: PROTACs with rigid linkers can face permeability challenges.[5][16] If the PROTAC cannot enter the cell, it cannot work.
-
Action: Use a Parallel Artificial Membrane Permeability Assay (PAMPA) for an initial in vitro assessment.[16] A cell-based target engagement assay can also serve as a surrogate measure of permeability.[7] If permeability is low, consider modifying the linker to shield polar groups or reduce hydrogen bond donors.[8]
-
-
Investigate the "Hook Effect": The hook effect occurs when PROTAC concentrations are too high, favoring the formation of binary complexes (PROTAC-Target or PROTAC-E3) over the productive ternary complex.[6][17] This leads to a bell-shaped dose-response curve where degradation decreases at higher concentrations.
-
Action: Test your PROTAC over a much broader concentration range (e.g., from 1 pM to 10 µM). Observing a hook effect is actually a positive sign, as it confirms the PROTAC can form a ternary complex, but you need to work at the optimal concentration.
-
Q2: I'm observing a potent "hook effect" with my oxazepane-linked PROTAC. How does the rigid linker contribute to this?
The hook effect is a hallmark of the ternary complex mechanism.[17] A rigid linker like oxazepane can exacerbate this phenomenon. Because the linker locks the warhead and anchor into a relatively fixed orientation, the formation of a productive ternary complex may only be possible within a very narrow conformational and stoichiometric window.
At high concentrations, the statistical probability of a PROTAC molecule binding only to a target protein or only to an E3 ligase molecule increases dramatically, "soaking up" the available proteins into non-productive binary complexes. The rigidity of the oxazepane scaffold prevents the unbound end of the PROTAC from easily adapting its conformation to find the third partner, potentially making the formation of binary complexes more favorable at high concentrations compared to a flexible linker.
Your primary action is to refine your experimental concentrations to the left side of the bell curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Q3: My oxazepane-linked PROTAC has poor solubility and/or permeability. How can I troubleshoot this?
This is a central challenge in PROTAC development.[5][] The large, often greasy nature of these molecules makes them difficult to work with.
Strategies to Improve Physicochemical Properties:
-
Modify the Scaffold: Introduce polar groups onto the oxazepane ring itself, provided they do not interfere with the required conformation. An ether oxygen within the ring already contributes some polarity.
-
Balance the Linker: While the core is rigid, the chains connecting the oxazepane to the ligands can be modified. Swapping an alkyl chain for a short, solubility-enhancing PEG-like chain can be effective.[19]
-
"Chameleon" Effect: Design the linker to facilitate intramolecular hydrogen bonds or other interactions (e.g., π-π stacking) that can shield polar surface area in the nonpolar environment of the cell membrane but break apart in the aqueous cytoplasm.[7] The constrained nature of the oxazepane scaffold can be an excellent platform for engineering such intramolecular interactions.
-
Reduce Hydrogen Bond Donors: N-methylation of amides or replacing them with esters in the linker can significantly improve permeability.[8]
Part 3: Key Experimental Protocols
Here are detailed, step-by-step protocols for the essential assays discussed in the troubleshooting guide.
Protocol 1: Live-Cell Ternary Complex Formation Assay (NanoBRET™)
This protocol assesses the ability of your PROTAC to induce the proximity of the target protein and E3 ligase inside living cells.[13][15]
Materials:
-
HEK293T cells
-
Expression vector for NanoLuc®-Target Protein fusion
-
Expression vector for HaloTag®-E3 Ligase (e.g., VHL or CRBN) fusion
-
FuGENE® HD Transfection Reagent
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
HaloTag® NanoBRET™ 618 Ligand
-
Proteasome inhibitor (e.g., MG132) to prevent target degradation[20]
-
White, 96-well assay plates
Procedure:
-
Cell Plating: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete medium. Incubate for 24 hours.
-
Transfection: Co-transfect the cells with the NanoLuc®-Target Protein and HaloTag®-E3 Ligase plasmids at an optimized ratio (e.g., 1:10) using FuGENE® HD in Opti-MEM™. Incubate for 24 hours.
-
Compound Treatment: a. Pre-treat cells with 10 µM MG132 for 2-4 hours to prevent degradation of the target protein, which would otherwise eliminate the NanoLuc® signal. b. Prepare serial dilutions of your oxazepane-linked PROTAC. c. Add the PROTAC dilutions to the appropriate wells. Include DMSO as a vehicle control.
-
Assay Reagent Preparation & Addition: a. Equilibrate cells with the PROTAC for the desired time (e.g., 2-4 hours). b. Prepare the NanoBRET™ detection reagent by diluting the HaloTag® 618 Ligand (final concentration 100 nM) and Nano-Glo® Substrate in Opti-MEM™. c. Add 25 µL of this reagent to each well.
-
Signal Measurement: Incubate the plate for 3-5 minutes at room temperature, protected from light. Read the plate on a luminometer equipped with two filters to measure donor emission (460 nm) and acceptor emission (>610 nm).
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. A positive signal that increases with PROTAC concentration indicates ternary complex formation.
Protocol 2: Target Degradation Assay (Western Blot)
This is the definitive assay to measure the primary endpoint of PROTAC activity: the disappearance of the target protein.[21][22]
Materials:
-
Cancer cell line endogenously expressing the target protein.
-
6-well or 12-well cell culture plates.
-
Your PROTAC compound and a negative control (e.g., a version with an inactive E3 ligase ligand).
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Primary antibody against the target protein.
-
Primary antibody for a loading control (e.g., GAPDH, β-Actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Gel electrophoresis and blotting equipment.
Procedure:
-
Cell Plating & Treatment: Seed cells in 12-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of your PROTAC (e.g., 1 nM to 10 µM) for a set time (e.g., 18-24 hours). Include DMSO (vehicle) and a negative control PROTAC.
-
Cell Lysis: Wash the cells once with cold PBS. Add 100 µL of ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE & Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Run the gel and then transfer the proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. b. Incubate with the primary antibody for the target protein (diluted in blocking buffer) overnight at 4°C. c. Wash the membrane 3 times with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane 3 times with TBST.
-
Detection: Apply ECL substrate and image the blot using a chemiluminescence detector.
-
Analysis: Strip the membrane and re-probe for the loading control. Quantify the band intensities using software like ImageJ. Normalize the target protein signal to the loading control. Calculate the percentage of remaining protein relative to the DMSO control to determine DC50 and Dmax values.
Table 2: Example Degradation Data Analysis
| PROTAC Conc. (nM) | Target Protein Signal (Normalized) | % Degradation |
| 0 (DMSO) | 1.00 | 0% |
| 1 | 0.85 | 15% |
| 10 | 0.48 | 52% |
| 100 | 0.15 | 85% |
| 1000 | 0.12 | 88% |
| 10000 | 0.35 | 65% (Hook Effect) |
| From this data, one could estimate a DC50 ≈ 10 nM and a Dmax ≈ 88%. |
Protocol 3: Cell Viability / Cytotoxicity Assay (CellTiter-Glo®)
This assay measures the functional consequence of degrading your target protein (e.g., if the target is essential for cell survival). It measures ATP levels as an indicator of metabolic activity and cell viability.[23][24]
Materials:
-
Cancer cell line dependent on the target protein.
-
White, clear-bottom 96-well plates.
-
Your PROTAC compound.
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at an appropriate density (e.g., 2,000-5,000 cells/well) in 100 µL of medium. Incubate overnight.
-
Compound Treatment: Add serial dilutions of your PROTAC to the wells. Incubate for a period relevant to the biological effect (e.g., 72 hours).
-
Assay Execution: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. b. Add 100 µL of CellTiter-Glo® reagent directly to each well. c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Signal Measurement: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data to the DMSO-treated control wells (representing 100% viability). Plot the percentage of viability against the log of the PROTAC concentration to determine the GI50 (concentration for 50% growth inhibition).
References
-
Oxford Global. (2022-04-21). Getting PROTACs into the Clinic: The Challenges. Oxford Global. [Link]
-
Jiang, Y., et al. (2019). PROTAC Technology: Opportunities and Challenges. ACS Medicinal Chemistry Letters. [Link]
-
WuXi AppTec. (2024-12-11). PROTACs in focus: Navigating the complexities of preclinical development. Drug Discovery & Development. [Link]
-
Promega Connections. (2022-03-23). PROTACs: Just the FAQs. [Link]
-
Jiang, Y., et al. (2019). PROTAC Technology: Opportunities and Challenges. ACS Medicinal Chemistry Letters. [Link]
-
Zou, Y., et al. (2020). Opportunities and Challenges of Small Molecule Induced Targeted Protein Degradation. Frontiers in Pharmacology. [Link]
-
Maple, H. J., et al. (2021). Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Medicinal Chemistry Letters. [Link]
-
Syngene International Ltd. (2022-10-18). Five questions that determine the success of your PROTAC programs. [Link]
-
Mares, A., et al. (2020). Systematic Investigation of the Permeability of Androgen Receptor PROTACs. ACS Medicinal Chemistry Letters. [Link]
-
Flanagan, J. J., & Crews, C. M. (2019). PROTAC-Induced Proteolytic Targeting. Methods in Molecular Biology. [Link]
-
Daniels, D. L., et al. (2021). Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells. Springer Nature Experiments. [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy. [Link]
-
Cecchini, C., et al. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. CHIMIA. [Link]
-
Zhang, X., et al. (2021). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Molecules. [Link]
-
Reaction Biology. Cell Proliferation Assay Service | CellTiter-Glo. [Link]
-
Bio-Techne. The Simple Way to Targeted Protein Degradation Analysis. [Link]
-
Li, Y., et al. (2023). A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. Acta Pharmaceutica Sinica B. [Link]
-
Sygnature Discovery. (2022-04-28). 5 things you should know about PROTACs. [Link]
-
Donoghue, C., et al. (2020). Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation. European Journal of Medicinal Chemistry. [Link]
-
Donoghue, C., et al. (2020). Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation. PubMed. [Link]
-
Shcherbakova, E., & Gushchina, I. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration. [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Semantic Scholar. [Link]
-
ACS Publications. (2025-01-29). Analyzing the Linker Structure of PROTACs throughout the Induction Process: Computational Insights. Journal of Medicinal Chemistry. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]
-
Held, P. (2014). Viability Assays for Cells in Culture. Journal of Visualized Experiments. [Link]
-
Testa, A., et al. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. Pharmaceuticals. [Link]
-
Li, Y., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. European Journal of Medicinal Chemistry. [Link]
-
Su, H., et al. (2023). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. PubMed Central. [Link]
Sources
- 1. chempep.com [chempep.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 4. What Is a PROTAC Linker and Its Role in Modern Drug Discovery - AiFChem [aifchem.com]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 6. Five questions that determine the success of your PROTAC programs - Syngene International Ltd [syngeneintl.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Ternary Complex Formation [worldwide.promega.com]
- 16. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 21. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Simple Way to Targeted Protein Degradation Analysis | Bio-Techne [bio-techne.com]
- 23. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 24. static.fishersci.eu [static.fishersci.eu]
Validation & Comparative
A Senior Application Scientist's Guide to the Characterization of 4-Boc-6-Amino-oxazepane Hydrochloride: A Comparative Analysis
Introduction: The Role of Saturated Heterocycles in Modern Drug Discovery
In the landscape of medicinal chemistry, the exploration of novel three-dimensional chemical space is paramount for the discovery of next-generation therapeutics. Saturated heterocyclic scaffolds, such as the oxazepane ring system, are of particular interest as they offer access to diverse structural conformations and novel intellectual property.[1] The molecule at the center of this guide, 4-Boc-6-Amino-oxazepane hydrochloride, represents a unique building block. It combines the conformational rigidity of a seven-membered heterocyclic ring with a strategically placed, protected amine, making it a potentially valuable intermediate for library synthesis and lead optimization.[1][2]
This guide provides a comprehensive framework for the characterization of 4-Boc-6-Amino-oxazepane hydrochloride. As this appears to be a novel or non-commercially cataloged compound, we will approach its characterization from first principles. We will leverage a well-understood linear analog, 6-(Boc-amino)hexanoic acid , as a primary comparator to benchmark its properties and analytical behavior. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-tested experimental protocols.
Comparative Physicochemical Analysis: Oxazepane vs. Linear Analog
The decision to cyclize a linear scaffold introduces significant changes in physicochemical properties. The oxazepane ring constrains the molecule's flexibility compared to its linear counterpart, 6-(Boc-amino)hexanoic acid. This has direct implications for solubility, lipophilicity, and crystal packing. The hydrochloride salt form of our target compound is designed to enhance aqueous solubility, a common strategy for amine-containing structures.
Below is a comparative table outlining the known properties of the linear analog and the expected properties of our target heterocycle.
| Property | 6-(Boc-amino)hexanoic Acid (Linear Analog) | 4-Boc-6-Amino-oxazepane Hydrochloride (Target Heterocycle) | Rationale for Expected Properties |
| Molecular Formula | C₁₁H₂₁NO₄[3][4] | C₁₀H₂₁ClN₂O₃ | The target molecule has one fewer carbon and one additional nitrogen and oxygen in the ring, plus a hydrochloride salt. |
| Molecular Weight | 231.29 g/mol [3] | ~268.74 g/mol (as HCl salt) | Calculated based on the proposed structure. |
| Topological Polar Surface Area (TPSA) | 75.6 Ų[3] | Expected to be higher | The introduction of an ether linkage and an additional amine within the ring system typically increases TPSA. |
| logP (Octanol/Water) | 1.5 (Calculated)[3] | Expected to be lower | Increased polarity from the ether and second amine, along with the salt form, should decrease lipophilicity. |
| Aqueous Solubility | Slightly soluble in water[5][6] | Expected to be high | The hydrochloride salt form is explicitly designed to improve solubility in polar, protic solvents like water. |
| Protecting Group | tert-Butoxycarbonyl (Boc)[][] | tert-Butoxycarbonyl (Boc) | Both molecules utilize this acid-labile protecting group, which is stable under neutral and basic conditions.[] |
| Acidity/Basicity | Acidic (Carboxylic Acid) | Basic (Free Amine after Boc-deprotection) | The primary functional handle shifts from a carboxylic acid to a secondary amine within the heterocyclic core. |
Proposed Synthetic Pathway
The synthesis of substituted oxazepanes is a non-trivial challenge in organic chemistry.[9] A plausible retro-synthetic approach would involve the formation of the seven-membered ring as a key step. Below is a proposed synthetic workflow, starting from readily available materials. The causality behind this proposed route lies in leveraging well-established, high-yielding reactions such as reductive amination to construct the core scaffold.
Caption: Proposed synthetic workflow for 4-Boc-6-Amino-oxazepane HCl.
This proposed synthesis leverages established methodologies for constructing heterocyclic systems. The crucial reductive amination and cyclization step is a robust method for forming saturated nitrogen-containing rings.[2]
Comprehensive Characterization Protocols
A rigorous analytical workflow is essential to confirm the identity, purity, and stability of a novel chemical entity. The following protocols are designed as self-validating systems, where data from orthogonal techniques (e.g., HPLC, MS, NMR) must converge to provide a complete and trustworthy characterization.
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
Rationale: Reversed-phase HPLC is the gold standard for assessing the purity of small organic molecules. The use of a C18 column is ideal for retaining the moderately non-polar Boc-protected compound.[10] An acidic mobile phase modifier, like trifluoroacetic acid (TFA), ensures that the amine and any residual carboxylic acids are protonated, leading to sharp, symmetrical peaks.[10]
Experimental Workflow Diagram:
Sources
- 1. Organic synthesis provides opportunities to transform drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 6-((tert-Butoxycarbonyl)amino)hexanoic acid | C11H21NO4 | CID 637602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy Boc-6-aminohexanoic acid | 6404-29-1 [smolecule.com]
- 5. 6-(Boc-amino)hexanoic acid, 95% | Fisher Scientific [fishersci.ca]
- 6. lookchem.com [lookchem.com]
- 9. impactfactor.org [impactfactor.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Characterization of 4-Boc-6-Amino-oxazepane Hydrochloride: A Comparative Analysis
Introduction: In the landscape of modern drug development, the meticulous characterization of synthetic intermediates is not merely a procedural step but a cornerstone of safety, efficacy, and regulatory compliance. Intermediates like 4-Boc-6-Amino-oxazepane hydrochloride, a heterocyclic building block, are pivotal in the synthesis of complex active pharmaceutical ingredients (APIs). Their structural integrity and purity directly influence the quality of the final drug product. Consequently, employing robust, validated analytical methods for their characterization is of paramount importance for researchers, scientists, and drug development professionals.
This guide provides an in-depth technical comparison of mass spectrometry (MS) with other essential analytical techniques for the comprehensive analysis of 4-Boc-6-Amino-oxazepane hydrochloride. Moving beyond a simple listing of procedures, we will explore the causality behind experimental choices, establish self-validating protocols, and ground our discussion in authoritative scientific principles. Our objective is to empower the reader to make informed decisions when selecting the appropriate analytical tool for their specific research and development needs.
Chapter 1: Primary Characterization by Electrospray Ionization Mass Spectrometry (ESI-MS)
Mass spectrometry is an indispensable tool in pharmaceutical analysis, offering unparalleled sensitivity and structural information from minute sample quantities.[1][2] For a polar, non-volatile, and thermally labile molecule like 4-Boc-6-Amino-oxazepane, Electrospray Ionization (ESI) is the premier "soft ionization" technique.[3][4] It gently transfers ions from solution to the gas phase, minimizing fragmentation in the source and almost always preserving the molecular ion for accurate mass determination.[3][5]
The Rationale for a Hyphenated Approach: Liquid Chromatography-Mass Spectrometry (LC-MS)
While direct infusion MS can provide a rapid mass confirmation, coupling it with High-Performance Liquid Chromatography (LC) offers significant advantages for real-world samples.[6][7] LC-MS allows for the separation of the main compound from impurities, starting materials, or side products before they enter the mass spectrometer. This chromatographic separation is critical for:
-
Purity Assessment: Detecting and quantifying impurities that might otherwise be suppressed or co-mingled with the main analyte signal.
-
Isomer Separation: Resolving isomers that have the same mass but different structures.
-
Reducing Matrix Effects: Minimizing ion suppression or enhancement from complex sample matrices, leading to more reliable and reproducible data.[2]
Experimental Protocol: LC-MS/MS Analysis
This protocol is designed to be a self-validating system by including system suitability checks, ensuring the reliability of the generated data.
Objective: To confirm the identity and assess the fragmentation pattern of 4-Boc-6-Amino-oxazepane hydrochloride.
Instrumentation:
-
HPLC System (e.g., Agilent 1100 Series or equivalent)[8]
-
Mass Spectrometer: Triple Quadrupole or Q-TOF with an ESI source[6][9]
Materials:
-
4-Boc-6-Amino-oxazepane hydrochloride standard
-
HPLC-grade Acetonitrile (ACN) and Water
-
Formic Acid (FA), 99%+ purity
Procedure:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of 4-Boc-6-Amino-oxazepane hydrochloride in 50:50 ACN:Water.
-
Dilute the stock solution to a final concentration of 10 µg/mL using the mobile phase A. This minimizes solvent effects during injection.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid serves to protonate the analyte for efficient positive mode ionization and improve peak shape.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: ESI Positive. The two nitrogen atoms in the molecule are readily protonated.
-
Capillary Voltage: 3.2 kV[8]
-
Drying Gas (N₂) Temperature: 250 °C[8]
-
Drying Gas Flow: 11 L/min[8]
-
Nebulizer Pressure: 35 psi[8]
-
MS Scan Mode (Full Scan): Scan from m/z 50 to 500 to detect the parent ion and potential fragments.
-
MS/MS Product Ion Scan: Select the determined protonated molecular ion ([M+H]⁺) as the precursor and apply varying collision energies (e.g., 10, 20, 40 eV) to induce fragmentation and generate a characteristic product ion spectrum.
-
-
System Suitability: Before running the sample, inject a standard (e.g., caffeine or a system suitability mix) to verify retention time stability, peak area reproducibility (RSD < 2%), and mass accuracy.[10]
Expected Data & Fragmentation Analysis
The chemical formula for 4-Boc-6-Amino-oxazepane is C₁₀H₂₀N₂O₃, with a monoisotopic mass of 216.1474 Da. In ESI positive mode, we expect to observe the protonated molecule [M+H]⁺.
-
Expected [M+H]⁺: m/z 217.1547
The fragmentation of Boc-protected amines is well-characterized and typically proceeds through the loss of components of the tert-Butyloxycarbonyl (Boc) group.[11][12]
Primary Fragmentation Pathways:
-
Loss of Isobutylene (56 Da): A characteristic fragmentation of the Boc group, leading to a carbamic acid intermediate.[13]
-
[M+H]⁺ (m/z 217.15) → [M+H - C₄H₈]⁺ (m/z 161.09)
-
-
Loss of the entire Boc group (100 Da): Subsequent loss of CO₂ from the carbamic acid intermediate, or direct cleavage.
-
[M+H]⁺ (m/z 217.15) → [M+H - C₅H₈O₂]⁺ (m/z 117.09) (Protonated 6-Amino-oxazepane)
-
-
Formation of tert-Butyl cation (57 Da): Cleavage resulting in the stable tert-butyl cation.
-
[M+H]⁺ (m/z 217.15) → [C₄H₉]⁺ (m/z 57.07)
-
These fragmentation patterns provide a definitive fingerprint for the presence and location of the Boc protecting group.[11][12]
Caption: Proposed ESI-MS/MS fragmentation pathway for 4-Boc-6-Amino-oxazepane.
Chapter 2: Orthogonal and Complementary Analytical Techniques
While LC-MS is powerful, a multi-technique approach is essential for comprehensive characterization, as mandated by regulatory bodies like the ICH.[14] Orthogonal methods, which measure different chemical properties, provide a more complete and trustworthy picture of the analyte.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is the workhorse of the pharmaceutical quality control laboratory for purity determination and quantitative analysis.[15][16][17] Its strength lies in its robustness, precision, and cost-effectiveness.
Rationale for Comparison: HPLC-UV provides an orthogonal method for purity assessment. While MS detects based on mass-to-charge ratio, UV detects based on the absorption of light by chromophores. Although the target molecule lacks a strong chromophore, it can be detected at low UV wavelengths (~200-210 nm). This method excels at quantifying impurities against a reference standard, something that is more complex with MS due to variations in ionization efficiency.
Experimental Protocol: HPLC-UV Purity Analysis
Objective: To determine the purity of 4-Boc-6-Amino-oxazepane hydrochloride and quantify any UV-active impurities.
Instrumentation & Materials:
-
HPLC System with a UV/Vis or Diode Array Detector (DAD).
-
Use the same column and mobile phases as the LC-MS method for direct comparison.
Procedure:
-
Sample Preparation: Prepare samples at a higher concentration than for MS, typically 0.5-1.0 mg/mL, to ensure adequate detection of minor impurities.
-
Chromatographic Conditions: Use the identical gradient and flow conditions as the LC-MS method.
-
Detection:
-
Set the detector to a low wavelength, such as 205 nm.
-
If using a DAD, acquire spectra from 200-400 nm to check for impurities with different spectral profiles.
-
-
Quantification:
-
Perform an area percent calculation to determine purity: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.
-
This assumes all impurities have a similar response factor, which is a limitation but a standard practice for initial purity checks.
-
Comparative Insights:
-
Strength: Superior for accurate quantification and demonstrating the absence of UV-active impurities.
-
Limitation: Provides no structural information and may not detect impurities that lack a chromophore.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for unambiguous structural elucidation.[1] It provides detailed information about the chemical environment of each atom (specifically ¹H and ¹³C) in a molecule, allowing for definitive confirmation of its connectivity and structure.
Rationale for Comparison: While MS provides the molecular formula and fragmentation clues, NMR confirms the exact atomic arrangement. It can distinguish between isomers that are indistinguishable by MS alone and provides a direct, primary method of quantification (qNMR) without the need for a specific reference standard of the same compound.
Experimental Protocol: ¹H and ¹³C NMR
Objective: To provide definitive structural confirmation of 4-Boc-6-Amino-oxazepane hydrochloride.
Instrumentation & Materials:
-
NMR Spectrometer (e.g., 400 MHz or higher).
-
Deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
NMR tubes.
Procedure:
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of deuterated solvent in an NMR tube.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. Key information includes chemical shift (position of peaks), integration (number of protons), and multiplicity (splitting pattern).
-
Acquire a ¹³C NMR spectrum to observe all unique carbon atoms in the molecule.
-
For more complex structures, 2D NMR experiments (like COSY and HSQC) can be run to establish H-H and C-H correlations.
-
Comparative Insights:
-
Strength: Provides unequivocal structural confirmation. It is the most powerful tool for identifying unknown structures and distinguishing isomers.
-
Limitation: Significantly lower sensitivity compared to MS, requiring much more sample. It is also a low-throughput technique.
Chapter 3: A Comparative Guide for Method Selection
The choice of analytical technique is driven by the specific question at hand. No single method provides all the answers. This section provides a framework for selecting the most appropriate technique or combination of techniques.
Quantitative Data Summary
| Parameter | Mass Spectrometry (LC-MS/MS) | HPLC-UV | NMR Spectroscopy |
| Primary Application | Identity Confirmation, Impurity ID | Purity, Quantitative Analysis | Definitive Structure Elucidation |
| Sensitivity | Very High (pg-ng) | Moderate (µg) | Low (mg) |
| Specificity | High (based on m/z and fragments) | Moderate (based on retention time) | Very High (unique spectral fingerprint) |
| Structural Info | High (Molecular Weight, Formula, Fragments) | None | Definitive (Atomic Connectivity) |
| Quantitative Accuracy | Semi-quantitative (without isotope standards) | High (with reference standard) | Very High (qNMR, primary method) |
| Throughput | High | High | Low |
| Regulatory Standing | Essential for identity and impurity ID[18] | Gold standard for purity/assay[19][20] | Gold standard for structure proof[1] |
Decision-Making Workflow
The following workflow illustrates a logical approach to characterizing a new pharmaceutical intermediate.
Sources
- 1. The Essential Role of Analytical Chemistry in the Pharmaceutical Industry - Aragen Life Sciences [aragen.com]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 4. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. bioagilytix.com [bioagilytix.com]
- 7. news-medical.net [news-medical.net]
- 8. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of Fragmentation Pathways of New-Generation Synthetic Cannabinoids (INACA, IATA, FUPPYCA, and OXIZID Type Compounds) Based on Electrospray Ionization High-Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. demarcheiso17025.com [demarcheiso17025.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. acdlabs.com [acdlabs.com]
- 13. osti.gov [osti.gov]
- 14. ICH Official web site : ICH [ich.org]
- 15. azolifesciences.com [azolifesciences.com]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. iltusa.com [iltusa.com]
- 18. drugtargetreview.com [drugtargetreview.com]
- 19. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 20. particle.dk [particle.dk]
A Comparative Guide to the Mass Spectrometric Fragmentation of 4-Boc-6-Amino-oxazepane Hydrochloride
Introduction
In the landscape of modern drug discovery and development, the precise structural characterization of novel chemical entities is paramount. Small heterocyclic building blocks, such as 4-Boc-6-Amino-oxazepane, are integral components in the synthesis of new pharmaceutical candidates. The oxazepane scaffold, a seven-membered ring containing oxygen and nitrogen, offers a unique three-dimensional architecture that is increasingly explored for its potential to modulate biological targets. The tert-butyloxycarbonyl (Boc) protecting group is ubiquitously employed to mask the reactivity of amine functionalities during complex synthetic sequences.[1]
Understanding the gas-phase behavior of these molecules under mass spectrometric conditions is not merely an academic exercise; it is a critical step for reaction monitoring, purity assessment, and metabolite identification. Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) stands as a cornerstone technique for this purpose, providing a wealth of structural information through controlled fragmentation.[2]
This guide provides an in-depth analysis of the predicted fragmentation pattern of 4-Boc-6-Amino-oxazepane hydrochloride. We will dissect the fragmentation pathways based on fundamental chemical principles and comparative data from related structures. This document is intended for researchers, scientists, and drug development professionals who rely on mass spectrometry for the unambiguous characterization of complex organic molecules.
Predicted Fragmentation Pathways under ESI-MS/MS
When 4-Boc-6-Amino-oxazepane hydrochloride is introduced into an ESI source in positive ion mode, it is expected to be observed as the protonated form of its free base, [M+H]⁺. The protonation can occur at several basic sites: the Boc-protected ring nitrogen (N4), the exocyclic primary amine (C6-NH₂), or the ring oxygen (O1). The high basicity of the amino groups makes them the most probable sites of protonation. The subsequent fragmentation in the collision cell is dictated by the stability of the resulting fragments and the energetic favorability of the fragmentation channels.
The fragmentation pattern can be logically divided into two main categories: cleavages originating from the Boc protecting group and those involving the oxazepane ring system.
Characteristic Fragmentation of the Boc Group
The Boc group is notoriously labile under MS conditions and produces a highly predictable set of fragment ions, which serve as a diagnostic signature for its presence.[3][4]
-
Loss of Isobutylene (56 Da): The most common pathway involves a rearrangement reaction leading to the neutral loss of isobutylene (C₄H₈), resulting in a prominent fragment ion at [M+H - 56]⁺.[5][6] This occurs via a six-membered transition state, often likened to a McLafferty-type rearrangement.[7]
-
Formation of the tert-Butyl Cation (57 Da): Simple cleavage of the C-O bond results in the formation of the highly stable tert-butyl cation (C₄H₉⁺) at m/z 57. This ion is often one of the most abundant peaks in the low-mass region of the spectrum.[4][5]
-
Sequential Loss of Isobutylene and Carbon Dioxide (100 Da): Following the initial loss of isobutylene, the resulting carbamic acid intermediate is unstable and readily loses carbon dioxide (CO₂, 44 Da).[8] This results in a total neutral loss of 100 Da, corresponding to the complete removal of the Boc group, yielding the deprotected amine fragment at [M+H - 100]⁺.[5]
Caption: Generalized fragmentation of the deprotected oxazepane core.
Comparative Analysis
To contextualize the fragmentation of 4-Boc-6-Amino-oxazepane, it is instructive to compare its predicted pattern with simpler, related structures.
| Compound | Key Structural Features | Predicted Dominant Fragmentation | Rationale |
| 4-Boc-6-Amino-oxazepane | Boc-protected amine, primary amine, seven-membered heterocyclic ring (O, N) | Loss of isobutylene (-56 Da), formation of t-butyl cation (m/z 57), loss of Boc group (-100 Da), subsequent ring fragmentation. | The labile Boc group dictates the primary, high-energy fragmentation. The less stable 7-membered ring will fragment upon further activation. |
| 1-Boc-piperidine | Boc-protected amine, six-membered heterocyclic ring (N only) | Loss of isobutylene (-56 Da), formation of t-butyl cation (m/z 57), loss of Boc group (-100 Da). | Fragmentation is dominated by the Boc group. The stable six-membered piperidine ring is less likely to fragment compared to the oxazepane. |
| 6-Amino-oxazepane (Hypothetical) | Primary amine, seven-membered heterocyclic ring (O, N) | Alpha-cleavage adjacent to the amino group, ring opening followed by loss of small neutrals (e.g., NH₃, C₂H₄). | Without the labile Boc group, fragmentation energy is directed entirely at the heterocyclic core, initiated by protonation of the amine. |
This comparison highlights how the Boc group serves as the primary "fragmentation director." Its characteristic losses will be the most prominent features in the MS/MS spectrum, and observing the subsequent fragmentation of the deprotected core may require higher collision energies.
Proposed Experimental Protocol for MS/MS Analysis
This protocol provides a robust starting point for acquiring high-quality tandem mass spectrometry data for 4-Boc-6-Amino-oxazepane hydrochloride.
1. Sample Preparation:
- Prepare a stock solution of 4-Boc-6-Amino-oxazepane hydrochloride at 1 mg/mL in methanol.
- Dilute the stock solution to a final concentration of 1-10 µg/mL using a mobile phase mimic, typically 50:50 acetonitrile:water with 0.1% formic acid. The acid is crucial for promoting protonation in positive ESI mode.
2. Instrumentation and Infusion:
- Instrument: A quadrupole time-of-flight (Q-TOF) or triple quadrupole mass spectrometer equipped with an ESI source.
- Infusion: Directly infuse the sample solution into the ESI source using a syringe pump at a flow rate of 5-10 µL/min. This method ensures a stable ion signal for method development.
3. MS1 (Full Scan) Acquisition:
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Mass Range: m/z 50-500.
- Capillary Voltage: 3.0-4.0 kV.
- Cone/Sampling Voltage: 20-40 V. This should be optimized to maximize the intensity of the [M+H]⁺ ion while minimizing in-source fragmentation.
- Source/Desolvation Temperature: 120 °C / 350 °C (instrument dependent).
- Action: Confirm the presence and accurate mass of the protonated parent ion, [C₁₀H₂₀N₂O₃+H]⁺, at a calculated m/z of 217.1547.
4. MS/MS (Product Ion Scan) Acquisition:
- Precursor Ion Selection: Isolate the [M+H]⁺ ion at m/z 217.15 using the first mass analyzer.
- Collision Gas: Argon.
- Collision Energy: Perform a collision energy ramp (e.g., 10-40 eV). This is a critical parameter.
- Low Energy (10-15 eV): Should primarily induce fragmentation of the Boc group (losses of 56 and 100 Da, and the ion at m/z 57).
- High Energy (20-40 eV): Will induce further fragmentation of the oxazepane ring from the [M+H - 100]⁺ precursor.
- Action: Acquire the product ion spectrum across the collision energy range to build a complete picture of the fragmentation cascade.
Summary of Predicted Key Ions
| m/z (Monoisotopic) | Proposed Formula | Description of Fragment |
| 217.1547 | [C₁₀H₂₁N₂O₃]⁺ | Protonated Molecular Ion [M+H]⁺ |
| 161.0968 | [C₆H₁₃N₂O]⁺ | Loss of isobutylene [M+H - 56]⁺ |
| 117.0917 | [C₅H₁₃N₂O]⁺ | Loss of Boc group [M+H - 100]⁺ |
| 57.0704 | [C₄H₉]⁺ | tert-Butyl cation |
Conclusion
The gas-phase fragmentation of 4-Boc-6-Amino-oxazepane is predicted to be dominated by characteristic losses associated with the tert-butyloxycarbonyl protecting group. The primary fragmentation channels include the neutral loss of isobutylene (56 Da), the formation of the tert-butyl cation (m/z 57), and the subsequent loss of carbon dioxide to yield the fully deprotected amine (total loss of 100 Da). Fragmentation of the core oxazepane ring is expected to be a secondary process observed upon higher energy activation of the deprotected precursor ion. This predictive guide, based on established chemical principles and comparative analysis, provides a solid framework for the empirical analysis and structural confirmation of this and structurally related molecules in a drug discovery and development setting.
References
-
LIU Cui-mei, et al. (2025). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society, 46(1): 40-47. [Link]
-
Reddit Discussion on r/OrganicChemistry. (2023). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. [Link]
-
Gaspari, M., & Cuda, F. (2003). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry, 14(3), 254-261. [Link]
-
Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs Blog. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Holder, A. A., et al. (2018). Accelerated tert-butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray. OSTI.GOV. [Link]
-
Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. [Link]
-
Paulo, J. A., et al. (2015). Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. Analytical Chemistry, 87(3), 1905-1912. [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
-
University of Puget Sound. (n.d.). Mass Spectrometry: Fragmentation. [Link]
-
Xu, F., et al. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Molecules, 28(15), 5861. [Link]
-
Jia, W., et al. (2024). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Journal of the American Society for Mass Spectrometry. [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. [Link]
-
Obaid, E. K. (2019). Synthesis and Characterization of New Seven Membered Ring Oxazepane Derivatives by Cyclization of Imine With Succinic Anhydride. ResearchGate. [Link]
-
Borges, C. C., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(1), 54-85. [Link]
-
Ghosal, A., et al. (2010). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Journal of Mass Spectrometry, 45(1), 66-77. [Link]
Sources
- 1. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. acdlabs.com [acdlabs.com]
- 5. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]
- 6. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. osti.gov [osti.gov]
A Senior Scientist's Guide: Comparing Oxazepane-Based Moieties to Traditional PROTAC Linkers
Abstract: The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving from occupancy-driven inhibition to event-driven protein degradation.[1] A PROTAC's efficacy is not merely the sum of its parts—a warhead for the protein of interest (POI) and an anchor for an E3 ligase—but is critically dictated by the linker that tethers them.[2] This guide provides an in-depth comparison of a distinct linker building block, 4-Boc-6-Amino-oxazepane hydrochloride, against conventional linker classes. We will deconstruct its structural attributes and compare the properties it imparts—namely, constrained flexibility and polarity—with those of traditional flexible (Alkyl, PEG) and other rigid linkers. This analysis is grounded in established principles of PROTAC design and supported by representative data and detailed experimental protocols to empower researchers in the rational design of next-generation protein degraders.
The PROTAC Mechanism: An Orchestra Conducted by the Linker
PROTACs are heterobifunctional molecules that function by inducing proximity between a target protein (POI) and an E3 ubiquitin ligase.[3] This induced proximity facilitates the formation of a ternary complex (POI-PROTAC-E3 ligase), leading to the ubiquitination of the POI.[4] The cellular ubiquitin-proteasome system (UPS) then recognizes the polyubiquitinated POI and targets it for degradation.[5]
The linker is the central conductor of this process. It is not a passive spacer but an active component that governs the geometry and stability of the ternary complex.[1] Its length, rigidity, and chemical composition profoundly influence a PROTAC's potency, selectivity, cell permeability, and overall pharmacokinetic profile.[6][7] An optimal linker facilitates productive protein-protein interactions within the complex, a phenomenon known as positive cooperativity, while a suboptimal choice can introduce steric hindrance and prevent degradation.[1]
Caption: The catalytic mechanism of PROTAC-mediated protein degradation.
Deconstructing the Building Block: 4-Boc-6-Amino-oxazepane Hydrochloride
The molecule 4-Boc-6-Amino-oxazepane hydrochloride is not a complete linker but a versatile synthetic intermediate. Its structure provides key insights into the type of linker it can form.
-
Chemical Structure:
-
Boc Group: The tert-Butyloxycarbonyl group is a standard protecting group for the primary amine, which is removed during synthesis to allow for conjugation to a warhead or E3 ligase ligand.
-
6-Amino Group: This is the reactive handle for chemical ligation.
-
Oxazepane Ring: This seven-membered heterocyclic ring is the core structural feature. Containing both an oxygen and a nitrogen atom, it introduces a degree of conformational rigidity and increased polarity compared to simple cycloalkanes.
-
The oxazepane moiety places this building block squarely in the category of rigid or semi-rigid heterocyclic linkers . Its value lies in its potential to confer specific, desirable properties that are often lacking in more conventional linker classes.
A Comparative Analysis of PROTAC Linker Archetypes
The choice of linker is a critical optimization challenge, balancing factors like synthetic accessibility, ternary complex geometry, and drug-like properties.[8]
Flexible Linkers: The Workhorses (Alkyl & PEG Chains)
Alkyl and Polyethylene Glycol (PEG) chains are the most common linkers, primarily due to their synthetic tractability.[8][9]
-
Structure and Properties:
-
Alkyl Chains: Simple hydrocarbon chains that offer high conformational flexibility. They are generally hydrophobic, which can negatively impact solubility.[8]
-
PEG Chains: Composed of repeating ethylene glycol units, PEG linkers are more hydrophilic, often improving the solubility and permeability of the final PROTAC.[8][9] Approximately 54-55% of reported PROTACs utilize PEG linkers.[8][9]
-
-
Advantages:
-
Disadvantages:
Rigid Linkers: Engineering Precision (Cycloalkanes & Heterocycles)
To overcome the drawbacks of flexible linkers, researchers increasingly employ rigid motifs to exert greater control over the PROTAC's conformation.
-
Structure and Properties: These linkers incorporate cyclic structures such as piperazine, piperidine, or aromatic rings to reduce the number of rotatable bonds.[8][12] This pre-organizes the molecule into a more defined three-dimensional shape.
-
Advantages:
-
Can lock the PROTAC into a bioactive conformation, enhancing ternary complex stability and improving potency (lower DC50).[]
-
Often improves metabolic stability and aqueous solubility.[11][12] The first two PROTACs to enter Phase II clinical trials, ARV-110 and ARV-471, both feature rigid piperidine/piperazine-containing linkers.[11]
-
-
Disadvantages:
-
Synthesis is typically more complex.
-
An incorrect rigid conformation can create steric clashes that completely abrogate ternary complex formation and activity.[6]
-
The Oxazepane Moiety: A Strategically Balanced Approach
An oxazepane-based linker represents a sophisticated choice, blending the attributes of different linker classes.
-
Conformational Constraint: The seven-membered ring structure reduces conformational freedom compared to an equivalent-length alkyl or PEG chain, helping to minimize the entropic penalty of ternary complex formation.
-
In-built Polarity: The presence of oxygen and nitrogen heteroatoms within the ring increases the linker's polarity and topological polar surface area (TPSA). This can be a crucial strategy to improve the solubility of otherwise lipophilic PROTAC molecules, a common challenge in the field.[14]
-
Metabolic Stability: Cyclic structures are often more resistant to metabolism than linear alkyl chains.[12]
By incorporating an oxazepane moiety, a researcher aims to achieve a PROTAC with improved potency and more favorable pharmacokinetic (DMPK) properties compared to one with a simple flexible linker.
Caption: Structural classification of common PROTAC linker types.
Performance Metrics & Comparative Data
The efficacy of a PROTAC is quantified by two key parameters: DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved).[8] However, a potent degrader must also possess favorable drug-like properties.
The following table provides a representative comparison based on established structure-property relationships to illustrate the likely impact of incorporating an oxazepane moiety versus other common linkers.
| Linker Type | Key Structural Feature | Predicted Impact on Potency (DC50) | Solubility (LogD) | Metabolic Stability (t½) | Cell Permeability |
| C8 Alkyl | Flexible, hydrophobic | Variable; risk of entropic penalty | High (Poor solubility) | Low to Moderate | Moderate to High |
| PEG4 | Flexible, hydrophilic | Variable; can improve ternary complex formation | Low (Good solubility) | Moderate | Moderate |
| Piperazine-based | Rigid, polar | Potentially Improved; pre-organization | Low (Good solubility) | High | Variable; can improve |
| Oxazepane-based | Semi-rigid, polar | Potentially Improved; balances flexibility & pre-organization | Low (Good solubility) | High | Variable; depends on overall properties |
Disclaimer: This is an illustrative table based on established principles in PROTAC design.[10][11][12] Direct experimental head-to-head data for a specific POI/E3 pair is required for definitive comparison.
Experimental Protocols for Linker Evaluation
Validating the performance of a new linker requires a systematic workflow encompassing synthesis and biological evaluation.
Protocol: Synthesis of a PROTAC via Amide Coupling
This protocol outlines the general synthesis of a PROTAC by coupling a carboxylic acid-functionalized warhead to an amine-bearing linker intermediate (such as deprotected 4-Boc-6-Amino-oxazepane) attached to an E3 ligase ligand.
-
Deprotection (if necessary): Dissolve the Boc-protected linker-E3 ligand conjugate (1.0 eq) in a suitable solvent (e.g., Dichloromethane). Add an acid (e.g., Trifluoroacetic acid, 10 eq) and stir at room temperature for 1-2 hours until TLC or LC-MS indicates complete removal of the Boc group. Evaporate the solvent under reduced pressure.
-
Amide Coupling: In a new flask, dissolve the POI ligand-carboxylic acid (1.0 eq), the deprotected amine-linker-E3 ligand (1.1 eq), and a coupling agent such as HATU (1.2 eq) in an anhydrous solvent like DMF.
-
Base Addition: Add a non-nucleophilic base, such as DIPEA (3.0 eq), to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC.
Protocol: Cellular Protein Degradation Assay via Western Blot
This assay is the gold standard for quantifying a PROTAC's ability to induce the degradation of its target protein in a cellular context.
-
Cell Culture: Plate the relevant human cell line (e.g., HeLa, VCaP) in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTACs to be tested in cell culture medium. Treat the cells with concentrations ranging from 0.1 nM to 10 µM for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS. Lyse the cells directly in the wells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.
-
SDS-PAGE: Normalize the protein lysates to the same concentration (e.g., 1 µg/µL) with lysis buffer and Laemmli sample buffer. Load 20 µg of protein per lane onto a polyacrylamide gel and perform electrophoresis.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the POI overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin).
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities using software like ImageJ. Normalize the POI band intensity to the loading control. Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
Caption: A streamlined workflow for PROTAC synthesis and evaluation.
Conclusion & Future Outlook
The rational design of PROTAC linkers is paramount to unlocking the full potential of targeted protein degradation. While flexible alkyl and PEG linkers offer synthetic convenience and have been instrumental in the field's development, the data clearly indicates a trend towards more sophisticated, rigid structures to optimize potency and drug-like properties.[15]
The 4-Boc-6-Amino-oxazepane hydrochloride building block is an excellent example of this evolution. By providing a semi-rigid, polar heterocyclic core, it enables the construction of linkers that can improve aqueous solubility, enhance metabolic stability, and pre-organize the PROTAC molecule for more effective ternary complex formation. The strategic incorporation of such moieties is a powerful tool for overcoming the common challenges of poor pharmacokinetics and high lipophilicity that often plague PROTAC development programs.
Future advancements will likely involve an even greater integration of computational modeling and structural biology to predict optimal linker geometries, alongside the development of novel "functional" linkers that can be cleaved or activated in specific cellular environments.[2][14] This continued innovation in linker chemistry will be essential for expanding the reach of PROTAC technology to an ever-wider range of challenging disease targets.
References
-
Tavares, I. A., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry. Available at: [Link]
-
Tavares, I. A., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. University of Southampton Institutional Repository. Available at: [Link]
-
Tavares, I. A., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. ResearchGate. Available at: [Link]
-
Zagidullin, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploration of Targeted Anti-tumor Therapy. Available at: [Link]
-
Tavares, I. A., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. OUCI. Available at: [Link]
-
Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems. Available at: [Link]
-
Dong, Y., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B. Available at: [Link]
-
Zagidullin, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. Available at: [Link]
-
Mares, A., et al. (2022). Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. ChemMedChem. Available at: [Link]
-
Testa, A., et al. (2021). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society. Available at: [Link]
-
Scott, J. S., et al. (2022). Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders. Journal of Medicinal Chemistry. Available at: [Link]
-
Słabicki, M., et al. (2021). Linker-dependent folding rationalizes PROTAC cell permeability. ChemRxiv. Available at: [Link]
-
Scott, J. S., & Wright, J. (2023). Property-based optimisation of PROTACs. RSC Medicinal Chemistry. Available at: [Link]
-
Incarnato, D., et al. (2022). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. Nature Communications. Available at: [Link]
-
Farnaby, W., et al. (2023). Rapid PROTAC discovery platform: nanomole scale array synthesis and direct screening of reaction mixtures to facilitate the expe. ChemRxiv. Available at: [Link]
-
Li, G., et al. (2021). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. ACS Medicinal Chemistry Letters. Available at: [Link]
Sources
- 1. chempep.com [chempep.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 3. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 5. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. explorationpub.com [explorationpub.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. What Is a PROTAC Linker and Its Role in Modern Drug Discovery - AiFChem [aifchem.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. precisepeg.com [precisepeg.com]
- 14. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Assessing the Impact of the Oxazepane Linker on PROTAC Permeability: A Comparative Guide
In the rapidly evolving field of targeted protein degradation, the design of Proteolysis-Targeting Chimeras (PROTACs) has become a central focus. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, hold immense therapeutic promise.[1][2][3] However, a significant hurdle in their development is achieving optimal cellular permeability, a property largely governed by the linker connecting the target-binding and E3 ligase-recruiting moieties.[4][5] This guide provides a comparative analysis of the potential impact of an oxazepane-based linker on PROTAC permeability versus traditional alkyl and polyethylene glycol (PEG) linkers. We will delve into the underlying physicochemical principles, present a robust experimental framework for assessment, and provide hypothetical data to illustrate the expected outcomes.
The Linker's Crucial Role in PROTAC Permeability
PROTACs often fall into the "beyond Rule of 5" chemical space due to their large molecular weight and high polar surface area, making cell permeability a significant challenge.[1][6] The linker is not merely a spacer but an active contributor to the molecule's overall properties.[2][7] Its length, flexibility, and chemical composition can influence the PROTAC's ability to adopt conformations that shield polar groups, a key factor in passive diffusion across the lipid bilayer of the cell membrane.[8][9][10] While flexible alkyl and PEG linkers are most common, there is a growing interest in more rigid and functionalized linkers to enhance drug-like properties.[4][7]
The Oxazepane Linker: A Hypothesis for Enhanced Permeability
We propose the investigation of the 1,4-oxazepane moiety as a novel linker component in PROTAC design. 1,4-Oxazepane is a saturated seven-membered heterocycle containing both an oxygen and a nitrogen atom.[11] We hypothesize that the incorporation of this cyclic ether and secondary amine functionality could offer a unique balance of properties beneficial for permeability.
Physicochemical Properties Comparison:
| Property | Alkyl Linker | PEG Linker | Oxazepane Linker (Hypothesized) |
| Flexibility | High | High | Moderately Constrained |
| Polarity | Low (Hydrophobic) | High (Hydrophilic) | Moderate (Amphiphilic) |
| Hydrogen Bonding | None (donor/acceptor) | Acceptor (ether oxygens) | Acceptor (oxygen and nitrogen), Donor (nitrogen) |
| Conformational Folding | Can adopt folded conformations, but often extended | Prone to folding via gauche effect | Pre-organized for specific conformations |
The constrained nature of the oxazepane ring could reduce the entropic penalty of adopting a folded conformation necessary for membrane transit. Furthermore, the presence of both hydrogen bond donors and acceptors might facilitate transient interactions with the polar head groups of the lipid bilayer, while the hydrophobic regions of the ring could interact favorably with the lipid tails.
Experimental Design for Permeability Assessment
To rigorously assess the impact of the oxazepane linker, a head-to-head comparison with equivalent PROTACs featuring alkyl and PEG linkers is essential. The following experimental workflow outlines a robust approach.
Caption: Relationship between linker type and permeability outcome.
Conclusion
While traditional alkyl and PEG linkers have been instrumental in the development of PROTACs, there is a clear need for innovative linker strategies to overcome the challenge of permeability. The proposed investigation into the oxazepane linker is a rational step towards this goal. Based on its unique physicochemical properties, an oxazepane-containing linker has the potential to improve passive diffusion and reduce susceptibility to efflux transporters, ultimately leading to more effective PROTAC therapeutics. The experimental framework outlined in this guide provides a clear path for validating this hypothesis and could pave the way for a new generation of highly permeable and orally bioavailable PROTACs.
References
-
Investigating the cell permeability of proteolysis-targeting chimeras (PROTACs). (2023). Expert Opinion on Drug Discovery. [Link]
-
Current strategies for the design of PROTAC linkers: a critical review. (2020). RSC Chemical Biology. [Link]
-
Systematic Investigation of the Permeability of Androgen Receptor PROTACs. (2020). Journal of Medicinal Chemistry. [Link]
-
Impact of Linker Composition on VHL PROTAC Cell Permeability. (2025). Journal of Medicinal Chemistry. [Link]
-
Novel approaches for the rational design of PROTAC linkers. (2020). Exploratory Target Antitumor Therapy. [Link]
-
Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery. (2009). Journal of Pharmaceutical Sciences. [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. [Link]
-
Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. (2022). Journal of Medicinal Chemistry. [Link]
-
Characteristic roadmap of linker governs the rational design of PROTACs. (2024). Acta Pharmaceutica Sinica B. [Link]
-
Design, synthesis, and computational analysis (molecular docking, DFT, MEP, RDG, ELF) of diazepine and oxazepine sulfonamides: biological evaluation for in vitro and in vivo anti-inflammatory, antimicrobial, and cytotoxicity predictions. (2024). Molecular Diversity. [Link]
-
Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. (2022). ChemRxiv. [Link]
-
Impact of Linker Composition on VHL PROTAC Cell Permeability. (2025). Journal of Medicinal Chemistry. [Link]
-
Impact of Linker Composition on VHL PROTAC Cell Permeability. (2025). Journal of Medicinal Chemistry. [Link]
-
Linker-Dependent Folding Rationalizes PROTAC Cell Permeability. (2022). Journal of Medicinal Chemistry. [Link]
-
Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. (2014). RSC Advances. [Link]
-
Synthesis of Pyrido-annelated Diazepines, Oxazepines and Thiazepines. (2012). Current Organic Chemistry. [Link]
-
Synthesis and Characterization of New Oxazepine Compounds and Estimation it's Biological Activity. (2025). International Journal of Drug Delivery Technology. [Link]
-
Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. (2022). Nature Communications. [Link]
-
An Update on Clinically Advanced PROTAC Degraders and Their Synthesis. (2025). Molecules. [Link]
-
Novel PROTAC probes targeting KDM3 degradation to eliminate colorectal cancer stem cells through inhibition of Wnt/β-catenin signaling. (2024). RSC Medicinal Chemistry. [Link]
-
Synthesis and Characterization of New Oxazepine and Oxazepane Derived From Schiff Bases. (2019). Pharmacia. [Link]
-
New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. (2003). Journal of Medicinal Chemistry. [Link]
-
Novel approaches for the rational design of PROTAC linkers. (2020). Exploratory Target Antitumor Therapy. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 3. mdpi.com [mdpi.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Linker-Dependent Folding Rationalizes PROTAC Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Linker-Dependent Folding Rationalizes PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Validating Target Engagement for PROTACs with Oxazepane Linkers
Introduction: The Critical Role of Target Engagement in PROTAC Efficacy
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2] These heterobifunctional molecules consist of a warhead that binds the POI, an E3 ligase ligand, and a linker connecting these two elements. The formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase is the cornerstone of PROTAC activity, leading to ubiquitination and subsequent proteasomal degradation of the target protein.[3][4]
The linker is not merely a passive spacer; its chemical composition, length, and rigidity are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[3][5] While flexible linkers like polyethylene glycol (PEG) and alkyl chains have been extensively used, there is a growing interest in more rigid or constrained linkers, such as those incorporating cyclic moieties like oxazepane. The 1,4-oxazepane scaffold, a seven-membered heterocycle, offers a unique three-dimensional conformation that can influence the overall topology of the PROTAC and its interactions within the ternary complex.[6][7]
This guide provides a comparative analysis of key methodologies for validating the target engagement of PROTACs, with a special focus on the unique considerations for those incorporating oxazepane linkers. We will delve into the causality behind experimental choices and provide detailed protocols for key assays, offering a framework for the rational design and evaluation of this emerging class of protein degraders.
The Oxazepane Linker: A Structurally Distinct Alternative
The 1,4-oxazepane ring system introduces a degree of conformational constraint compared to highly flexible linkers. This semi-rigid nature can have profound effects on a PROTAC's behavior:
-
Pre-organization and Ternary Complex Stability: A more rigid linker can pre-organize the warhead and E3 ligase ligand in a conformation that is favorable for ternary complex formation, potentially reducing the entropic penalty of binding. This can lead to a more stable ternary complex and, consequently, more efficient protein degradation.[8]
-
Cell Permeability: The ability of a PROTAC to adopt a folded, lower polarity conformation can enhance its cell permeability. The conformational preferences of an oxazepane linker can influence this "chameleonic" behavior.[9][10][11][12][13]
-
Selectivity: The defined spatial arrangement imposed by a rigid linker can lead to improved selectivity for the target protein over other structurally related proteins.
The unique structural features of the oxazepane scaffold necessitate a tailored approach to validating target engagement.
Comparative Methodologies for Validating Target Engagement
A multi-faceted approach, employing both biophysical and cell-based assays, is essential to fully characterize the target engagement of any PROTAC. For those with oxazepane linkers, it is crucial to consider how the linker's properties might influence the readouts of these assays.
Biophysical Assays: Quantifying Interactions in a Purified System
Biophysical techniques provide quantitative data on the binding affinities and kinetics of a PROTAC to its isolated target protein and E3 ligase, as well as the formation and stability of the ternary complex.[14]
Caption: Biophysical techniques for PROTAC characterization.
a. Surface Plasmon Resonance (SPR)
SPR is a powerful tool for measuring the kinetics (association and dissociation rates) and affinity of binding events in real-time.[1]
-
Experimental Workflow:
-
Immobilize the target protein or E3 ligase onto a sensor chip.
-
Flow the PROTAC over the surface to measure binary binding.
-
To assess ternary complex formation, pre-incubate the PROTAC with the non-immobilized partner and flow the mixture over the immobilized protein.
-
-
Considerations for Oxazepane Linkers: The rigidity of the oxazepane linker may lead to faster association rates and slower dissociation rates for the ternary complex compared to a more flexible linker, reflecting a more stable interaction. This can be directly quantified by SPR.
b. Isothermal Titration Calorimetry (ITC)
ITC measures the heat change upon binding, providing information on the binding affinity (K_D), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of an interaction.
-
Experimental Workflow:
-
Titrate the PROTAC into a solution containing the target protein or E3 ligase to measure binary interactions.
-
To characterize the ternary complex, titrate the target protein into a solution containing the PROTAC and the E3 ligase.
-
-
Considerations for Oxazepane Linkers: The thermodynamic signature of ternary complex formation can reveal the impact of the linker. A more rigid oxazepane linker might lead to a more favorable enthalpic contribution (ΔH) due to optimized interactions within the complex, whereas a flexible linker might have a larger entropic penalty (ΔS).
c. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR can provide detailed structural information on the conformation of the PROTAC in solution and when bound to its target proteins.[15][16]
-
Experimental Workflow:
-
Acquire 1D and 2D NMR spectra of the PROTAC alone to understand its solution conformation.
-
Perform ligand-observed NMR experiments (e.g., saturation transfer difference) to map the binding interface with the target protein and E3 ligase.
-
-
Considerations for Oxazepane Linkers: NMR is particularly well-suited to study the conformational preferences of the oxazepane ring and how these change upon binding. This can provide invaluable insights into the pre-organization of the PROTAC and the bioactive conformation it adopts in the ternary complex.[15]
| Biophysical Technique | Key Parameters Measured | Insights for Oxazepane-Linked PROTACs |
| Surface Plasmon Resonance (SPR) | Association rate (k_a), Dissociation rate (k_d), Affinity (K_D) | Quantify potential increases in ternary complex stability. |
| Isothermal Titration Calorimetry (ITC) | Affinity (K_D), Enthalpy (ΔH), Entropy (ΔS) | Elucidate the thermodynamic drivers of ternary complex formation. |
| NMR Spectroscopy | 3D conformation, Binding epitopes | Directly observe the conformational effects of the oxazepane ring. |
Cell-Based Assays: Validating Target Engagement in a Physiological Context
While biophysical assays are crucial, it is essential to validate target engagement within the complex environment of a living cell.
Caption: Cell-based assays for PROTAC target engagement.
a. Cellular Thermal Shift Assay (CETSA®)
CETSA is based on the principle that ligand binding can stabilize a target protein against thermal denaturation.
-
Experimental Workflow:
-
Treat intact cells with the PROTAC.
-
Heat the cells to a range of temperatures.
-
Lyse the cells and separate the soluble and aggregated protein fractions.
-
Quantify the amount of soluble target protein at each temperature, typically by Western blot or mass spectrometry.
-
-
Considerations for Oxazepane Linkers: A PROTAC with an oxazepane linker that forms a highly stable ternary complex may induce a more significant thermal shift of the target protein compared to a PROTAC with a flexible linker. This provides direct evidence of target engagement in a cellular context.
b. NanoBRET™ and HiBiT™ Target Engagement Assays
These assays utilize bioluminescence resonance energy transfer (BRET) or a split-luciferase system to measure target engagement in living cells.
-
Experimental Workflow (NanoBRET):
-
Express the target protein as a fusion with NanoLuc® luciferase.
-
Add a fluorescent tracer that binds to the target protein, resulting in a BRET signal.
-
Addition of a PROTAC that engages the target will compete with the tracer, leading to a decrease in the BRET signal.
-
-
Considerations for Oxazepane Linkers: NanoBRET assays are invaluable for determining the intracellular affinity of a PROTAC for its target. By comparing the affinity in intact versus permeabilized cells, one can assess the cell permeability of the PROTAC. The physicochemical properties imparted by the oxazepane linker can significantly influence this permeability.[9][12]
c. Target Degradation Assays
The ultimate validation of target engagement for a PROTAC is the degradation of the target protein.
-
Experimental Workflow:
-
Treat cells with the PROTAC over a time course and at various concentrations.
-
Lyse the cells and quantify the levels of the target protein by Western blot or mass spectrometry-based proteomics.
-
-
Considerations for Oxazepane Linkers: A PROTAC with an oxazepane linker that leads to more efficient ternary complex formation should induce more potent and rapid degradation of the target protein. Comparing the degradation profiles of PROTACs with different linkers provides a direct measure of their functional consequences.
| Cell-Based Technique | Key Parameters Measured | Insights for Oxazepane-Linked PROTACs |
| Cellular Thermal Shift Assay (CETSA®) | Thermal stabilization of the target protein | Evidence of target engagement and complex formation in cells. |
| NanoBRET™/HiBiT™ | Intracellular affinity, Cell permeability | Quantify intracellular target binding and assess the impact of the linker on cell entry. |
| Western Blot / Proteomics | Target protein degradation (DC50, Dmax) | The ultimate functional readout of successful target engagement. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA®)
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with the PROTAC or vehicle control for the desired time.
-
Heating: Resuspend the cells in PBS and heat individual aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thawing.
-
Separation: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Quantification: Collect the supernatant (soluble fraction) and quantify the target protein levels by Western blot or other protein detection methods.
-
Data Analysis: Plot the percentage of soluble protein as a function of temperature to generate a melting curve. A shift in the curve in the presence of the PROTAC indicates target engagement.
Protocol 2: NanoBRET™ Target Engagement Assay
-
Cell Transfection: Co-transfect cells with a plasmid encoding the NanoLuc®-target fusion protein.
-
Cell Plating: Plate the transfected cells in a white, 96-well plate.
-
Tracer and PROTAC Addition: Add the fluorescent tracer at a pre-determined concentration, followed by the PROTAC at various concentrations.
-
Signal Measurement: Measure the NanoLuc® luminescence and the tracer fluorescence to calculate the BRET ratio.
-
Data Analysis: Plot the BRET ratio as a function of PROTAC concentration to determine the IC50 value, which reflects the intracellular affinity of the PROTAC for the target.
Conclusion: A Rational Approach to Validation
The choice of linker is a critical aspect of PROTAC design, and the incorporation of semi-rigid scaffolds like oxazepane offers exciting possibilities for enhancing their therapeutic properties. A comprehensive validation of target engagement is paramount to understanding the structure-activity relationships of these novel degraders. By employing a combination of biophysical and cell-based assays, researchers can gain a deep understanding of how the unique conformational properties of oxazepane linkers influence ternary complex formation, cell permeability, and ultimately, the efficiency of target protein degradation. This rational, data-driven approach will be instrumental in unlocking the full potential of PROTACs with constrained linkers in the development of next-generation therapeutics.
References
- Comparative Docking Analysis of 1,4-Oxazepane Deriv
- 1,4-Oxazepane: A Versatile Scaffold in Modern Medicinal Chemistry. Benchchem.
- From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm. October 23, 2024.
- Linker-dependent folding rationalizes PROTAC cell permeability. ChemRxiv.
- Impact of Linker Composition on VHL PROTAC Cell Permeability.
- Impact of Linker Composition on VHL PROTAC Cell Permeability.
- Linker-Dependent Folding Rationalizes PROTAC Cell Permeability.
- Impact of Linker Composition on VHL PROTAC Cell Permeability. PMC - PubMed Central.
- New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model.
- Analyzing the Linker Structure of PROTACs throughout the Induction Process: Computational Insights.
- Interplay of PROTAC Complex Dynamics for Undruggable Targets: Insights into Ternary Complex Behavior and Linker Design. NIH. July 29, 2024.
- Synthesis, Characterization, and Antibacterial Activity of Some New Oxazepine Derivatives. Journal of Medicinal and Chemical Sciences. June 4, 2023.
- Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge to Enable Dynamic Conformational Changes. Journal of the American Chemical Society.
- Computation, Synthesis and NMR Investigations of PROTAC Linker Conformation, Chamaleonicity and their Impacts on the Mode of Action. Biological and Medicinal Chemistry | ChemRxiv | Cambridge Open Engage. October 23, 2024.
- Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex. Semantic Scholar.
- Current strategies for the design of PROTAC linkers: a critical review. PMC - NIH.
- A One-Pot Synthesis of Oxazepine-Quinazolinone bis-Heterocyclic Scaffolds via Isocyanide-Based Three-Component Reactions. PubMed Central.
- Linker-free PROTACs efficiently induce the degrad
- Computation, Synthesis and NMR Investigations of PROTAC Linker Conformation, Chamaleonicity and their Impacts on the Mode of Ac-. ChemRxiv.
- Overcoming Roadblocks in PROTAC Characteriz
- Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation. Journal of the American Chemical Society. January 13, 2026.
-
Conformational analyses of two pyridazino[4,5-b][6][10]oxazepines and a pyridazino[4,5-b][6][10]thiazepine. ResearchGate. August 9, 2025.
- Novel approaches for the rational design of PROTAC linkers. PMC - NIH. October 30, 2020.
- Non-PEG Linkers for Designing Proteolysis Targeting Chimera Molecules. Tokyo Chemical Industry (India) Pvt. Ltd.
- Beyond Degradation: Cell Based and Biophysical Techniques of PROTAC Characteriz
- Degradation of proteins by PROTACs and other str
- The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS). PubMed. January 12, 2024.
- step-by-step guide for synthesizing a PROTAC with a pre-made linker. Benchchem.
- Characteristic roadmap of linker governs the rational design of PROTACs. November 16, 2024.
- Overview of PROTAC Linkers: Types and Design. BOC Sciences.
- Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding. PubMed. June 1, 2009.
- Characteristic roadmap of linker governs the r
- Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. PMC - PubMed Central. June 20, 2022.
- Current strategies for the design of PROTAC linkers: a critical review. PubMed.
- Novel approaches for the rational design of PROTAC linkers.
- Novel approaches for the rational design of PROTAC linkers.
- Impact of linker length on the activity of PROTACs.
- New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. PubMed.
- Flexible vs. Rigid PROTAC Linkers: A Comparative Analysis for Researchers. Benchchem.
Sources
- 1. charnwooddiscovery.com [charnwooddiscovery.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Essential Role of Linkers in PROTACs [axispharm.com]
- 4. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 5. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Interplay of PROTAC Complex Dynamics for Undruggable Targets: Insights into Ternary Complex Behavior and Linker Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. chemrxiv.org [chemrxiv.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Boc-6-Amino-oxazepane Hydrochloride
A Senior Application Scientist's Guide to the Proper Disposal of 4-Boc-6-Amino-[1][2]oxazepane Hydrochloride
As researchers and drug development professionals, our work with novel chemical entities demands not only precision in synthesis and application but also an unwavering commitment to safety and environmental stewardship. The proper disposal of chemical reagents, such as 4-Boc-6-Amino-[1][2]oxazepane hydrochloride, is a critical, non-negotiable component of the laboratory workflow. This guide provides a comprehensive, step-by-step protocol for its safe handling and disposal, grounded in established safety principles and regulatory awareness.
Hazard Identification and Risk Assessment: The Precautionary Principle
4-Boc-6-Amino-[1][2]oxazepane hydrochloride (CAS No. 1414958-25-0) is a Boc-protected amino-oxazepane derivative commonly used as a building block in medicinal chemistry.[2] A thorough review of available Safety Data Sheets (SDS) reveals a significant lack of specific toxicological and ecological data.[1] In such cases, a prudent researcher must apply the precautionary principle : treat the substance as potentially hazardous until proven otherwise. Analogous chemical structures, such as other Boc-protected amines, are known to cause skin, eye, and respiratory irritation.[3][4]
Therefore, all handling and disposal procedures must be predicated on the assumption that this compound is, at a minimum, an irritant.
Table 1: Hazard Profile and Essential Safety Measures
| Hazard Category | Potential Effects & Rationale | Recommended Personal Protective Equipment (PPE) | First Aid Response |
| Eye Contact | May cause serious eye irritation.[4] Fine powders can easily become airborne and contact mucous membranes. | Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[1] | Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids. If irritation persists, seek medical attention.[4] |
| Skin Contact | May cause skin irritation upon prolonged or repeated contact.[3] | Wear impervious, chemically resistant gloves (e.g., nitrile) and a lab coat. Ensure no skin is exposed.[1] | Take off contaminated clothing immediately. Wash off with soap and plenty of water for at least 15 minutes.[4] |
| Inhalation | May cause respiratory tract irritation.[4] Inhaling fine dust is a primary route of exposure when handling solids. | Use only in a well-ventilated area, preferably within a certified chemical fume hood. Avoid dust formation. If ventilation is inadequate, use a full-face respirator.[1][4] | Move the victim into fresh air. If breathing is difficult or symptoms occur, call a physician.[1][4] |
| Ingestion | May be harmful if swallowed. | Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. | Rinse mouth with water. Do not induce vomiting. Consult a doctor if feeling unwell.[1] |
Pre-Disposal Procedures: Segregation and Containment
Effective waste management begins long before the disposal container is full. The causality is simple: proper segregation prevents dangerous chemical reactions within waste streams and reduces the cost and complexity of final disposal.
-
Waste Minimization: Only weigh out the amount of reagent necessary for your procedure. This is the most effective way to reduce waste.
-
Designated Waste Stream: This compound must be disposed of as solid chemical waste . It should NEVER be mixed with regular trash, biohazardous waste, or sharps. Crucially, do not dispose of it down the drain, as its ecological effects are unknown and this practice is a violation of standard laboratory and environmental regulations.[5][6]
-
Container Selection: Use a designated, sealable, and chemically compatible solid waste container. The container should be clearly labeled and kept closed when not in use.
Step-by-Step Disposal Protocol
This protocol ensures a self-validating system of safety, where each step logically follows from the last to minimize risk to personnel and the environment.
Step 1: Don Personal Protective Equipment (PPE)
-
Before handling the waste, ensure you are wearing all PPE as specified in Table 1. This is your primary line of defense against accidental exposure.
Step 2: Containment of Residuals and Spills
-
For cleaning residual powder from glassware or work surfaces, use a spatula or brush to gently sweep the solid material into a weigh boat or onto clean paper.
-
Do not use water to wash down residuals for disposal, as this creates an aqueous waste stream. If a solvent is needed for cleaning, use a minimal amount of an appropriate organic solvent (e.g., methanol or ethanol), and dispose of the resulting liquid as hazardous liquid chemical waste in a separate, properly labeled container.
-
For small, dry spills, carefully sweep up the material and place it directly into the solid waste container.[4] Avoid actions that create dust.
Step 3: Waste Collection and Packaging
-
Carefully transfer the waste 4-Boc-6-Amino-[1][2]oxazepane hydrochloride into the designated solid chemical waste container.
-
Ensure the exterior of the container remains clean and free of contamination. If any powder gets on the outside, decontaminate it with a damp paper towel (disposing of the towel in the same waste container).
Step 4: Labeling the Waste Container
-
The waste container must be labeled with a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department. The label must include:
Step 5: Temporary Storage
-
Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory. This area should be away from incompatible materials, particularly strong oxidizing agents.[7] The container must remain closed.
Step 6: Final Disposal
-
Once the container is full, or if you are finished with the reagent, arrange for pickup by your institution's EHS department.
-
EHS will consolidate the waste and transfer it to a licensed hazardous waste disposal contractor. These contractors use high-temperature incineration or other approved methods to permanently destroy the chemical, in compliance with federal and local regulations like the Resource Conservation and Recovery Act (RCRA).[8]
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper management and disposal of this chemical waste.
Caption: Workflow for the safe disposal of 4-Boc-6-Amino-[1][2]oxazepane HCl.
References
-
Safety Data Sheet: 6-Aminohexanoic acid. Carl ROTH. [Link]
-
Safety Data Sheet: 6-Aminohexanoic acid (Alternate). Carl ROTH. [Link]
-
DEA Pharmaceutical Disposal Regulations. Rx Destroyer. [Link]
-
6-Aminohexanoic Acid Compound Summary. PubChem, National Center for Biotechnology Information. [Link]
-
Pharmaceutical Waste Disposal Regulations During a Public Health Emergency. Triumvirate Environmental. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. 4-Boc-6-Amino-[1,4]oxazepane hydrochloride | 1414958-25-0 [amp.chemicalbook.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. fishersci.com [fishersci.com]
- 5. carlroth.com [carlroth.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. fishersci.com [fishersci.com]
- 8. medprodisposal.com [medprodisposal.com]
Navigating the Safe Handling of 4-Boc-6-Amino-oxazepane Hydrochloride: A Comprehensive Guide
Navigating the Safe Handling of 4-Boc-6-Amino-[1][2]oxazepane Hydrochloride: A Comprehensive Guide
For the modern researcher navigating the complexities of pharmaceutical development, the synthesis and handling of novel chemical entities are routine. Yet, the safety and efficacy of these operations hinge upon a meticulous understanding of the reagents involved. This guide provides an in-depth operational plan for the safe handling, use, and disposal of 4-Boc-6-Amino-[1][2]oxazepane hydrochloride, a key building block in contemporary drug discovery. Our focus extends beyond mere compliance, aiming to instill a culture of safety and precision in your laboratory.
Understanding the Hazard Profile
Before any laboratory work commences, a thorough understanding of the potential hazards associated with 4-Boc-6-Amino-[1][2]oxazepane hydrochloride is paramount. While specific toxicity data for this compound is limited, an analysis of its chemical structure and available Safety Data Sheets (SDS) for similar compounds allows for a robust risk assessment. The primary hazards are associated with its potential for skin and eye irritation, and the risks of inhalation or ingestion of the powdered solid.[1][2]
Key Hazard Considerations:
-
Skin and Eye Irritation: Like many amine hydrochlorides and Boc-protected compounds, direct contact with the skin or eyes may cause irritation.[2][3]
-
Respiratory Tract Irritation: Inhalation of the dust can lead to respiratory irritation.[1][3]
-
Unknown Long-Term Effects: As a research chemical, the long-term toxicological properties have not been extensively studied. Therefore, it is crucial to handle it with the assumption that it may have unknown health effects.
A summary of the key safety information is provided in the table below:
| Hazard Category | Description |
| Acute Toxicity (Oral) | No data available; handle with care.[1] |
| Acute Toxicity (Dermal) | No data available; avoid skin contact.[1] |
| Acute Toxicity (Inhalation) | No data available; avoid inhaling dust.[1] |
| Skin Corrosion/Irritation | May cause skin irritation.[2][3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2][3] |
| Respiratory Sensitization | No data available. |
| Skin Sensitization | May cause an allergic skin reaction.[4] |
| Germ Cell Mutagenicity | No data available. |
| Carcinogenicity | No data available. |
| Reproductive Toxicity | No data available. |
| Specific Target Organ Toxicity | May cause respiratory irritation upon single exposure.[3] No data available for repeated exposure. |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable for the safe handling of 4-Boc-6-Amino-[1][2]oxazepane hydrochloride. The following PPE is mandatory and should be donned before entering the designated handling area.
Core PPE Requirements:
-
Eye and Face Protection: Tightly fitting safety goggles are the minimum requirement to protect against dust particles and accidental splashes.[1] For procedures with a higher risk of splashing, such as during dissolution or transfer of solutions, a face shield worn over safety goggles is recommended.[5]
-
Skin Protection:
-
Gloves: Wear two pairs of powder-free nitrile gloves.[6][7] The inner glove should be tucked under the cuff of the lab coat, and the outer glove should be worn over the cuff.[6] Gloves should be changed immediately if contaminated, torn, or punctured, and at regular intervals (e.g., every hour).[6]
-
Lab Coat/Gown: A clean, long-sleeved laboratory coat is required. For handling larger quantities or in situations with a higher risk of contamination, a disposable gown made of a low-permeability fabric is preferable.[7]
-
-
Respiratory Protection: For handling small quantities in a well-ventilated area, respiratory protection may not be necessary. However, if there is a risk of generating dust, or if working outside of a certified chemical fume hood, a NIOSH-approved N95 respirator is required to prevent inhalation of airborne particles.[2][5]
The following diagram illustrates the proper donning and doffing sequence for PPE to minimize cross-contamination.
Caption: PPE Donning and Doffing Workflow.
Operational Plan: From Receipt to Reaction
A structured operational plan is essential to ensure safety and experimental reproducibility. This plan covers the lifecycle of the chemical within the laboratory.
Receiving and Storage
-
Receipt: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][8] The container should be tightly closed.[1]
Handling and Weighing
-
Designated Area: All handling of the solid compound should be performed in a designated area, preferably within a certified chemical fume hood to minimize exposure to dust.[1]
-
Weighing: Weigh the required amount of the compound on a tared weigh paper or in a suitable container within the fume hood. Avoid creating dust clouds.
-
Dissolution: When dissolving the solid, add the solvent to the solid slowly to prevent splashing.
Reaction Setup and Monitoring
The deprotection of the Boc group is a common application for this type of compound, often achieved under acidic conditions.[9][10][11]
Example Protocol: Acid-Catalyzed Boc Deprotection
-
Reaction Vessel Setup: In a chemical fume hood, equip a round-bottom flask with a magnetic stir bar.
-
Reagent Addition: Add the 4-Boc-6-Amino-[1][2]oxazepane hydrochloride to the flask.
-
Solvent and Acid: Under stirring, add a suitable solvent (e.g., dichloromethane or 1,4-dioxane) followed by the dropwise addition of the acid (e.g., trifluoroacetic acid or a solution of HCl in dioxane).[9][10]
-
Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]
-
Work-up: Once the reaction is complete, follow the appropriate work-up procedure, which may involve quenching the acid, extraction, and purification.[9]
The following diagram outlines the key steps in a typical experimental workflow involving this compound.
Caption: General Experimental Workflow.
Emergency Procedures and Disposal Plan
Preparedness for unexpected events is a critical component of laboratory safety.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
-
Skin Contact: In case of contact, immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation develops.[1][2][4]
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Seek medical attention if symptoms persist.[1][2]
-
Ingestion: Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Seek immediate medical attention.[1]
-
Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[1] For larger spills, evacuate the area and follow your institution's hazardous material spill response protocol.
Disposal Plan
-
Waste Generation: All disposable materials that have come into contact with 4-Boc-6-Amino-[1][2]oxazepane hydrochloride, including gloves, weigh papers, and contaminated labware, should be considered chemical waste.
-
Waste Collection: Collect all solid and liquid waste containing this compound in clearly labeled, sealed containers.
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[2][4] Do not dispose of it down the drain or in the regular trash.[3]
Conclusion: A Commitment to Safety and Scientific Integrity
The responsible handling of research chemicals like 4-Boc-6-Amino-[1][2]oxazepane hydrochloride is a cornerstone of good laboratory practice. By adhering to the guidelines outlined in this document, researchers can mitigate risks, ensure the integrity of their experimental results, and foster a safe and productive research environment. This commitment to safety is not merely a procedural obligation but a fundamental aspect of scientific excellence.
References
-
eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration - OSHA. Available at: [Link]
-
Personal protective equipment in your pharmacy - Alberta College of Pharmacy. Available at: [Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. Available at: [Link]
-
Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council. Available at: [Link]
-
Personal protective equipment for preparing toxic drugs - GERPAC. Available at: [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances. Available at: [Link]
-
Amine Protection and Deprotection - Master Organic Chemistry. Available at: [Link]
-
BOC Deprotection - ACS Green Chemistry Institute. Available at: [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. americanchemistry.com [americanchemistry.com]
- 6. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 7. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 8. fishersci.com [fishersci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
